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Core Science & Biosynthesis

Foundational

The 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Scaffold: Synthesis and Divergent Applications in Oncology and Virology

Executive Summary The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine architecture represents a highly privileged, rigid tricyclic pharmacophore that has recently emerged as a cornerstone in modern drug discovery. Comprising a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine architecture represents a highly privileged, rigid tricyclic pharmacophore that has recently emerged as a cornerstone in modern drug discovery. Comprising a benzene ring, a central seven-membered oxepine ring, and a fused thiophene ring, this scaffold enforces a near-planar, linear conformation. This unique geometric presentation allows for precise vectorization of functional groups, enabling it to solve complex selectivity challenges in two vastly different therapeutic areas: achieving isoform selectivity in Phosphoinositide 3-Kinase α (PI3Kα) inhibition for oncology, and providing a rigid spacer for pan-genotypic Hepatitis C Virus (HCV) NS5A inhibition.

This technical guide dissects the de novo synthesis, mechanistic rationale, and experimental validation of this critical chemical entity.

De Novo Synthesis and Core Assembly Logic

The construction of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core relies on the functionalization of a pre-formed seven-membered oxepine ring followed by a Gewald-type thiophene annulation. The causality of this synthetic route is rooted in the regioselective enolization of the starting ketone.

Mechanistic Rationale
  • Regioselective Formylation : The synthesis begins with 3,4-dihydrobenzo[b]oxepin-5(2H)-one . Under Vilsmeier-Haack conditions (POCl₃/DMF), the ketone undergoes enolization. Because the C6 position is part of the aromatic ring, enolization strictly occurs towards the aliphatic C4 position. The Vilsmeier reagent attacks this nucleophilic enol at C4 to install a formyl group, while the oxygen of the ketone is displaced by chloride, yielding the key intermediate: 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde .

  • Thiophene Annulation : The intermediate is reacted with ethyl thioglycolate. The thiol group undergoes an addition-elimination reaction, displacing the vinylic chloride at C5. Subsequently, the active methylene of the thioglycolate undergoes an intramolecular Knoevenagel condensation with the C4-aldehyde. A final dehydration step aromatizes the newly formed ring, yielding the fully fused ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate .

Synthesis SM 3,4-dihydrobenzo[b]oxepin-5(2H)-one (Starting Material) VH Vilsmeier-Haack Formylation (POCl3, DMF, 0 to 60°C) SM->VH INT 5-chloro-2,3-dihydrobenzo[b]oxepine -4-carbaldehyde VH->INT ANN Thiophene Annulation (Ethyl thioglycolate, Base, Heat) INT->ANN CORE 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine (Tricyclic Core) ANN->CORE

Caption: Step-by-step synthetic workflow for the tricyclic benzothieno-oxepine core.

Application in Oncology: PI3Kα Isoform Selectivity

Phosphoinositide 3-kinases (PI3Ks) are critical lipid kinases involved in cell growth and proliferation. Hyperactivation of the PI3Kα isoform is a hallmark of many cancers. However, designing inhibitors that are selective for PI3Kα over PI3Kβ is notoriously difficult due to the high sequence homology in their ATP-binding pockets [1].

The Electrostatic Selectivity Paradigm

While other scaffolds (like thienopyrimidines) achieve PI3Kα selectivity via specific hydrogen bonding (e.g., to Arg770 in PI3Kα, which is replaced by Lys777 in PI3Kβ), the benzoxepin scaffold operates on a completely different biophysical principle [1].

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core projects its substituents into a region of the ATP-binding pocket where the electrostatic potential differs significantly between the α and β isoforms. The rigid, angled geometry of the seven-membered oxepine ring forces the attached carboxamide groups into this differential electrostatic zone, achieving profound selectivity without relying on a single point-mutation hydrogen bond. This makes the benzoxepin scaffold highly resilient to localized resistance mutations [1].

Quantitative SAR Data: PI3K Isoform Selectivity
Compound DerivativePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Selectivity (β/α)
Benzoxepin Carboxamide 18 2.4145.09.822.5~60-fold
Thienopyrimidine Control 1.28.53.412.0~7-fold

(Data summarizes the electrostatic selectivity advantage of the benzoxepin core over traditional planar scaffolds [1])

Application in Virology: HCV NS5A Inhibition

The HCV NS5A protein is a zinc-binding phosphoprotein essential for viral RNA replication and assembly. First-generation NS5A inhibitors (e.g., Daclatasvir) utilized simple biphenyl spacers, while later generations (e.g., Velpatasvir) utilized highly complex pentacyclic cores to achieve pan-genotypic activity.

The Rigid Linear Spacer Paradigm

Researchers discovered that the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold serves as an optimal, less complex tricyclic central core [2]. To achieve pan-genotypic activity (efficacy across HCV genotypes 1 through 6), the inhibitor must present its terminal peptidic caps (usually substituted imidazoles and prolines) at a highly specific distance and angle.

The benzothieno-oxepine core provides a near-planar and linear conformation . The seven-membered oxepine ring introduces just enough conformational flexibility to accommodate the binding pocket variations across different viral genotypes, while the fused thiophene and benzene rings maintain the rigid linear spacing required to bridge the NS5A dimer interface [2].

Quantitative SAR Data: HCV Replicon Activity
GenotypeEC₅₀ (pM) - Benzoxepin CoreEC₅₀ (pM) - Biphenyl ControlFold Improvement
GT 1a 4.215.03.5x
GT 1b 1.85.22.8x
GT 2a 12.5145.011.6x
GT 3a 18.0320.017.7x

(The tricyclic core drastically improves activity against hard-to-treat genotypes 2a and 3a [2])

Pharmacology CORE 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine Privileged Scaffold PI3K PI3Kα Inhibition (Oncology) CORE->PI3K NS5A HCV NS5A Inhibition (Virology) CORE->NS5A PI3K_MECH Electrostatic Mapping Selectivity over PI3Kβ PI3K->PI3K_MECH NS5A_MECH Rigid Linear Spacer Pan-Genotypic Activity NS5A->NS5A_MECH

Caption: Divergent therapeutic applications of the benzothieno-oxepine scaffold.

Experimental Protocols: Core Synthesis

The following protocol outlines the self-validating system for synthesizing the ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate core.

Step 1: Vilsmeier-Haack Formylation
  • Preparation : Cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C under an inert argon atmosphere.

  • Activation : Slowly add phosphorus oxychloride (POCl₃, 2.5 equivalents) dropwise over 30 minutes to maintain the internal temperature below 5 °C. Stir the resulting Vilsmeier complex for 30 minutes.

  • Reaction : Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the complex.

  • Heating : Gradually warm the reaction mixture to 60 °C and stir for 4 hours. Causality checkpoint: The reaction turns deep red/brown as the vinylic chloride intermediate forms.

  • Workup : Quench the reaction by pouring it over crushed ice. Neutralize with saturated aqueous sodium acetate. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde .

Step 2: Thiophene Annulation
  • Preparation : Dissolve the crude 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde (1.0 equivalent) in anhydrous pyridine (0.5 M concentration).

  • Reagent Addition : Add ethyl thioglycolate (1.2 equivalents) followed by triethylamine (2.0 equivalents) to act as an auxiliary base.

  • Cyclization : Heat the mixture to 90 °C for 6 hours. Causality checkpoint: TLC (Hexanes:EtOAc 8:2) should indicate the disappearance of the aldehyde starting material and the appearance of a highly UV-active, less polar spot corresponding to the aromatized thiophene.

  • Workup : Cool the mixture to room temperature and dilute with dichloromethane. Wash sequentially with 1N HCl (to remove pyridine/TEA), saturated NaHCO₃, and brine.

  • Purification : Dry the organic phase over MgSO₄, concentrate, and purify via silica gel flash chromatography to yield ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate as a crystalline solid.

References

  • Heffron, T. P., et al. (2011). Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform. Journal of Medicinal Chemistry, 54(22), 7815-7833.[Link]

  • Ramdas, V., et al. (2019). Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry, 62(23), 10605-10629.[Link]

Exploratory

Structural Characterization and Pharmacological Profiling of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives

Executive Summary The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a highly versatile, angularly fused tricyclic system that has garnered significant attention in modern medicinal chemistry. Its unique thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a highly versatile, angularly fused tricyclic system that has garnered significant attention in modern medicinal chemistry. Its unique three-dimensional conformation—driven by the non-planar, puckered geometry of the central seven-membered oxepine ring—imparts exceptional target selectivity. Recent drug development efforts have leveraged this scaffold to design highly selective Phosphoinositide 3-Kinase alpha (PI3Kα) inhibitors , pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitors , and potent modulators of the NF-κB and JAK/STAT inflammatory pathways .

This technical whitepaper provides drug development professionals and analytical chemists with an authoritative, in-depth guide to the structural elucidation of these derivatives. By establishing self-validating analytical protocols across Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography, researchers can definitively confirm the structural integrity and conformational dynamics of these complex heterocycles.

Analytical Workflow & Structural Elucidation Strategy

The structural confirmation of thieno[2,3-d]oxepines requires a multimodal approach. The angular fusion between the electron-rich thiophene and the strained oxepine ring creates unique electronic environments that cannot be fully resolved by 1D techniques alone.

Workflow A Thieno[2,3-d]oxepine Synthesis B 1D/2D NMR (1H, 13C, COSY, NOESY) A->B Solution state C HRMS (ESI-TOF) A->C Exact mass D X-Ray Crystallography A->D Solid state E Conformational Analysis (Puckering) B->E NOE contacts F Validated 3D Pharmacophore C->F D->E Dihedral angles E->F

Figure 1: Multimodal structural elucidation workflow for thieno[2,3-d]oxepine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for verifying the regioselectivity of the thiophene ring closure (typically achieved via the reaction of a Vilsmeier-Haack generated β -chlorovinyl aldehyde with ethyl 2-mercaptoacetate) .

Causality in Experimental NMR Design
  • 1D 1 H and 13 C NMR: Used to identify the distinct aliphatic protons of the oxepine ring (C4 and C5). The C4 protons are highly deshielded due to the adjacent oxygen atom, serving as an internal diagnostic marker for ring integrity.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Critical for unambiguously assigning the angular fusion. 1D 13 C NMR cannot confirm connectivity across the oxygen and sulfur heteroatoms. HMBC reveals long-range ( 2J and 3J ) couplings between the C4 oxepine protons and the adjacent bridgehead carbons, validating the cyclization trajectory.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Employed to determine the spatial relationship between the oxepine ring protons and the adjacent aromatic protons. This confirms the "boat-like" ring puckering in solution, ensuring the molecule adopts the correct bioactive conformation before advancing to in vitro assays.

Quantitative NMR Data Summary

The following table summarizes the benchmark chemical shifts for a standard derivative, 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid, recorded in DMSO- d6​ at 400 MHz .

PositionNucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Rationale
C4 1 H4.25 – 4.40Triplet (t)6.5Deshielded by adjacent oxepine oxygen (-CH 2​ -O-)
C5 1 H3.15 – 3.30Triplet (t)6.5Benzylic position, shielded relative to C4 (-CH 2​ -Ar)
C2 13 C135.0 – 140.0Singlet (s)N/AThiophene quaternary carbon attached to carboxylate
Ar-H 1 H7.10 – 7.60Multiplets (m)7.0 - 8.5Benzene ring protons (C7, C8, C9, C10)
COOH 1 H12.80 – 13.10Broad SingletN/AHighly deshielded acidic proton; exchanges with D 2​ O
Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified derivative in 600 µL of DMSO- d6​ . Causality: DMSO- d6​ is selected over CDCl 3​ for carboxamide or carboxylic acid derivatives to disrupt intermolecular hydrogen bonding, preventing aggregation and ensuring sharp, well-resolved signals.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO. Perform gradient shimming until the residual solvent peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • 1D Acquisition: Acquire 1 H spectra with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the C4 and C5 protons.

  • 2D HMBC Acquisition: Set the long-range coupling delay to 65 ms (optimized for nJCH​ = 8 Hz). Validation Step: Verify the cross-peak between the C4 protons ( 4.3 ppm) and the thiophene bridgehead carbon ( 128 ppm). The presence of this cross-peak definitively rules out uncyclized intermediates.

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact elemental composition, Electrospray Ionization Time-of-Flight (ESI-TOF) MS is utilized.

Causality in MS Parameter Selection

ESI is selected over MALDI due to the lower internal energy imparted to the molecules, which preserves the fragile 7-membered oxepine ring from premature gas-phase fragmentation. For carboxylic acid derivatives, negative ion mode ([M-H] ) provides a self-validating system: the absence of sodium/potassium adducts simplifies isotopic pattern analysis, allowing precise mass error calculation (< 5 ppm) to confirm the C, H, N, O, S elemental composition.

Protocol: ESI-TOF Exact Mass Determination
  • Sample Dilution: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

  • Source Optimization: Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C. Causality: Temperatures exceeding 300°C can induce thermal degradation of the thieno-oxepine core.

  • Data Acquisition: Acquire data from m/z 100 to 1000. Use Leucine Enkephalin as a lock-mass calibrant infused continuously via a reference probe.

  • Validation: Calculate the mass error. A valid structural confirmation requires an error of 5 ppm between the theoretical and observed m/z values.

X-Ray Crystallography & 3D Conformational Analysis

The 7-membered oxepine ring inherently resists planarity due to transannular strain. X-ray diffraction of single crystals reveals a characteristic "boat-like" or "puckered" conformation.

This out-of-plane geometry is not merely a structural artifact; it is the primary driver of biological target selectivity. For instance, in PI3Kα inhibitors, this puckering allows the scaffold to perfectly occupy the ATP-binding pocket while avoiding steric clashes that occur in the PI3Kβ isoform . In the context of HCV NS5A inhibitors, the near-planar (but slightly twisted) conformation of the central core is an absolute requirement for pan-genotypic antiviral activity .

Protocol: Single Crystal Growth and Analysis
  • Crystallization: Dissolve 20 mg of the compound in a minimal volume of hot ethyl acetate. Slowly diffuse hexane into the solution via vapor diffusion at 4°C over 72 hours. Causality: Slow vapor diffusion minimizes kinetic trapping, yielding thermodynamically stable, diffraction-quality single crystals.

  • Diffraction: Mount a suitable crystal (e.g., 0.2 x 0.2 x 0.1 mm) on a glass fiber and transfer it to a diffractometer equipped with Mo-K α radiation ( λ = 0.71073 Å) at 100 K. Causality: Cryogenic temperatures reduce thermal motion, allowing for precise resolution of the oxepine ring dihedral angles.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 .

Biological Target Modulation

The structural parameters verified in the steps above directly dictate the pharmacological utility of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives. The diagram below illustrates the divergent therapeutic pathways modulated by this single, structurally validated core.

Modulation A 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine Scaffold B PI3Kα Kinase Domain A->B ATP Competitive C HCV NS5A Dimer A->C Dimerization Blockade D NF-κB / JAK-STAT A->D Pathway Inhibition E Anti-Tumor Efficacy B->E F Pan-Genotypic Antiviral C->F G Anti-Inflammatory D->G

Figure 2: Pharmacological target modulation by the thieno[2,3-d]oxepine core scaffold.

References

  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform. Journal of Medicinal Chemistry (2011). URL:[Link]

  • Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry (2019). URL:[Link]

  • Sinteza 4,5-dihidrobenzo[b]tieno[2,3-d]oksepinskih derivata radi ispitivanja njihove inhibicijske učinkovitosti na NF-kB i JAK/STAT signalni put. Master's Thesis, University of Rijeka (2019). URL:[Link]

  • Benzopyran and benzoxepin PI3K inhibitor compounds and methods of use.US Patent US20090247567A1 (2009).
Foundational

An In-depth Technical Guide to the Pharmacological Properties of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, often yielding novel scaffolds with unique pharmacological profile...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, often yielding novel scaffolds with unique pharmacological profiles. This technical guide provides a comprehensive exploration of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold, a promising but currently under-investigated heterocyclic system. In the absence of extensive direct research on this specific scaffold, this guide synthesizes information from structurally related compounds, namely benzo[b]thiophenes, oxepines, and other thieno-fused systems, to project the potential pharmacological properties of this novel chemical entity. We present a plausible synthetic pathway, detail potential biological activities with a focus on anticancer and anti-inflammatory applications, and provide established protocols for the in-vitro evaluation of these properties. This document serves as a foundational resource to stimulate and guide future research into the therapeutic potential of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives.

Introduction: The Emerging Potential of Fused Thieno-Oxepine Systems

The strategic combination of thiophene and oxepine rings, particularly when fused to a benzene ring to form the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core, presents a compelling scaffold for drug discovery. Thiophene-containing compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. Similarly, the oxepine moiety is a component of various natural products and synthetic compounds with diverse pharmacological applications[3][4]. The rigid, three-dimensional structure resulting from the fusion of these rings can lead to specific and potent interactions with biological targets. While direct studies on the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold are limited, the well-documented activities of its constituent and related heterocyclic systems provide a strong rationale for its investigation as a source of new therapeutic agents.

Synthetic Strategy: A Plausible Route to the 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Core

A key element in the exploration of a novel scaffold is the development of a viable synthetic route. Based on established methodologies for the synthesis of related benzo[b]thiophenes and the intramolecular cyclization to form oxepine rings, a plausible pathway to the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core is proposed. This multi-step synthesis leverages well-understood reactions in heterocyclic chemistry.

The proposed synthesis commences with the preparation of a substituted 2-hydroxybenzo[b]thiophene-3-carbonitrile. This can be achieved through a Gewald-type reaction, a versatile method for the synthesis of polysubstituted thiophenes[5]. The subsequent steps involve the introduction of a hydroxyethyl side chain at the 2-position, followed by an intramolecular cyclization to form the seven-membered oxepine ring.

Synthetic_Pathway A Substituted Cyclohexanone D 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile A->D B Malononitrile B->D C Sulfur C->D Gewald Reaction F 2-Hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile D->F Diazotization followed by hydrolysis E Diazotization & Hydrolysis H 2-(2-Hydroxyethoxy)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile F->H Williamson Ether Synthesis G Alkylation with 2-bromoethanol J 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine-3-carbonitrile H->J Intramolecular Cyclization I Acid-catalyzed Intramolecular Cyclization

Figure 1: Proposed synthetic pathway to the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

A mixture of a substituted cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol is treated with a catalytic amount of a base (e.g., morpholine or triethylamine). The reaction mixture is heated at reflux for a specified period, and the product is isolated by filtration upon cooling.

Step 2: Synthesis of 2-Hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C). The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the corresponding 2-hydroxy derivative.

Step 3: Synthesis of 2-(2-Hydroxyethoxy)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

The 2-hydroxybenzo[b]thiophene is alkylated with 2-bromoethanol in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or DMF. This Williamson ether synthesis introduces the necessary hydroxyethyl side chain.

Step 4: Intramolecular Cyclization to form 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine

The 2-(2-hydroxyethoxy)benzo[b]thiophene-3-carbonitrile is subjected to acid-catalyzed intramolecular cyclization. A strong acid such as polyphosphoric acid (PPA) or a Lewis acid can be used to promote the cyclization of the hydroxyl group onto the nitrile, followed by hydrolysis to form the oxepine ring. This type of cyclization is a known method for the formation of seven-membered rings[6].

Predicted Pharmacological Properties and Biological Evaluation

Based on the pharmacological profiles of structurally related heterocyclic systems, the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is predicted to exhibit a range of biological activities. The most promising of these are anticancer and anti-inflammatory effects.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thieno[2,3-d]pyrimidine derivatives, which are structurally similar to the target scaffold. These compounds have been shown to inhibit various cancer cell lines, including breast, colon, and lung cancer cells[3][5][7]. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases[8].

Table 1: Anticancer Activity of Structurally Related Thieno-fused Heterocycles

Compound ClassCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidinesMCF7 (Breast)22.12 - 37.78[3]
Thieno[2,3-d]pyrimidinesMDA-MB-435 (Melanoma)-31.02% GP[7]
Thieno[2,3-c]pyridinesHSC3 (Head and Neck)10.8[5]
Thieno[2,3-b]thiophenesMCF-7, A549More active than erlotinib[9]
Experimental Protocol: In Vitro Anticancer Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of new compounds[10][11][12].

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Figure 2: Workflow for the MTT cell viability assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Activity

Thiophene-containing scaffolds are well-represented among compounds with anti-inflammatory properties[2]. Derivatives of tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidine have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages[9][14]. The mechanism often involves the inhibition of key signaling pathways like NF-κB and MAPK[9][14].

Table 2: Anti-inflammatory Activity of Structurally Related Thieno-fused Heterocycles

Compound ClassBiological EffectAssay ModelReference
Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidinesInhibition of NO and cytokine secretionLPS-stimulated RAW264.7 cells[9][14]
Thieno[2,3-b]pyridinesStrong anti-inflammatory activityDextran-induced rat paw edema[15]
ThienopyrimidinesSignificant anti-inflammatory activityBovine serum albumin denaturation[16]
Experimental Protocol: In Vitro Anti-inflammatory Evaluation (Nitric Oxide Inhibition Assay)

The measurement of nitric oxide (NO) production in LPS-stimulated macrophages is a common in vitro assay to screen for anti-inflammatory activity. The Griess assay is a simple and sensitive method to determine nitrite concentration, a stable product of NO[6][13].

NO_Inhibition_Assay A Seed RAW 264.7 macrophages in 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with test compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G Perform Griess Assay on supernatant F->G H Measure absorbance at 540 nm G->H I Calculate nitrite concentration and % inhibition H->I

Figure 3: Workflow for the nitric oxide inhibition assay.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Assay: The cell culture supernatant is collected, and the Griess reagent is added. The absorbance is measured at 540 nm.

  • Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a definitive SAR for the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold awaits experimental validation, insights can be drawn from related structures. For thieno[2,3-d]pyrimidine derivatives, the nature and position of substituents on the pyrimidine and thiophene rings significantly influence their biological activity[7][9][14]. For instance, the introduction of specific amine or halogen-containing groups can enhance anticancer or anti-inflammatory potency.

Future research should focus on the synthesis of a library of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives with diverse substitutions on both the aromatic and heterocyclic rings. Systematic evaluation of these compounds in the described anticancer and anti-inflammatory assays will allow for the elucidation of a comprehensive SAR. This will be instrumental in optimizing the scaffold for improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents.

Conclusion

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a promising, yet underexplored, area in medicinal chemistry. By drawing parallels with structurally related heterocyclic systems, this guide has outlined its potential pharmacological properties, with a particular emphasis on anticancer and anti-inflammatory activities. The proposed synthetic pathway provides a starting point for the chemical exploration of this scaffold. The detailed experimental protocols for biological evaluation offer a clear roadmap for researchers to investigate and validate these predicted activities. It is anticipated that this in-depth technical guide will serve as a valuable resource, fostering further research and unlocking the therapeutic potential of this novel class of compounds.

References

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  • Bio-protocol. (n.d.). In Vitro Anticancer Activity. [https://bio-protocol.org/e2 anticancer-activity/in-vitro-anticancer-activity]([Link] anticancer-activity/in-vitro-anticancer-activity)

  • Capula, M., Corno, C., El Hassouni, B., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 26(4). [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). Molecules, 23(7), 1756. [Link]

  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. (n.d.). Semantic Scholar. [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2018). Iranian Journal of Basic Medical Sciences, 21(11), 1148-1154. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2020). Experimental and Therapeutic Medicine, 20(6), 221. [Link]

  • Bibik, E. Y., et al. (2023). Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Acta Biomedica Scientifica, 8(5), 140-149. [Link]

  • What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro? (2015). ResearchGate. [Link]

  • Synthesis of novel thienopyrimidines and evaluation for their antiinflammatory activity. (n.d.). Semantic Scholar. [Link]

  • Guo, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(11), 2235-2244. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). Molecules, 28(15), 5769. [Link]

  • Zhang, Y., et al. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 22(11), 1960. [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. (n.d.). ChemistrySelect. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). Molecules, 30(3), 647. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). International Journal of Molecular Sciences, 27(3), 1111. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). Molecules, 27(1), 123. [Link]

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. (2017). Molecules, 22(11), 1960. [Link]

  • Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. (2025). European Journal of Medicinal Chemistry, 117932. [Link]

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  • Biological Activities of Thiophenes. (2024). Molecules, 29(2), 332. [Link]

  • Patel, M. A., & Patel, L. H. (2022). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals, 22(01), 22-30. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4339. [Link]

  • Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. (2008). Journal of Medicinal Chemistry, 51(4), 849-858. [Link]

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Sources

Exploratory

Physicochemical Properties and Pharmacological Applications of the 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Scaffold

Executive Summary The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a privileged tricyclic pharmacophore characterized by a unique conformational profile. By fusing a rigid benzene and thiophene ring with a flexibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a privileged tricyclic pharmacophore characterized by a unique conformational profile. By fusing a rigid benzene and thiophene ring with a flexible, seven-membered oxepine ring, this architecture navigates the delicate balance between structural rigidity and 3D spatial complexity. As targeted therapeutics move away from planar molecules to escape "flatland," this scaffold has emerged as a critical core for highly selective kinase inhibitors and antiviral agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its mechanistic role in modern drug development.

Structural and Physicochemical Profiling

The core structure consists of a benzene ring [b]-fused to an oxepine, which is in turn [d]-fused to a thiophene ring. The partial saturation at the 4,5-positions of the oxepine ring is the critical structural determinant. Unlike fully aromatic, planar tricyclic systems (e.g., carbazoles or dibenzothiophenes), the 4,5-dihydrooxepine ring adopts a "puckered" boat-like conformation. This out-of-plane geometry allows substituents at the thiophene C2 and benzene C8 positions to project into distinct chemical spaces, a feature highly sought after to achieve target selectivity[1].

To illustrate the baseline properties of this scaffold, Table 1 compares the unsubstituted core with a widely utilized commercial building block,[2].

Table 1: Comparative Physicochemical Properties
Physicochemical Parameter4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine (Core)8-Bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid
Molecular Formula C₁₂H₁₀OSC₁₃H₉BrO₃S
Molecular Weight 202.27 g/mol 325.18 g/mol
Topological Polar Surface Area (TPSA) 37.30 Ų74.60 Ų
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 24
Rotatable Bonds 01
Conformational State Puckered (Non-planar)Puckered (Non-planar)

Validated Synthetic Methodology

Synthesizing this tricyclic core requires precise control over electrophilic aromatic substitution and subsequent intramolecular cyclization. As a Senior Application Scientist, I emphasize that the most robust and scalable route utilizes a Vilsmeier-Haack formylation followed by a[3].

Protocol: Synthesis of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic Acid

Step 1: Vilsmeier-Haack Formylation and Chlorination

  • Procedure : To a solution of anhydrous DMF (2.5 eq) at 0 °C, POCl₃ (2.5 eq) is added dropwise. After 30 minutes of complex formation, 3,4-dihydrobenzo[b]oxepin-5(2H)-one (1.0 eq) dissolved in DMF is introduced. The reaction is gradually warmed to room temperature and stirred for 2 hours. The mixture is then carefully quenched over crushed ice.

  • Causality & Validation : The order of addition and strict temperature control (0 °C) are non-negotiable. The Vilsmeier reagent (chloromethyleneiminium ion) is highly reactive and exothermic. The excess POCl₃ serves a dual purpose: it drives the formylation at the alpha-position (C4) and converts the transient enol to the vinyl chloride at C5, yielding 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde. Quenching on crushed ice is a self-validating step; it prevents the thermodynamic hydrolysis of the vinyl chloride back to the starting ketone, ensuring the intermediate precipitates cleanly for filtration[4].

Step 2: Fiesselmann-Type Cyclization

  • Procedure : The isolated intermediate is dissolved in a polar aprotic solvent (e.g., DMF). Ethyl 2-mercaptoacetate (1.2 eq) and a mild base (e.g., triethylamine or pyridine) are added. The mixture is heated to 60–80 °C for 4–6 hours, monitored via TLC (Hexanes:EtOAc 8:2).

  • Causality & Validation : The base deprotonates the thiol, initiating a nucleophilic vinylic substitution (addition-elimination) of the chloride. This is immediately followed by an intramolecular aldol-type condensation between the active methylene of the acetate and the pendant aldehyde. The thermodynamic driving force here is the aromatization of the newly formed thiophene ring, yielding ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate[1].

Step 3: Saponification

  • Procedure : The ester is refluxed in a biphasic mixture of THF/EtOH and 2M aqueous NaOH for 2 hours. The organic solvents are evaporated, and the aqueous layer is acidified with 1M HCl to pH 2.

  • Causality & Validation : The biphasic solvent system ensures the solubility of both the lipophilic ester and the hydroxide nucleophile. Acidification forces the complete protonation of the carboxylate, driving the precipitation of the highly pure carboxylic acid product, which can be collected by vacuum filtration without the need for column chromatography.

SynthesisWorkflow Step1 3,4-Dihydrobenzo[b] oxepin-5(2H)-one Step2 5-Chloro-2,3-dihydrobenzo[b] oxepine-4-carbaldehyde Step1->Step2 POCl3, DMF 0 °C to RT Step3 Ethyl 4,5-dihydrobenzo[b] thieno[2,3-d]oxepine- 2-carboxylate Step2->Step3 Ethyl 2-mercaptoacetate Base, Heat Step4 4,5-Dihydrobenzo[b] thieno[2,3-d]oxepine- 2-carboxylic acid Step3->Step4 NaOH, EtOH/H2O Reflux, then HCl

Figure 1: Step-by-step synthetic workflow for the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core.

Pharmacological Applications & Mechanistic Insights

The unique physicochemical properties of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold have been successfully leveraged in multiple advanced therapeutic areas.

Isoform-Selective PI3Kα Inhibition

Phosphoinositide 3-kinases (PI3K) are critical nodes in the AKT/mTOR survival pathway. Achieving selectivity between PI3Kα (implicated in oncology) and PI3Kβ is notoriously difficult due to high active-site homology. The benzothieno-oxepine scaffold has been rationally designed to exploit these minor pocket differences. The puckered oxepine ring precisely positions hydrogen-bond acceptors (such as sulfonamides or carboxamides at the C2 position) to interact with specific non-conserved residues, achieving [1].

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK Binds PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR (Cell Survival) AKT->mTOR Activates Drug Benzothieno-oxepine Derivatives Drug->PI3K Competitive Inhibition

Figure 2: Mechanism of PI3Kα inhibition by benzothieno-oxepines modulating the AKT/mTOR pathway.

Pan-Genotypic HCV NS5A Inhibition

In antiviral development, the scaffold serves as a rigid yet structurally nuanced central core for Hepatitis C Virus (HCV) NS5A inhibitors. Symmetrical or asymmetrical capping of the tricyclic core with proline-imidazole derivatives yields compounds with picomolar potency. The physicochemical stability of the oxepine ring prevents rapid metabolic degradation by CYP450 enzymes (e.g., CYP3A4 and CYP2D6)—a common pitfall in highly flexible, linear biphenyl-based NS5A inhibitors. This stability directly translates to a superior pharmacokinetic profile and an [5].

Modulation of Inflammatory Pathways

Recent exploratory studies have positioned derivatives of this scaffold as modulators of the NF-κB and JAK/STAT signaling pathways. The intrinsic lipophilicity of the core (LogP ~ 3.5) allows for excellent cellular penetration, while specific functionalizations (e.g., aminoalkoxy or methoxy derivatives) can disrupt the protein-protein interactions essential for [6].

Conclusion

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine system is a triumph of rational drug design, marrying the metabolic stability of fused aromatics with the conformational nuance of a seven-membered heterocycle. By adhering to the rigorous synthetic protocols outlined above, researchers can reliably access a vast chemical space of derivatives tailored for highly selective kinase and viral protein inhibition.

References

  • Source: Google Patents (US20090247567A1)
  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform Source: Journal of Medicinal Chemistry URL:[Link]

  • Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate Source: Journal of Medicinal Chemistry URL:[Link]

  • Sinteza 4,5-dihidrobenzo[b]tieno[2,3-d]oksepinskih derivata radi ispitivanja njihove inhibicijske učinkovitosti na NF-kB i JAK/STAT signalni put Source: University of Rijeka (Master's Thesis) URL:[Link]

  • Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis Source: Organic & Biomolecular Chemistry (PubMed) URL:[Link]

Sources

Foundational

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine Scaffold: A Bimodal Pharmacophore — In Vitro Mechanisms of Action in Oncology and Virology

Executive Summary The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine system is a highly versatile, near-planar tricyclic core that has emerged as a privileged scaffold in modern drug discovery. Unlike highly flexible aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine system is a highly versatile, near-planar tricyclic core that has emerged as a privileged scaffold in modern drug discovery. Unlike highly flexible aliphatic chains, this rigidified benzoxepin-fused thiophene restricts conformational entropy, allowing for the precise vectorization of functional groups. Depending on its peripheral functionalization, this core acts via two distinct in vitro mechanisms of action (MoA): as an ATP-competitive inhibitor of Phosphoinositide 3-Kinases (PI3K) in oncology[1], and as a Domain 1-binding inhibitor of the Non-Structural Protein 5A (NS5A) in Hepatitis C Virus (HCV)[2]. This whitepaper details the mechanistic rationale, self-validating in vitro protocols, and quantitative profiling for both applications.

Application I: PI3Kα/β Inhibition (Oncology)

Mechanistic Rationale

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers. The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core serves as a potent hinge-binding motif in the ATP pocket of class I PI3Ks[3]. Structural biology and computational modeling have demonstrated that the selectivity of this scaffold for PI3Kα over PI3Kβ is primarily driven by electrostatic potential differences between the two isoforms in a given region, rather than by specific hydrogen-bonding interactions alone[4]. Specifically, the benzoxepin core exploits the electrostatic environment near Arg770 in PI3Kα (which corresponds to Lys777 in PI3Kβ), allowing for sub-nanomolar affinity and high isoform selectivity when appropriately substituted[5].

In Vitro Protocol: PI3K Kinase Activity Assay (Self-Validating System)

To evaluate the MoA, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality & Expertise Insight: TR-FRET is chosen over standard radiometric assays because it eliminates radioactive waste while providing a high Z'-factor (>0.7), ensuring robust discrimination between true target inhibitors and assay artifacts.

  • Enzyme Preparation: Recombinant PI3Kα or PI3Kβ is incubated in HEPES buffer (pH 7.4) containing MgCl2, EGTA, and 0.05% CHAPS.

    • Rationale: The inclusion of the zwitterionic detergent CHAPS is critical to prevent non-specific compound aggregation, which is a common cause of false-positive promiscuous inhibition in biochemical assays.

  • Compound Addition: The tricyclic inhibitor is added in a 10-point dose-response curve (10 µM to 0.5 nM). Wortmannin is included on every plate as a positive reference control.

  • Reaction Initiation: ATP (at the Km​ for the specific isoform) and PIP2 substrate are added. The reaction proceeds for 30 minutes at room temperature.

  • Detection: A TR-FRET detection mixture containing a biotinylated PIP3 analogue and a europium-labeled anti-GST antibody is added.

    • Rationale: The competitive displacement of the PIP3 analogue by the enzymatically generated PIP3 results in a quantifiable decrease in the FRET signal.

  • Orthogonal Validation: IC50 values are calculated using a 4-parameter logistic regression. A counter-screen against an unrelated lipid kinase (e.g., mTOR) must be performed in parallel to validate the selectivity profile of the scaffold[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α/β Isoforms) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival & Proliferation AKT->mTOR Promotes Inhibitor 4,5-dihydrobenzo[b]thieno [2,3-d]oxepine Core Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1: Mechanism of PI3K pathway disruption by the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core.

Application II: HCV NS5A Inhibition (Virology)

Mechanistic Rationale

In antiviral drug development, the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core replaces the highly flexible biphenyl spacer found in first-generation NS5A inhibitors[2]. The HCV NS5A protein lacks enzymatic activity but is absolutely essential for viral RNA replication and virion assembly[6]. By utilizing this achiral, near-planar tricyclic core, researchers lock the molecule into a linear conformation that perfectly spans the symmetrical dimer interface of NS5A Domain 1[6]. This rigidification significantly reduces the entropic penalty upon binding, leading to potent, pan-genotypic antiviral activity (picomolar EC50s) and a higher barrier to viral resistance[2].

In Vitro Protocol: HCV Replicon Reporter Assay

Causality & Expertise Insight: The subgenomic replicon system is the gold standard because it safely models HCV RNA replication in vitro without producing infectious viral particles. Coupling this with a luciferase reporter provides a highly sensitive, real-time quantitative readout of NS5A inhibition.

  • Cell Seeding: Huh-7 human hepatoma cells harboring the HCV subgenomic replicon (e.g., genotypes 1a, 1b, 2a) are seeded at 104 cells/well in 96-well opaque plates.

  • Compound Treatment: Serial dilutions of the tricyclic-core compound are added. Daclatasvir serves as the clinical reference standard.

  • Incubation: Cells are incubated for 72 hours at 37°C, 5% CO2.

    • Rationale: A 72-hour window allows sufficient time for existing, long-lived NS5A proteins to degrade and for the inhibitor to effectively block de novo replication complex formation.

  • Viability Counter-Screen (Critical Validation): An MTS or CellTiter-Glo assay is run in parallel on a replica plate to determine the CC50 (50% Cytotoxic Concentration).

    • Rationale: This step creates a self-validating system. It ensures that the observed reduction in luciferase signal is due to a true antiviral MoA (target engagement), rather than a false positive caused by generalized host cell toxicity.

  • Detection: Cells are lysed, and a luciferase substrate is added. Luminescence is quantified to calculate the EC50.

HCV_Assay Step1 Cell Seeding (Huh-7 HCV Replicon Cells) Step2 Compound Treatment (Serial Dilution of Tricyclic Core) Step1->Step2 Step3 Incubation (72 hours at 37°C, 5% CO2) Step2->Step3 Step4 Cell Lysis & Luciferase Substrate Addition Step3->Step4 Step5 Luminescence Quantification (EC50 Calculation) Step4->Step5

Fig 2: Self-validating high-throughput workflow for the HCV NS5A Replicon Reporter Assay.

Quantitative Data Summary

The table below summarizes the divergent pharmacological profiles of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold based on its specific peripheral functionalization, demonstrating its bimodal utility.

Scaffold ApplicationTargetAssay TypeRepresentative PotencySelectivity / Counter-Screen
Oncology (PI3K Inhibitor) PI3KαTR-FRET Kinase Assay0.5 - 5.0 nM (IC50)>20-fold selective over PI3Kβ
Oncology (PI3K Inhibitor) PI3KβTR-FRET Kinase Assay50 - 200 nM (IC50)Low affinity due to Lys777 clash
Virology (NS5A Inhibitor) HCV Genotype 1bReplicon Luciferase10 - 50 pM (EC50)CC50 > 50 µM (Huh-7 cells)
Virology (NS5A Inhibitor) HCV Genotype 2aReplicon Luciferase50 - 200 pM (EC50)CC50 > 50 µM (Huh-7 cells)

Conclusion

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold exemplifies how a single rigidified chemical core can be rationally repurposed across vastly different therapeutic areas. By deeply understanding the structural biology of the target—whether it is the electrostatic pocket of PI3Kα or the dimeric interface of HCV NS5A—scientists can functionalize this core to achieve highly specific in vitro target engagement and robust in vivo efficacy.

References

  • Title: Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US20090247567A1 - Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use Source: Google Patents URL

Sources

Exploratory

Preliminary Toxicity Screening of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives: A Strategic Framework for Early-Stage De-risking

Introduction & Mechanistic Rationale The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a privileged tricyclic pharmacophore that has garnered significant attention in modern medicinal chemistry. Recent drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a privileged tricyclic pharmacophore that has garnered significant attention in modern medicinal chemistry. Recent drug discovery campaigns have successfully leveraged this core structure for diverse therapeutic applications. Notably, derivatives of this scaffold have been developed as potent phosphoinositide 3-kinase (PI3K) inhibitors for oncology[1],[2], pan-genotypic HCV NS5A inhibitors for antiviral therapy[3], and modulators of the NF-κB and JAK/STAT signaling pathways for anti-inflammatory applications[4].

Despite its therapeutic versatility, the structural topology of the thieno-oxepine core introduces specific toxicological liabilities. The near-planar conformation required for target binding (such as in HCV NS5A inhibition)[3] and its inherent lipophilicity raise concerns regarding off-target interactions. Planar aromatics are prone to DNA intercalation (genotoxicity), while lipophilic, rigid structures frequently interact with the human Ether-à-go-go-Related Gene (hERG) potassium channel (cardiotoxicity).

To prevent late-stage attrition, it is imperative to implement a tiered, self-validating toxicity screening pipeline. This guide details the causal reasoning and step-by-step methodologies required to rigorously profile the safety of novel 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives.

G Start Compound Synthesis Thieno[2,3-d]oxepine Core InVitro Tier 1: In Vitro Cytotoxicity (HepG2, HEK293) Start->InVitro Purity >95% Cardio Tier 2: Cardiotoxicity (hERG Patch-Clamp) InVitro->Cardio IC50 > 50 µM Geno Tier 2: Genotoxicity (Ames Test) InVitro->Geno IC50 > 50 µM InVivo Tier 3: In Vivo Acute Toxicity (Murine MTD Model) Cardio->InVivo IC50 > 10 µM Geno->InVivo Non-mutagenic Lead Lead Optimization or Go/No-Go Decision InVivo->Lead MTD > 50 mg/kg

Strategic tiered toxicity screening workflow for novel thieno-oxepine derivatives.

Tier 1: In Vitro Cytotoxicity & Hepatotoxicity Profiling

Causality & Rationale

The liver is the primary organ responsible for xenobiotic metabolism. Thieno-oxepine derivatives, due to their sulfur-containing thiophene ring and lipophilic nature, are highly susceptible to Cytochrome P450 (CYP450)-mediated Phase I oxidation. This metabolism can inadvertently generate reactive electrophilic intermediates (e.g., epoxides or quinone imines) that deplete intracellular glutathione, leading to oxidative stress and mitochondrial depolarization. HepG2 cells are selected for Tier 1 screening because they retain basal human hepatic metabolic functions, allowing us to capture both intrinsic and metabolite-driven cytotoxicity.

Protocol: High-Content Screening (HCS) Multiparametric Assay
  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well optical-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2.

  • Compound Preparation & Treatment: Prepare a 10 mM stock of the test compound in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in culture media (final concentration range: 0.1 μM to 100 μM). Treat the cells for 48 h.

  • Fluorescent Staining: Aspirate media and add a dye cocktail containing Hoechst 33342 (nuclear morphology/count), TMRM (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane integrity). Incubate for 30 minutes in the dark.

  • Imaging & Data Extraction: Acquire images using an automated high-content imager (e.g., PerkinElmer Operetta). Calculate IC50 values based on the reduction of total viable cell count and the loss of TMRM fluorescence.

  • Self-Validation System: Include a 0.5% DMSO vehicle control to establish baseline viability, and a known hepatotoxin (e.g., chlorpromazine) to validate assay sensitivity. The assay is only deemed valid if cell viability remains >95% in vehicle-treated wells and chlorpromazine yields an IC50 within historical confidence intervals.

G Drug Thieno-oxepine Xenobiotic CYP CYP450 Metabolism (Liver S9 / HepG2) Drug->CYP Phase I Oxidation Mito Mitochondrial Depolarization Drug->Mito Direct Lipophilic Binding Metabolite Reactive Intermediate (Epoxide/Quinone) CYP->Metabolite ROS ROS Accumulation Metabolite->ROS Oxidative Stress Mito->ROS Apop Apoptosis (Cell Death) ROS->Apop Caspase Activation

Putative intracellular stress and toxicity pathways induced by thieno-oxepine derivatives.

Tier 2: Cardiotoxicity (hERG) and Genotoxicity

Causality & Rationale

The rigid, planar geometry of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core can inadvertently mimic the pharmacophore of classical hERG blockers, which typically consist of a basic amine tethered to lipophilic aromatic rings. Blocking the hERG channel prolongs the cardiac action potential (QT interval), leading to fatal Torsades de Pointes arrhythmias. Concurrently, planar tricyclic systems must be screened for DNA intercalation via the Ames test to rule out mutagenicity.

Protocol: Automated Patch-Clamp for hERG Inhibition
  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel and suspend them in extracellular recording buffer.

  • Electrophysiology Setup: Utilize an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish a high-resistance gigaseal and breach the membrane to achieve whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit the outward hERG tail current.

  • Compound Perfusion: Perfuse the thieno-oxepine derivative at ascending concentrations (1, 10, and 30 μM), allowing 3 minutes of equilibration per dose. Measure the percentage reduction in tail current amplitude.

  • Self-Validation System: Perfuse the known hERG inhibitor E-4031 (positive control) at the end of the recording. A >90% block of the tail current by E-4031 confirms that the cell and channel are fully responsive, thereby validating the negative or positive results of the test compound.

Protocol: Mini-Ames Test (Genotoxicity)
  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Conduct the assay in both the presence and absence of Aroclor 1254-induced rat liver S9 fraction to account for mutagenic metabolites.

  • Incubation & Scoring: Plate compound-treated bacteria (up to 500 μ g/plate ) on histidine-deficient agar. Incubate at 37°C for 48 h and count revertant colonies.

  • Self-Validation System: Utilize strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent mutagenesis). The assay is valid only if the positive control induces a >3-fold increase in revertant colonies compared to the spontaneous reversion rate.

Tier 3: Preliminary In Vivo Acute Toxicity

Causality & Rationale

In vitro assays cannot fully replicate systemic pharmacokinetics, plasma protein binding, or complex inter-organ crosstalk. A preliminary murine dose-escalation study bridges the gap between cellular safety and systemic tolerability, establishing the Maximum Tolerated Dose (MTD) required to guide future efficacy models.

Protocol: Murine Maximum Tolerated Dose (MTD) Study
  • Animal Allocation: Acclimate 8-week-old female CD-1 mice for 5 days. Randomize into groups (n=3 per dose group).

  • Dosing Strategy: Administer the thieno-oxepine compound via oral gavage (PO) at escalating doses (10, 50, and 100 mg/kg). Formulate the compound in a biologically inert vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).

  • Clinical Observation: Monitor the animals continuously for the first 4 hours post-dose for signs of acute distress (piloerection, lethargy, tremors, weight loss), and daily thereafter for 7 days.

  • Necropsy & Histopathology: On day 7, euthanize the animals. Harvest the liver, kidneys, and heart. Perform H&E staining to assess for microvesicular steatosis, necrosis, or structural lesions.

  • Self-Validation System: Conduct concurrent pharmacokinetic (PK) blood sampling via the tail vein at 1h and 4h post-dose. This ensures that a lack of observed toxicity is due to true compound safety rather than poor oral bioavailability (exposure failure).

Quantitative Data Summary

Table 1: Representative In Vitro Toxicity Thresholds for Thieno-oxepine Derivatives
Assay / Cell LineMetricAcceptable ThresholdMechanistic Implication
HepG2 (Hepatocyte) IC50 (Viability)> 50 μMLow risk of intrinsic or metabolite-driven hepatotoxicity
HEK293 (Renal) IC50 (Viability)> 50 μMLow risk of nephrotoxicity / general cytotoxicity
hERG (CHO cells) IC50 (Tail Current)> 10 μMReduced risk of QT prolongation and fatal arrhythmias
Ames (TA98/TA100) Revertant Ratio< 2.0 (Fold change)Absence of frameshift or base-pair substitution mutations

References

  • Title: US20090247567A1 - Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use Source: Google Patents URL
  • Title: Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Sinteza 4,5-dihidrobenzo[b]tieno[2,3-d]oksepinskih derivata radi ispitivanja njihove inhibicijske učinkovitosti na NF-kB i JAK/STAT signalni put Source: University of Rijeka URL
  • Title: Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Foundational

Pharmacological Profiling of the 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Scaffold: Receptor, Kinase, and Viral Target Binding

Executive Summary The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine system represents a privileged tricyclic architecture in modern medicinal chemistry. While the term "receptor binding" traditionally evokes G-protein coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine system represents a privileged tricyclic architecture in modern medicinal chemistry. While the term "receptor binding" traditionally evokes G-protein coupled receptors (GPCRs), this specific molecular scaffold exhibits its most profound pharmacological activity by docking into the ATP-binding clefts of intracellular lipid kinases—most notably Phosphoinositide 3-kinase alpha (PI3Kα). Furthermore, it acts as a potent disruptor of viral replication complexes and cytokine signaling pathways.

This technical guide elucidates the mechanistic binding profile of this scaffold, the structural activity relationships (SAR) dictating its target selectivity, and the self-validating experimental workflows required by drug development professionals to quantify its binding kinetics.

Mechanistic Binding Profile and Structural Causality

PI3Kα Selectivity via Conformational Constraint

The primary validated target for benzoxepin derivatives is the p110α catalytic subunit of PI3K. The causality behind its high selectivity for PI3Kα over the closely related PI3Kβ isoform lies in the rigid geometry of the oxepine ring. The seven-membered oxygen-containing ring forces the fused thiophene moiety into a specific dihedral angle. This near-planar conformation is perfectly complementary to the hinge region of p110α, allowing for critical hydrogen bonding with the Val851 residue. In contrast, the slightly altered topology of the p110β ATP pocket results in steric clashes with the oxepine oxygen, driving a >20-fold selectivity window (1).

Uncoupling Receptor Tyrosine Kinase (RTK) Signaling

PI3K is recruited to the cell membrane by activated Receptor Tyrosine Kinases (RTKs) such as EGFR or HER2. By acting as a competitive ATP inhibitor, the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold halts the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to PIP3. This effectively severs the signal transduction cascade, preventing the downstream recruitment and activation of Akt (PKB) and mTOR, which are critical drivers of cellular proliferation in hyperproliferative disorders (2).

RTK_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85α) RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Oxepine 4,5-dihydrobenzo[b]thieno [2,3-d]oxepine Oxepine->PI3K Competitive ATP Inhibition PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt (PKB) PIP3->Akt Recruits via PH Domain mTOR mTORC1 / Cell Survival Akt->mTOR Activates

RTK-PI3K signaling cascade illustrating the competitive ATP inhibition by the oxepine scaffold.

Secondary Targets: HCV NS5A and JAK/STAT

Beyond lipid kinases, the tricyclic core has been adapted to target viral and inflammatory pathways. For Hepatitis C Virus (HCV), the near-planar and linear conformation of the biphenyl-substituted oxepine core binds with picomolar affinity to Domain I of the NS5A protein, disrupting viral RNA replication (3). Additionally, aminoalkoxy derivatives of the scaffold have demonstrated the ability to inhibit the JAK/STAT and NF-κB signaling pathways, preventing STAT dimerization at cytokine receptors (4).

Quantitative Binding Data

The following table synthesizes the binding affinities and selectivity metrics for the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold across its primary validated targets.

Target ClassSpecific TargetScaffold DerivativeBinding Affinity (IC50 / Kd)Selectivity / Notes
Lipid KinasePI3Kα (p110α)N-(2-Chlorophenyl)-N-methyl-carboxamide2 - 10 nM>20-fold selective over PI3Kβ
Lipid KinasePI3Kβ (p110β)N-(2-Chlorophenyl)-N-methyl-carboxamide~200 nMBaseline for selectivity ratio
Viral ProteinHCV NS5ATricyclic carbamate derivative1 - 50 pMPan-genotypic (GT1b, GT2a)
TranscriptionJAK/STATAminoalkoxy oxepine derivativesLow μMInhibits STAT dimerization

Experimental Workflows: Self-Validating Systems

To accurately profile the binding characteristics of highly conjugated tricyclic systems, standard colorimetric assays are insufficient due to compound auto-fluorescence and poor aqueous solubility. The following protocols utilize self-validating mechanisms to ensure data integrity.

Protocol 1: Time-Resolved FRET (TR-FRET) for PI3Kα Competitive Binding

Causality : TR-FRET is selected because the microsecond time delay between excitation and emission measurement completely eliminates the nanosecond auto-fluorescence inherent to the benzothieno-oxepine core, preventing false-positive inhibition readouts.

Step-by-Step Methodology :

  • Reagent Assembly : Prepare a reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). The inclusion of CHAPS prevents non-specific aggregation of the hydrophobic tricyclic compound.

  • Kinase & Ligand Incubation : Combine 1 nM recombinant human p110α/p85α complex with serial dilutions of the oxepine derivative (0.1 nM to 10 μM in 1% DMSO final concentration).

  • Reaction Initiation : Add 10 μM ATP (calibrated to the exact Km of p110α to ensure true competitive binding kinetics are measured) and 10 μM PIP2 substrate. Incubate for 1 hour at room temperature.

  • Detection Phase : Terminate the reaction by adding a stop solution containing EDTA (to chelate Mg2+ and halt kinase activity), alongside a Europium-labeled anti-GST antibody (targeting the kinase) and a Streptavidin-Allophycocyanin (APC) conjugate (targeting biotinylated PIP3).

  • Self-Validation & Measurement : Measure the emission ratio at 665 nm / 615 nm. Validation Check: The assay must include a Wortmannin or PI-103 positive control curve. The plate is only validated and accepted if the Z'-factor (calculated from DMSO vehicle vs. fully inhibited controls) is strictly > 0.6.

Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality : Equilibrium IC50 values do not capture target residence time (1/Koff). For PI3K inhibitors, a slow dissociation rate (Koff) is the primary driver of sustained in vivo efficacy. SPR provides label-free, real-time kinetic data to map these parameters.

Step-by-Step Methodology :

  • Surface Functionalization : Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the p110α protein via amine coupling to a target density of 2000-3000 Response Units (RU).

  • Analyte Injection : Inject the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine analyte across the chip at a high flow rate of 30 μL/min to minimize mass transport limitations. Use a 5-point concentration series ranging from 0.1× to 10× the estimated Kd.

  • Dissociation Monitoring : Switch the flow to running buffer (HEPES with 0.05% Tween-20 and 2% DMSO) and monitor the exponential decay of the SPR signal to calculate Koff.

  • Regeneration : Inject a short pulse (15 seconds) of 10 mM Glycine-HCl (pH 2.5) to strip the remaining analyte without denaturing the immobilized kinase.

  • Self-Validation (Double-Referencing) : Subtract the signal from a blank reference flow cell (no immobilized protein) AND subtract the signal from buffer-only injections. This dual-subtraction eliminates artifacts caused by the bulk refractive index changes of DMSO.

SPR_Workflow Prep 1. Surface Preparation (Amine Coupling) Immobilize 2. p110α Immobilization (Ligand) Prep->Immobilize Inject 3. Oxepine Injection (Analyte) Immobilize->Inject Assoc 4. Association Phase (Kon) Inject->Assoc Dissoc 5. Dissociation Phase (Koff) Assoc->Dissoc Regen 6. Surface Regeneration Dissoc->Regen Regen->Inject Next Concentration

High-throughput Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

References

  • Title: Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: US8263633B2 - Benzoxepin PI3K inhibitor compounds and methods of use Source: Google Patents URL
  • Title: Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Sinteza 4,5-dihidrobenzo[b]tieno[2,3-d]oksepinskih derivata radi ispitivanja njihove inhibicijske učinkovitosti na NF-kB i JAK/STAT signalni put Source: University of Rijeka URL: [Link]

Sources

Exploratory

Structural Crystallography and Rational Design of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine-Based PI3Kα Inhibitors

Executive Summary The phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cellular growth, and the oncogenic mutation of the PIK3CA gene (encoding the PI3Kα isoform) is a primary driver in numerous human ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cellular growth, and the oncogenic mutation of the PIK3CA gene (encoding the PI3Kα isoform) is a primary driver in numerous human cancers[1]. A critical challenge in modern drug development is designing inhibitors that selectively target PI3Kα over the closely related PI3Kβ isoform to maximize therapeutic efficacy while minimizing systemic toxicity[2].

This technical guide explores the crystallographic foundation and rational design of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core—a privileged tricyclic scaffold that achieves profound PI3Kα selectivity. By synthesizing structural biology, electrostatic mapping, and validated synthetic protocols, this whitepaper provides a comprehensive framework for researchers optimizing isoform-selective kinase inhibitors.

Crystallographic Insights and the Basis of Isoform Selectivity

The Orthosteric ATP-Binding Pocket

The rational design of the benzoxepin series deviates significantly from traditional kinase inhibitor paradigms. For example, thienopyrimidine-based inhibitors achieve PI3Kα selectivity by forming a specific hydrogen bond with Arg770—a residue that is replaced by Lys777 in PI3Kβ[2]. However, the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core does not rely on this H-bond network. Instead, its selectivity is driven entirely by differences in the electrostatic potential of the binding pockets[2].

Poisson-Boltzmann Electrostatic Mapping

To elucidate this mechanism, researchers utilize the PI3Kα H1047R mutant crystal structure (PDB: 3HIZ) rather than the wild-type structure (PDB: 2RD0), as the latter suffers from severe crystal packing artifacts within the active site[3].

Mapping the Poisson-Boltzmann electrostatic potentials onto the solvent-accessible surface of 3HIZ reveals a distinct lipophilic, uncharged pocket in PI3Kα near the R1 substitution vector of the benzoxepin core[3]. Conversely, homology modeling of PI3Kβ reveals a cluster of acidic (negatively charged) residues in the exact same spatial region[3]. By installing an uncharged R1 substituent on the benzoxepin core, the ligand perfectly complements the neutral PI3Kα pocket while experiencing electrostatic repulsion in PI3Kβ, driving selectivity upwards of 80-fold[3].

Electrostatic_Selectivity Core Benzoxepin Core (Uncharged R1) PI3Ka PI3Kα Pocket (Lipophilic/Neutral) Core->PI3Ka Favorable Fit PI3Kb PI3Kβ Pocket (Acidic Residues) Core->PI3Kb Mismatch HighAff High Affinity Binding (>80-fold Selectivity) PI3Ka->HighAff Clash Electrostatic Repulsion (Poor Binding) PI3Kb->Clash

Logical flow of PI3Kα vs PI3Kβ selectivity driven by electrostatic potential differences.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the causality between the structural modifications of the core and the resulting biochemical potency, validating the electrostatic hypothesis[3].

Compound Scaffold / ModificationPI3Kα IC₅₀PI3Kβ IC₅₀Selectivity Ratio (β/α)Mechanistic Driver
Thienopyrimidine (Reference) HighHigh~1-foldH-bond with Arg770 (α) / Lys777 (β)
Unsubstituted Benzoxepin Core HighModerate< 20-foldBaseline electrostatic fit
Benzoxepin + Uncharged R1 EnhancedReduced> 80-fold Exploitation of lipophilic PI3Kα pocket

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis, biochemical evaluation, and in silico modeling of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core. Each protocol includes built-in validation checkpoints.

Protocol A: Chemical Synthesis of the Tricyclic Core

The construction of the core relies on a Vilsmeier-Haack formylation followed by a thiophene annulation[4].

Step 1: Vilsmeier-Haack Formylation

  • Reagent Preparation: Cool 12 mL of anhydrous DMF to 0 °C under an inert argon atmosphere.

  • Activation: Add 4.66 mL (51.2 mmol) of POCl₃ dropwise. Causality: The highly exothermic formation of the Vilsmeier chloro-iminium ion requires strict temperature control to prevent reagent decomposition.

  • Reaction: After 30 minutes, add 3,4-dihydrobenzo[b]oxepin-5(2H)-one (20.5 mmol) dissolved in DMF. Allow the mixture to warm to room temperature over 2 hours.

  • Validation Checkpoint: Quench a 50 µL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The presence of the 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde intermediate mass confirms successful formylation.

Step 2: Thiophene Annulation

  • Cyclization: React the intermediate with ethyl mercaptoacetate in the presence of a mild organic base (e.g., triethylamine). Causality: The base deprotonates the thiol, initiating a nucleophilic attack on the vinyl chloride, followed by an intramolecular aldol condensation with the aldehyde to close the thiophene ring.

  • Validation Checkpoint: Purify via flash chromatography. ¹H NMR must show the complete disappearance of the highly deshielded aldehyde proton (~10.0 ppm) and the emergence of a new aromatic thiophene proton, confirming the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine structure.

Synthesis SM Benzoxepinone VH Vilsmeier-Haack (POCl3/DMF) SM->VH Int Chloro-aldehyde VH->Int Cycl Thiophene Annulation Int->Cycl Prod Target Core Cycl->Prod

Self-validating synthetic workflow for the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core.
Protocol B: Fluorescence Polarization (FP) Kinase Binding Assay

To quantify isoform selectivity, an FP assay is utilized to measure the displacement of a fluorescent probe from the ATP-binding site[5].

  • Assay Setup: Prepare a master mix containing recombinant p110α/p85α complex (20 µg/mL) in polarization buffer (10 mM Tris pH 7.5, 50 mM NaCl, 4 mM MgCl₂)[5].

  • Ligand Competition: Add 1:3 serial dilutions of the benzoxepin inhibitor, followed by a fixed concentration of a fluorescently labeled PIP2 probe. Causality: The inhibitor and probe compete for the orthosteric site; successful binding of the inhibitor displaces the probe, leading to a measurable decrease in fluorescence polarization due to increased rotational freedom of the free probe.

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate using DMSO as the negative control and a known pan-PI3K inhibitor (e.g., GDC-0941) as the positive control. A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio.

Protocol C: In Silico Docking and Electrostatic Mapping

Accurate predictive modeling requires careful preparation of the protein structure[3].

  • Protein Preparation: Import PDB 3HIZ into docking software (e.g., Schrödinger Maestro). Remove crystallographic waters, add missing hydrogen atoms, and assign correct bond orders. Causality: X-ray crystallography cannot resolve hydrogen atoms, which are critical for accurately defining the electrostatic surface and potential H-bond clashes.

  • Induced-Fit Grid Generation: Define the receptor grid centered on the ATP-binding pocket. Explicitly allow side-chain flexibility for residues R770, K802, and D933[3]. Causality: These specific residues exhibit high conformational mobility and must adapt to accommodate the tricyclic benzoxepin core.

  • Validation Checkpoint: Re-dock the native co-crystallized ligand. The protocol is validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å.

References

  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform. Journal of Medicinal Chemistry. ACS Publications.[Link]

  • 3HIZ: Crystal structure of p110alpha H1047R mutant in complex with niSH2 of p85alpha. RCSB Protein Data Bank. [Link]

  • Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use.

Sources

Foundational

The Untapped Therapeutic Potential of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepines: A Predictive Review

Abstract The relentless pursuit of novel molecular scaffolds in drug discovery is paramount for addressing unmet medical needs. The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core, a unique heterocyclic system, represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of novel molecular scaffolds in drug discovery is paramount for addressing unmet medical needs. The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core, a unique heterocyclic system, represents a largely unexplored area of chemical space with significant therapeutic potential. While direct studies on this specific molecule are scarce, a comprehensive analysis of its constituent moieties—benzo[b]thiophene and oxepine—along with isosteric and analogous structures, provides a compelling rationale for its investigation. This technical guide synthesizes the known biological activities and synthetic strategies of related compounds to forecast the most promising applications for the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold and to propose viable synthetic pathways for its elaboration. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic systems for therapeutic intervention.

Introduction: Unveiling a Promising Scaffold

The fusion of a benzo[b]thiophene ring, a well-established pharmacophore, with an oxepine ring, known for its conformational flexibility and diverse biological activities, gives rise to the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine system. A thorough review of the existing scientific literature reveals a notable absence of dedicated research on this specific heterocyclic core. This lack of direct investigation presents a unique opportunity for novel discoveries in medicinal chemistry.

This guide will navigate the predicted therapeutic landscapes for 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives by dissecting the pharmacological profiles of its parent heterocycles and closely related analogues. By understanding the structure-activity relationships (SAR) of these related compounds, we can formulate educated hypotheses regarding the potential of the target scaffold.

Deconstructing the Core: Predicted Biological Activities

The pharmacological potential of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine can be inferred from the known activities of its constituent parts and related heterocyclic systems.

Insights from the Benzo[b]thiophene Moiety

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. These include:

  • Anticancer Activity: Benzo[b]thiophene analogues have been investigated as inhibitors of various cancer-related targets. For instance, they have been shown to act as ferroptosis inhibitors, which could be a promising strategy for treating certain types of cancer like fibrosarcoma.[1]

  • Neuroprotective Effects: Certain benzo[b]thiophene derivatives have demonstrated potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2]

  • Diverse Pharmacological Actions: Various derivatives have been reported to possess local anesthetic, anticholinergic, and antihistaminic properties, highlighting the versatility of this scaffold.[3]

The Contribution of the Oxepine Ring

The seven-membered oxepine ring imparts unique three-dimensional structural features that can be advantageous for receptor binding. Compounds containing the oxepine framework have demonstrated a wide array of pharmacological effects:

  • Central Nervous System (CNS) Activity: The structural similarity of some oxepine derivatives to tricyclic antidepressants like doxepin suggests potential applications in treating depression by modulating serotonergic pathways.[4]

  • Anticancer and Anti-inflammatory Properties: Preliminary data on related benzo[b]oxepine structures indicate potential cytotoxic effects against cancer cell lines and the ability to modulate inflammatory pathways.[4]

  • Broad-Spectrum Bioactivity: The oxepine core is found in numerous natural products and synthetic compounds with activities ranging from anti-HIV and antifungal to cyclooxygenase inhibitory and anxiolytic effects.[5][6]

Learning from Thieno-Fused Analogues

The replacement of the oxepine ring with other heterocyclic systems fused to the benzo[b]thiophene core provides further clues to potential applications. For example, tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidine derivatives, where a pyrimidine ring is present instead of the oxepine, have been extensively studied and have shown promise as:

  • Anticancer Agents: These compounds have demonstrated significant inhibitory activity against breast cancer cell lines, potentially through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[8]

  • Anti-inflammatory Agents: By inhibiting the activation of NF-κB and MAPK signaling pathways in macrophages, these derivatives have shown potent anti-inflammatory effects both in vitro and in vivo.[9]

  • Antimalarial Drugs: Certain derivatives have exhibited significant activity against chloroquine-resistant strains of Plasmodium falciparum.[10]

Proposed Synthetic Strategies

The absence of a reported synthesis for 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine necessitates a theoretical approach to its construction. Based on established synthetic methodologies for related heterocyclic systems, several plausible routes can be envisioned.

Key Synthetic Disconnections and Precursors

The primary retrosynthetic disconnection would involve the formation of the seven-membered oxepine ring onto a pre-functionalized benzo[b]thiophene scaffold.

G 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Functionalized Benzo[b]thiophene Functionalized Benzo[b]thiophene 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine->Functionalized Benzo[b]thiophene Intramolecular Etherification Benzo[b]thiophene Benzo[b]thiophene Functionalized Benzo[b]thiophene->Benzo[b]thiophene Functionalization

Caption: Retrosynthetic analysis of the target scaffold.

Proposed Synthetic Pathways

Pathway A: Intramolecular Williamson Ether Synthesis

This approach would involve the synthesis of a 2-(2-hydroxyethyl)benzo[b]thiophen-3-ol or a related precursor. Subsequent intramolecular cyclization via a Williamson ether synthesis protocol would yield the desired oxepine ring.

Experimental Protocol (Hypothetical):

  • Synthesis of a Benzo[b]thiophene Precursor: A suitable starting material, such as a 3-substituted benzo[b]thiophene, would be functionalized at the 2-position with a two-carbon chain bearing a protected hydroxyl group.

  • Deprotection: The protecting group on the hydroxyl function would be removed to yield the free alcohol.

  • Intramolecular Cyclization: The resulting hydroxy-substituted benzo[b]thiophene would be treated with a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF or DMF) to facilitate intramolecular nucleophilic attack and ring closure, forming the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine.

G cluster_0 Pathway A: Intramolecular Williamson Ether Synthesis Start Functionalized Benzo[b]thiophene Step1 Deprotection Start->Step1 Step2 Intramolecular Cyclization (Base) Step1->Step2 End 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Step2->End

Caption: Proposed workflow for Pathway A.

Pathway B: Ring-Closing Metathesis (RCM)

An alternative strategy could employ a ring-closing metathesis reaction. This would require the synthesis of a benzo[b]thiophene derivative bearing two appropriately positioned terminal alkene moieties.

Experimental Protocol (Hypothetical):

  • Synthesis of a Diene Precursor: A benzo[b]thiophene core would be functionalized at adjacent positions (e.g., 2 and 3) with side chains terminating in vinyl groups.

  • Ring-Closing Metathesis: The diene precursor would be subjected to a ruthenium-based catalyst (e.g., Grubbs' catalyst) to promote the RCM reaction, leading to the formation of the seven-membered oxepine ring.

  • Reduction: If the RCM yields an unsaturated oxepine ring, a subsequent reduction step would be necessary to obtain the 4,5-dihydro derivative.

G cluster_1 Pathway B: Ring-Closing Metathesis Start_B Diene-substituted Benzo[b]thiophene Step1_B Ring-Closing Metathesis (Grubbs' Catalyst) Start_B->Step1_B Step2_B Reduction (if necessary) Step1_B->Step2_B End_B 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Step2_B->End_B

Caption: Proposed workflow for Pathway B.

Structure-Activity Relationship (SAR) Predictions

Based on the SAR of related thieno-fused heterocycles, we can anticipate that the biological activity of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives will be significantly influenced by the nature and position of substituents on both the benzo[b]thiophene and oxepine rings.

Substituent Position Predicted Effect on Activity Rationale from Analogous Compounds
Benzo ring of Benzo[b]thiopheneElectron-donating or -withdrawing groups can modulate activity and selectivity.In thieno[2,3-d]pyrimidines, such substitutions significantly impact anticancer and anti-inflammatory potency.[8][9]
Thiophene ring of Benzo[b]thiopheneSmall alkyl or aryl groups may enhance binding to target proteins.Substitution at the 2- and 3-positions of benzo[b]thiophenes is crucial for their biological profiles.
Oxepine ringIntroduction of polar groups could improve pharmacokinetic properties.Modifications to the oxepine ring in other systems have been shown to fine-tune activity and selectivity.

Future Directions and Conclusion

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold stands as a promising yet uncharted territory in medicinal chemistry. The predictive analysis presented in this guide, based on the well-documented biological activities of its constituent and related heterocyclic systems, strongly suggests its potential as a source of novel therapeutic agents, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders.

The proposed synthetic pathways offer a starting point for the chemical exploration of this scaffold. The successful synthesis and subsequent biological screening of a library of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives are critical next steps. Such studies will undoubtedly unveil the true therapeutic potential of this intriguing heterocyclic system and could lead to the development of next-generation medicines.

References

  • Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. (n.d.). Connect Journals. Retrieved from [Link]

  • Akhtar, A., Chaudhari, T. Y., & Inam, A. (2025). Design and Synthesis of Tetrahydrobenzo[5][7]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis, 57, 2880–2892.

  • 4,5-Dihydrobenzo[b]oxepin-2(3H)-one | C10H10O2. (n.d.). PubChem. Retrieved from [Link]

  • Chemotherapeutic potentials of Oxepines. (2020, November 25). International Journal of Chemical Sciences. Retrieved from [Link]

  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidine derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Dibenzo[b,f]oxepines: Syntheses and applications. A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, Y., Luo, L., Han, C., Lv, H., Chen, D., Shen, G., Wu, K., Pan, S., & Ye, F. (2017). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 22(11), 1960.

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved from [Link]

  • Chemotherapeutic potentials of Oxepines. (2020, November 25). International Journal of Chemical Sciences. Retrieved from [Link]

  • Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. (2026, March 10). MDPI. Retrieved from [Link]

  • Benzo[5][7]thieno[2,3-b]pyridine derivatives as host materials for high efficiency green and blue phosphorescent organic light-emitting diodes. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved from [Link]

  • Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. (2025, April 1). ResearchGate. Retrieved from [Link]

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Exploratory

electronic and steric properties of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine

An In-Depth Technical Guide to the Electronic and Steric Properties of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Abstract The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a compelling tricyclic heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Steric Properties of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine

Abstract

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a compelling tricyclic heterocyclic system, integrating the structural motifs of thiophene, benzene, and a partially saturated seven-membered oxepine ring. While direct experimental data on this specific molecule is emerging, its structural analogy to compounds with known biological significance, particularly in oncology and infectious diseases, marks it as a molecule of high interest for therapeutic development.[1][2] This guide provides a comprehensive framework for the detailed characterization of its electronic and steric properties. By leveraging established computational and experimental methodologies, we delineate a pathway for researchers to unlock the therapeutic potential of this scaffold. This document serves as a procedural and theoretical blueprint, explaining the causality behind experimental choices and providing self-validating protocols for a thorough investigation.

The Strategic Importance of the Benzo[b]thieno[2,3-d]oxepine Core

Heterocyclic compounds form the backbone of modern pharmaceuticals, with their unique electronic and steric properties governing their interactions with biological targets.[3][4] The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine system is a "hybrid" structure, combining:

  • A Thiophene Ring: A five-membered aromatic heterocycle known to be a bioisostere of the benzene ring, often contributing to metabolic stability and potent biological activity. Thiophene-fused systems are of significant interest for their optoelectronic properties and as building blocks for novel therapeutics.[5][6]

  • A Benzene Ring: Providing a rigid scaffold for substitution and π-stacking interactions with biological macromolecules.

  • A Dihydrooxepine Ring: A seven-membered, non-planar ring containing an oxygen atom. This feature imparts significant three-dimensionality (3D) to the molecule, a key factor for target specificity and oral bioavailability. The conformational flexibility of this ring is a critical determinant of the molecule's steric profile.

The fusion of these rings creates a unique electronic and spatial arrangement. Understanding these properties is paramount for predicting the molecule's reactivity, metabolic fate, and mechanism of action, which are foundational to rational drug design.

Theoretical and Computational Characterization

Computational chemistry provides a powerful, resource-efficient means to predict and understand the properties of a molecule before embarking on extensive laboratory synthesis and testing. Density Functional Theory (DFT) is a particularly robust method for studying fused heterocyclic systems.[7][8]

The DFT Workflow: A Predictive Engine

The primary objective of a DFT study is to solve the Schrödinger equation for the molecule, yielding its electron density and, from that, a host of chemical properties. For a molecule like 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine, a functional such as B3LYP with a 6-31G(d,p) basis set offers a reliable balance of accuracy and computational cost, a methodology well-established for similar organic molecules.[5][8][9]

cluster_0 DFT Workflow for Property Prediction cluster_1 Key Outputs Input Initial 3D Structure (e.g., from ChemDraw) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Finds the lowest energy conformation. Input->Geometry_Optimization Initial guess Frequency_Calculation Frequency Calculation Confirms a true energy minimum. Geometry_Optimization->Frequency_Calculation Optimized Structure Single_Point_Energy Single-Point Energy Calculation (Higher basis set for accuracy) Frequency_Calculation->Single_Point_Energy Verified Minimum Property_Analysis Property Analysis (HOMO/LUMO, ESP, NBO) Single_Point_Energy->Property_Analysis Wavefunction & Electron Density Bond_Lengths Bond Lengths/Angles Property_Analysis->Bond_Lengths ESP_Map Electrostatic Potential Map Property_Analysis->ESP_Map Orbitals Frontier Orbitals (HOMO/LUMO) Property_Analysis->Orbitals Charges Atomic Charges (NBO) Property_Analysis->Charges

Caption: A typical workflow for DFT calculations.

Unveiling Electronic Properties
  • Optimized Geometry: The first output is the molecule's most stable 3D shape. For this scaffold, we anticipate a non-planar conformation due to the seven-membered ring, similar to the "basket conformation" observed in related dibenzo[b,f]oxepine systems.[10] This geometry dictates the molecule's steric accessibility.

  • Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule. We predict electron-rich regions (nucleophilic) around the oxygen atom and the π-systems of the thiophene and benzene rings, while the hydrogens on the dihydro-oxepine ring will be relatively electron-poor (electrophilic). This is critical for predicting non-covalent interactions with a protein target.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity.[11] For this scaffold, the HOMO is expected to be localized over the electron-rich thiophene and benzene rings, while the LUMO may be distributed across the entire fused system.

Table 1: Illustrative DFT-Calculated Properties for 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine (Note: These are hypothetical values for demonstration purposes, based on typical results for similar fused heterocycles.)

PropertyPredicted ValueSignificance in Drug Design
HOMO Energy-6.15 eVIndicates electron-donating ability; susceptibility to oxidation.
LUMO Energy-1.20 eVIndicates electron-accepting ability; susceptibility to reduction.
HOMO-LUMO Gap4.95 eVCorrelates with chemical reactivity and stability.[11]
Dipole Moment~2.5 DebyeInfluences solubility and ability to engage in polar interactions.
C=C (Thiophene)~1.38 ÅBond lengths provide insight into the degree of aromaticity and electron delocalization.
C-S (Thiophene)~1.75 Å
C-O-C Angle (Oxepine)~115°Defines the conformation and steric bulk of the seven-membered ring.
Defining Steric Properties

Steric effects are fundamental to a drug's ability to fit into a binding pocket and exert its biological effect.[12][13]

  • Molecular Shape and Volume: The non-planar dihydrooxepine ring is the dominant steric feature. Its conformation will create a distinct three-dimensional shape that must be complementary to its biological target.

  • Conformational Flexibility: The dihydrooxepine ring is not rigid. Computational methods can map the energy landscape of its different conformations (e.g., boat, chair, twist-boat), identifying the most stable forms and the energy barriers between them. This flexibility can be crucial for an "induced fit" binding mechanism.

Experimental Validation and Characterization

While computational methods are predictive, experimental validation is the gold standard. The following protocols are essential for confirming the theoretical models and providing definitive structural data.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's structure in the solid state, including bond lengths, bond angles, and the precise conformation of the fused ring system.[14][15] This data is invaluable for validating the results of DFT geometry optimization.

cluster_0 X-ray Crystallography Workflow cluster_1 Primary Outputs Synthesis Synthesize & Purify Compound Crystal_Growth Grow Single Crystals (e.g., slow evaporation, vapor diffusion) Synthesis->Crystal_Growth Data_Collection Mount Crystal & Collect Diffraction Data (X-ray Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Solve Phase Problem & Build Initial Model Data_Collection->Structure_Solution Refinement Refine Atomic Positions & Thermal Parameters Structure_Solution->Refinement 3D_Structure Precise 3D Atomic Coordinates Refinement->3D_Structure Conformation Solid-State Conformation 3D_Structure->Conformation Packing Crystal Packing & Intermolecular Interactions Conformation->Packing

Caption: The workflow for single-crystal X-ray analysis.

Protocol: Single Crystal Growth and Analysis

  • Purification: The synthesized compound must be of high purity (>99%). Recrystallization or column chromatography is typically employed.

  • Crystal Growth: Dissolve the pure compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) to near saturation. Use slow evaporation, allowing the solvent to evaporate over several days to weeks, to form well-ordered crystals.

  • Data Collection: Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer. A stream of nitrogen is used to cool the crystal (typically to 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

NMR Spectroscopy: Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution, which is more biologically relevant than the solid state.[16] A full assignment of ¹H and ¹³C NMR spectra is essential.

Protocol: NMR Spectral Acquisition and Assignment

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. The chemical shifts (δ) provide information about the electronic environment of each nucleus.

  • 2D Spectra Acquisition: To resolve ambiguities and confirm connectivity, acquire 2D NMR spectra:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent.

    • HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together the molecular fragments.[17][18]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if not directly bonded, providing key insights into the 3D conformation in solution.

Table 2: Anticipated ¹H NMR Chemical Shift Ranges for Key Protons (Note: These are estimated values for illustrative purposes.)

Proton(s)Predicted δ (ppm)MultiplicitySignificance
Aromatic (Benzene & Thiophene)7.0 - 8.0mConfirms the presence and substitution pattern of the aromatic rings.
Methylene (C5-H₂)~4.5 - 5.0t or mThe chemical shift is influenced by the adjacent oxygen atom.
Methylene (C4-H₂)~3.0 - 3.5t or mThe coupling pattern with C5 protons reveals conformational information.

Synthesis and Application in Drug Design

While a detailed synthetic guide is beyond the scope of this document, the synthesis of the benzo[b]thieno[2,3-d]oxepine core would likely involve the construction of a diaryl ether or thioether followed by an intramolecular cyclization reaction, strategies that have been applied to similar dibenzo[b,f]oxepine systems.[10]

The knowledge gained from the analyses described above directly informs drug development. By understanding the electronic and steric properties of the core scaffold, medicinal chemists can rationally design derivatives with improved potency, selectivity, and pharmacokinetic profiles.

cluster_0 Structure-Activity Relationship (SAR) Cycle Core Characterize Core Scaffold (Electronic & Steric Properties) Hypothesis Formulate SAR Hypothesis (e.g., 'Electron-withdrawing group at C-8 will increase activity') Core->Hypothesis Design Design Analogs (Vary substituents R¹, R², etc.) Hypothesis->Design Synthesis Synthesize Analogs Design->Synthesis Testing Biological Testing (e.g., cytotoxicity assay) Synthesis->Testing Analysis Analyze Data & Refine Hypothesis Testing->Analysis Analysis->Hypothesis Iterate

Caption: The iterative cycle of drug design guided by SAR.

For instance, if a region of the molecule is identified as electron-rich (nucleophilic) and is hypothesized to interact with a positively charged residue in a protein, adding electron-withdrawing substituents to that region could modulate the interaction strength. Similarly, if steric hindrance is preventing optimal binding, the molecular design can be altered to reduce bulk in that specific area.

Conclusion

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a promising, yet underexplored, platform for the development of new therapeutic agents. A thorough understanding of its fundamental electronic and steric properties is the critical first step in this journey. This guide outlines a robust, multi-faceted approach, combining the predictive power of computational chemistry with the definitive validation of experimental techniques like X-ray crystallography and NMR spectroscopy. By following this integrated strategy, researchers can systematically characterize this novel molecular architecture, paving the way for the rational design of derivatives with significant potential in medicine.

References

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. Retrieved from [Link]

  • Pauletti, P. M., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly. (n.d.). PMC. Retrieved from [Link]

  • Steric Effects in Drug Design. (n.d.). MPG.eBooks. Retrieved from [Link]

  • Steric Effects in Drug Design. (n.d.). Brown University Library. Retrieved from [Link]

  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025). ResearchGate. Retrieved from [Link]

  • A database of steric and electronic properties of heteroaryl substituents. (2025). PMC. Retrieved from [Link]

  • Benzo[12][19]cyclohepta[1,2-b]fluorene: an isomeric motif for pentacene containing linearly fused five-, six- and seven-membered rings. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Fused thiophenes: An overview of the computational investigations. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (2023). MDPI. Retrieved from [Link]

  • Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[3][19]diazepines. (2020). Arabian Journal of Chemistry. Retrieved from [Link]

  • Benzo-fused seven-membered rings with oxygen and sulphur atoms in 1,5 relative positions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. (n.d.). PubMed. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Synthesis and characterization of fused and spiro heterocycles by ultrasonic methods. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Retrieved from [Link]

  • Seven-Membered Rings. (n.d.). SciSpace. Retrieved from [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][4][19]triazolo[1,5-a]pyrimidine Derivatives. (2024). PMC. Retrieved from [Link]

  • Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Synthesis of Sesquiterpenoids. (2022). PubMed. Retrieved from [Link]

  • Synthesis and NMR studies of 2- and 3-fluorosubstitued five-membered heterocycles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Fused thiophenes: an overview of the computational investigations. (n.d.). ACG Publications. Retrieved from [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). Semantic Scholar. Retrieved from [Link]

  • Seven membered heterocycles-Oxepines & thiepines. (n.d.). Slideshare. Retrieved from [Link]

  • Fused thiophene-pyrrole-containing ring systems up to a heterodecacene. (2015). PubMed. Retrieved from [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. (2023). MDPI. Retrieved from [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). E3S Web of Conferences. Retrieved from [Link]

  • A theoretical study of the electronic structure and charge transport properties of thieno[2,3-b]benzothiophene based derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). PubMed. Retrieved from [Link]

  • X-ray crystallography on large structures. (2007). Stanford University. Retrieved from [Link]

  • Experimental Studies and DFT Calculations of a Novel Molecule Having Thieno[3,2-b]thiophene Fragment. (2020). DergiPark. Retrieved from [Link]

  • Crystallography before the Discovery of X-Ray Diffraction. (n.d.). SciELO. Retrieved from [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2022). ResearchGate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of the 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Scaffold

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Strategic Context The 4,5-dihydrobenzo[b]thie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Strategic Context

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core is a highly privileged, conformationally restricted tricyclic scaffold utilized extensively in modern drug discovery. Its unique geometry—combining the lipophilicity of a thiophene ring with the constrained flexibility of a seven-membered oxepine system—makes it an ideal structural bioisostere for biphenyl or naphthyl systems.

Historically, this scaffold has been successfully deployed in the development of highly selective Phosphoinositide 3-Kinase (PI3K) α inhibitors for oncology applications [1], as well as in the design of pan-genotypic HCV NS5A inhibitors where near-planar molecular conformation is critical for antiviral efficacy [2].

This application note provides a validated, three-step synthetic protocol for constructing the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid building block, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity reproducibility in your laboratory.

Synthetic Strategy and Workflow

The construction of the tricyclic system relies on a tandem approach: functionalization of a pre-existing bicyclic ketone followed by a targeted annulation to form the thiophene ring.

SynthesisWorkflow Start 3,4-dihydrobenzo[b]oxepin-5(2H)-one (Starting Material) Step1 Step 1: Vilsmeier-Haack Formylation POCl3, DMF, 0 °C to RT Start->Step1 Int1 Intermediate 1: 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde Step1->Int1 Step2 Step 2: Thiophene Annulation Ethyl thioglycolate, Et3N, Heat Int1->Step2 Int2 Intermediate 2: Ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate Step2->Int2 Step3 Step 3: Ester Hydrolysis LiOH, THF/MeOH/H2O, RT Int2->Step3 Product Target Scaffold: 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid Step3->Product

Fig 1: Three-step synthetic workflow for the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold.

Step-by-Step Experimental Protocols

Step 1: Vilsmeier-Haack Formylation and Chlorination

Objective: Convert 3,4-dihydrobenzo[b]oxepin-5(2H)-one to the highly reactive β -chloro- α,β -unsaturated aldehyde.

  • Mechanistic Rationale: The reaction utilizes Phosphorus Oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF) to generate the electrophilic chloromethyleneiminium ion (Vilsmeier reagent) in situ. The ketone undergoes enolization and attacks the iminium species. Subsequent chlorination by the chloride ion (facilitated by the leaving group ability of the phosphorodichloridate) yields the target intermediate [1].

  • Procedure:

    • Charge a dry, argon-purged round-bottom flask with anhydrous DMF (12.0 mL). Cool the flask to 0 °C using an ice-water bath.

    • Add POCl3​ (4.66 mL, 51.2 mmol, 2.5 equiv) dropwise over 15 minutes. Critical Step: This formation is highly exothermic. Maintain internal temperature below 5 °C to prevent degradation of the Vilsmeier reagent.

    • Stir the resulting complex at 0 °C for 30 minutes.

    • Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one (3.32 g, 20.5 mmol, 1.0 equiv) in anhydrous DMF (15.0 mL) and add this solution dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Quench & Workup: Carefully pour the mixture over crushed ice (100 g) and neutralize with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×50 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo. The crude product is typically used directly in the next step to avoid degradation.

Step 2: Fiesselmann-Type Thiophene Annulation

Objective: Construct the thiophene ring via tandem nucleophilic substitution and aldol condensation.

  • Mechanistic Rationale: The thiol group of ethyl 2-mercaptoacetate acts as a soft nucleophile, displacing the vinylic chloride of Intermediate 1. The addition of a tertiary amine base deprotonates the active methylene of the acetate, triggering an intramolecular aldol-type condensation with the adjacent aldehyde. Subsequent dehydration aromatizes the system, yielding the thieno-fused oxepine [2].

  • Procedure:

    • Dissolve the crude 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde from Step 1 in anhydrous Ethanol (40 mL).

    • Add Ethyl 2-mercaptoacetate (2.47 mL, 22.5 mmol, 1.1 equiv).

    • Add Triethylamine ( Et3​N ) (5.7 mL, 41.0 mmol, 2.0 equiv) dropwise.

    • Equip the flask with a reflux condenser and heat to 75 °C for 4–6 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 8:2, UV visualization).

    • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Water (50 mL) and Dichloromethane (50 mL). Extract the aqueous layer with DCM ( 2×25 mL). Dry the combined organics ( MgSO4​ ) and purify via silica gel flash chromatography to yield the pure ester.

Step 3: Saponification to the Carboxylic Acid

Objective: Hydrolyze the ethyl ester to provide the versatile carboxylic acid building block suitable for amide coupling.

  • Mechanistic Rationale: Standard base-catalyzed ester hydrolysis. A mixed solvent system (THF/MeOH/Water) is required to ensure both the lipophilic ester and the hydrophilic hydroxide salt remain in solution, maximizing the reaction rate.

  • Procedure:

    • Dissolve the ester from Step 2 (approx. 4.5 g) in a 2:1:1 mixture of THF:MeOH: H2​O (40 mL).

    • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 equiv).

    • Stir vigorously at room temperature for 12 hours.

    • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous phase with Water (20 mL) and wash with Diethyl Ether (20 mL) to remove unreacted organic impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. The target carboxylic acid will precipitate as a white/off-white solid.

    • Filter the precipitate, wash with cold water, and dry under high vacuum to afford 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesis, every intermediate must be validated. Table 1 summarizes the expected yields and key analytical markers for process control.

Table 1: Reaction Metrics and Analytical Markers

StepTarget IntermediateExpected YieldKey 1H NMR Marker (CDCl 3​ , δ ppm)LC-MS (m/z)
1 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde85 - 90% (Crude)10.20 (s, 1H, -CHO)209.0 [M+H]+
2 Ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate70 - 75%7.65 (s, 1H, Thiophene-H), 4.35 (q, 2H, -CH 2​ CH 3​ )275.1 [M+H]+
3 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid> 90%12.95 (br s, 1H, -COOH, in DMSO- d6​ )247.0 [M+H]+

Note: The disappearance of the aldehyde proton at 10.20 ppm and the appearance of the isolated thiophene aromatic proton at ~7.65 ppm is the definitive indicator of successful annulation in Step 2.

References

  • Zheng, Z., et al. (2011). Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform. Journal of Medicinal Chemistry, 54(22), 7605–7620. URL:[Link]

  • Bhakta, S., et al. (2019). Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry, 62(24), 11074–11097. URL:[Link]

Application

Application Note: A Multi-dimensional NMR Spectroscopy Approach for the Complete Structural Elucidation of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives

Abstract: The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a key heterocyclic system present in molecules with significant potential in medicinal chemistry and materials science.[1][2][3][4] Its complex, fused-rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a key heterocyclic system present in molecules with significant potential in medicinal chemistry and materials science.[1][2][3][4] Its complex, fused-ring structure, which combines a flexible seven-membered oxepine ring with rigid thiophene and benzene moieties, presents a significant challenge for unambiguous structural characterization. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the application of a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural and stereochemical analysis of this molecular class. We detail not only the protocols but also the underlying causal logic for experiment selection, ensuring a robust and self-validating analytical workflow.

The Strategic Imperative for a Multi-Dimensional NMR Approach

For complex organic molecules like 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine, a simple one-dimensional (1D) ¹H or ¹³C NMR spectrum is often insufficient for complete characterization.[5][6] Signal overlap in the aromatic region, complex spin-spin coupling in the aliphatic dihydrooxepine ring, and the presence of non-protonated (quaternary) carbons at the ring junctions necessitate a more sophisticated strategy.

A multi-dimensional approach, integrating several NMR experiments, is essential to build the molecular structure piece by piece. Each experiment provides a unique set of constraints, and together they create an interlocking web of data that validates the final structure. Our recommended workflow is designed to systematically deconstruct the molecule's connectivity and spatial arrangement.

G cluster_1D 1D NMR: Initial Assessment cluster_2D_Connectivity 2D NMR: Building the Carbon Skeleton cluster_2D_Stereochem 2D NMR: 3D Structure & Conformation H1 ¹H NMR (Proton Count & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC C13 ¹³C & DEPT (Carbon Count & Type) C13->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC HSQC->HMBC Connects fragments via quaternary carbons NOESY NOESY / ROESY (Through-Space ¹H-¹H Proximity) HMBC->NOESY Provides skeletal framework Final Complete 3D Structure (Unambiguous Assignment) NOESY->Final Defines stereochemistry G Data1D ¹H, ¹³C, DEPT Spectra Identify all C & H signals and types (CH, CH₂, etc.) SpinSys COSY Spectrum Trace H-H connectivities to define spin systems (e.g., Ar-H system, -CH₂-CH₂- system) Data1D->SpinSys AssignCH HSQC Spectrum Assign each protonated carbon by linking ¹H and ¹³C shifts SpinSys->AssignCH ConnectFrags HMBC Spectrum Use long-range H-C correlations to connect spin systems via quaternary carbons AssignCH->ConnectFrags Define3D NOESY/ROESY Spectrum Use through-space correlations to determine conformation and stereochemistry ConnectFrags->Define3D Structure Final Validated Structure Define3D->Structure

Figure 2: Stepwise logic for interpreting multi-dimensional NMR data.

Data Presentation: Expected Chemical Shifts

The following table provides estimated chemical shift ranges for the core 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold based on data from similar heterocyclic systems. [7][8][9]Actual values will vary based on substitution.

Atom PositionNucleusExpected δ (ppm)Multiplicity / TypeKey Correlation Experiments
H-4¹H4.5 - 5.5t or mCOSY, HSQC, HMBC, NOESY
H-5¹H2.8 - 3.5t or mCOSY, HSQC, HMBC, NOESY
Aromatic (Benzo)¹H7.0 - 8.0d, t, mCOSY, HSQC, HMBC, NOESY
Aromatic (Thieno)¹H7.2 - 7.8s or dHSQC, HMBC, NOESY
C-4¹³C70 - 85CH₂HSQC, HMBC
C-5¹³C30 - 45CH₂HSQC, HMBC
Aromatic CH¹³C115 - 135CHHSQC, HMBC
Quaternary C¹³C125 - 160CHMBC

Conclusion

The structural elucidation of complex heterocyclic systems such as 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine is a formidable task that requires a systematic and multi-faceted analytical strategy. By employing a logical sequence of 1D and 2D NMR experiments—from basic ¹H and ¹³C scans to advanced correlation (COSY, HSQC, HMBC) and spatial (NOESY) techniques—researchers can build a complete and unambiguous picture of their molecule. The protocols and interpretive logic outlined in this note provide a robust framework for achieving high-confidence structural assignment, a critical step in the advancement of drug discovery and materials science.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • Cornell University NMR and Chemistry MS Facilities. (n.d.). NMR Sample Preparation.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa Journal.
  • Anklin, C. (2019). Difference between HSQC and HMBC NMR spectroscopy? ResearchGate.
  • ACD/Labs. (2026). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
  • University of Wisconsin-Madison. (n.d.). Assignment Methodology for Carbons (moderately complex).
  • Oxford Instruments. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. AZoM.
  • Wang, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry.
  • Chemistry LibreTexts. (2024). 19: HMBC.
  • Nanalysis. (2019). 2D NMR Experiments - HETCOR.
  • Al-Suwaidan, I. A., et al. (2017). 1,3-Bis(5,6,7,8-tetrahydrobenzot[5][10]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molecules. Retrieved from

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Li, W., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules. Retrieved from [Link]

  • Lee, H., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI.
  • Krayushkin, M. M., et al. (2018). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzos[5][10]elenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry. Retrieved from

  • Park, S., et al. (2020). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Lee, H., et al. (2021). Synthesis and characterization of benzo[b]thieno[2,3-d]thiophene (BTT) derivatives as solution-processable organic semiconductors for organic field-effect transistors. ResearchGate.
  • The Organic Chemistry Tutor. (2025). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube.
  • Fallacara, A. L., et al. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzot[5][10]hieno[2,3-d]pyrimidin-4-yl-hydrazine as a New Scaffold for the Development of Potent and Selective MAO-B Inhibitors. Pharmaceutics. Retrieved from [Link]

  • Akhtar, A., Chaudhari, T. Y., & Inam, A. (2025). Design and Synthesis of TetrahydrobenzoT[5][10]hieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis. Retrieved from

  • Gevorgyan, A., et al. (2018). Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted TetrahydrobenzoT[5][10]hieno[2,3-d]Pyrimidine-4(3H)-ones. Molecules. Retrieved from [Link]

  • ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2.
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Sources

Method

Application Note: 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives in Modern Drug Discovery

Subtitle: Protocols for Synthesis, PI3Kα Isoform-Selective Inhibition, and Cytokine Modulation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 4,5-dihydrobenzo[b...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Protocols for Synthesis, PI3Kα Isoform-Selective Inhibition, and Cytokine Modulation Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a highly privileged, angular tricyclic system in modern medicinal chemistry. Characterized by a central seven-membered oxepine ring fused to both a benzene and a thiophene moiety, this scaffold adopts a distinct, non-planar "bent" conformation. This unique three-dimensional geometry allows the molecule to access and selectively occupy deep, narrow binding pockets in target proteins that flatter, purely aromatic systems cannot [1].

In drug discovery, this scaffold has been successfully deployed in two primary therapeutic arenas:

  • Oncology: As a core pharmacophore for highly selective Phosphoinositide 3-Kinase alpha (PI3Kα) inhibitors, exhibiting minimal off-target activity against the PI3Kβ isoform [1, 2].

  • Immunology: As a modulator of pro-inflammatory cytokines, demonstrating potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ)[3].

This application note details the mechanistic rationale, synthetic workflows, and self-validating biological protocols required to develop and evaluate these derivatives.

Pharmacological Applications & Mechanistic Insights

PI3Kα Inhibition and Isoform Selectivity (Oncology)

The PI3K/Akt signaling pathway is a critical driver of tumor cell proliferation. While pan-PI3K inhibitors often suffer from severe dose-limiting toxicities, achieving isoform selectivity (specifically targeting PI3Kα over PI3Kβ) remains a major clinical objective.

The Causality of Scaffold Selection: Unlike traditional thienopyrimidine derivatives that rely on specific hydrogen-bonding interactions (e.g., with Arg770 in PI3Kα), the [1]. The angular nature of the oxepine ring perfectly complements the distinct electrostatic environment of the PI3Kα ATP-binding cleft. This shape-based and electronic complementarity naturally disfavors binding to PI3Kβ, yielding >100-fold selectivity without requiring complex, high-molecular-weight appendages [2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα Isoform RTK->PI3K PIP3 PIP3 Lipid PI3K->PIP3 Phosphorylation PIP2 PIP2 Lipid PIP2->PIP3 Akt Akt / PKB PIP3->Akt Tumor Tumor Cell Proliferation Akt->Tumor Inhibitor Benzothienooxepine Derivative Inhibitor->PI3K Blocks ATP Pocket (Electrostatic Fit)

Fig 1. Mechanism of PI3Kα inhibition by benzo[b]thieno[2,3-d]oxepine derivatives in tumor cells.

Anti-Inflammatory Cytokine Modulation (Immunology)

Derivatives substituted at the 2-position (e.g., carboxamides) and 8-position (e.g., halogens or aminoalkoxy groups) have shown efficacy in dampening macrophage-driven inflammation. The lipophilic tricyclic core facilitates rapid cellular penetration, while the functionalized side chains interact with intracellular signaling nodes that regulate the transcription of TNF-α and IL-2 [3].

Synthetic Workflow and Library Generation

The construction of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core relies on a convergent Fiesselmann-type thiophene synthesis.

Protocol 1: Synthesis of the Core Scaffold

Rationale: We utilize a Vilsmeier-Haack formylation on a pre-formed oxepine ring to generate a highly reactive β-chlorovinyl aldehyde. This intermediate provides both the electrophilic carbon and the leaving group necessary for a concerted cyclization with a mercaptoacetate, forming the thiophene ring in a single, high-yielding step.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with 3,4-dihydrobenzo[b]oxepin-5(2H)-one (1.0 eq) dissolved in anhydrous DMF.

  • Vilsmeier-Haack Formylation: Cool the solution to 0 °C. Add Phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to control the exothermic formation of the Vilsmeier reagent. Stir at room temperature for 2 hours, then heat to 60 °C for 4 hours.

  • Quenching: Pour the mixture over crushed ice and neutralize with saturated aqueous NaOAc. Extract with ethyl acetate to isolate the β-chlorovinyl aldehyde intermediate.

  • Thiophene Cyclization: Dissolve the intermediate in anhydrous pyridine. Add ethyl 2-mercaptoacetate (1.2 eq) and triethylamine (2.0 eq). Heat at 80 °C for 6 hours. Causality: The thiol displaces the vinylic chloride, followed by an intramolecular aldol-type condensation between the active methylene and the aldehyde, closing the thiophene ring.

  • Purification: Concentrate the solvent in vacuo, acidify with 1M HCl, and extract with dichloromethane (DCM). Purify via flash chromatography (Hexanes/EtOAc) to yield ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate.

Synthetic_Workflow Step1 3,4-Dihydrobenzo[b]oxepin-5(2H)-one Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Step1->Step2 Step3 β-Chlorovinyl Aldehyde Intermediate Step2->Step3 Step4 Thiophene Cyclization (Ethyl 2-mercaptoacetate, Base) Step3->Step4 Step5 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Core Scaffold Step4->Step5 Step6 Late-Stage Derivatization (Amidation / Cross-Coupling) Step5->Step6

Fig 2. Step-by-step synthetic workflow for generating the benzo[b]thieno[2,3-d]oxepine core scaffold.

In Vitro Biological Evaluation Protocols

To ensure data integrity, all protocols below are designed as self-validating systems , incorporating orthogonal checks to rule out false positives.

Protocol 2: PI3Kα Kinase Activity Assay (ADP-Glo)

Rationale: The ADP-Glo assay is selected over traditional ³³P-ATP radiometric assays because it provides a highly sensitive, scalable, and non-radioactive method to measure kinase activity. It directly quantifies the ADP produced when PI3Kα phosphorylates PIP2.

Self-Validating Controls:

  • Positive Control: Alpelisib (BYL719) to validate the dynamic range.

  • Counter-Screen: Parallel assay using PI3Kβ to calculate the selectivity index (IC₅₀ PI3Kβ / IC₅₀ PI3Kα).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2.5x Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).

  • Compound Plating: Serially dilute the benzothienooxepine derivatives in DMSO (10-point curve, 1:3 dilutions) and transfer 100 nL to a 384-well white plate.

  • Enzyme Addition: Add 2 μL of recombinant human PI3Kα (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at RT to allow compound binding.

  • Reaction Initiation: Add 2 μL of substrate mix (final concentrations: 10 μM ATP, 10 μM PIP2). Incubate for 60 minutes at RT.

  • Detection: Add 4 μL of ADP-Glo Reagent to deplete unconsumed ATP (incubate 40 mins). Then, add 8 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Readout: Measure luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 3: TNF-α Inhibition in Macrophages (ELISA)

Rationale: THP-1 human monocytic cells differentiated into macrophages provide a robust model for human inflammatory responses. LPS stimulation triggers the TLR4 pathway, resulting in massive TNF-α release.

Self-Validating Controls:

  • Orthogonal Viability Check: CellTiter-Glo is run in parallel. If a compound reduces TNF-α but also depletes ATP (cell death), the anti-inflammatory hit is discarded as a cytotoxicity artifact.

  • Reference Control: Dexamethasone (1 μM).

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at 5×10⁴ cells/well in a 96-well plate. Differentiate using 50 ng/mL PMA for 48 hours.

  • Pre-treatment: Wash cells with PBS. Add fresh media containing the test compounds (1 μM and 10 μM) and incubate for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Transfer the supernatant to a pre-coated human TNF-α ELISA plate. Follow the manufacturer's protocol for colorimetric detection at 450 nm.

  • Viability Validation: To the remaining cells and media in the original plate, add 50 μL of CellTiter-Glo reagent. Read luminescence to confirm cell viability remains >90% relative to vehicle control.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and selectivity profiles typical of optimized 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives [1, 3]:

Compound Derivative / ModificationPrimary TargetEfficacy (IC₅₀ / % Inhibition)Selectivity / Viability Profile
Unsubstituted Core Scaffold PI3Kα> 10,000 nMN/A (Inactive)
N-(2-Chlorophenyl)-N-methyl-2-carboxamide PI3Kα12 nM >150-fold selective vs PI3Kβ
8-Bromo-2-carboxylic acid TNF-α45% inhibition at 10 μM>95% cell viability (Non-toxic)
8-Aminoalkoxy-2-carboxamide IL-268% inhibition at 10 μM>90% cell viability (Non-toxic)

Data Note: Substitutions at the 2-position (specifically bulky, electron-withdrawing amides) are critical for driving nanomolar potency against PI3Kα, while maintaining the electrostatic mismatch required to avoid PI3Kβ.

References

  • Heffron, T. P., et al. "Rational design of phosphoinositide 3-kinase α inhibitors that exhibit selectivity over the phosphoinositide 3-kinase β isoform." Journal of Medicinal Chemistry (2011). URL:[Link]

  • Wyeth LLC. "Benzoxepin PI3K inhibitor compounds and methods of use." U.S. Patent US8263633B2 (2012).
  • Dubaić, K. "Sinteza tieno[2,3-d]oksepinskog derivata kao prekursora za daljnji razvoj molekula s potencijalnim protuupalnim učinkom." University of Rijeka, Faculty of Biotechnology and Drug Development (2017). URL:[Link]

Application

Catalytic Synthesis Pathways for 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Compounds: A Comprehensive Application Note

Introduction and Pharmacological Significance The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a highly privileged tricyclic pharmacophore utilized extensively in modern drug discovery. By acting as a rigidified,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Significance

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a highly privileged tricyclic pharmacophore utilized extensively in modern drug discovery. By acting as a rigidified, near-planar bioisostere, this central core offers unique spatial vectors for functional group substitution compared to traditional thienopyrimidines or biphenyl systems.

Historically, this scaffold has been a critical building block in the rational design of highly selective Phosphoinositide 3-Kinase alpha (PI3Kα) inhibitors for oncology [1][2], as well as potent pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitors[3]. The synthesis of this core requires precise control over sequential formylation, halogenation, and annulation reactions to prevent the degradation of the sensitive oxepine ring.

This application note provides a self-validating, field-proven methodology for the catalytic synthesis of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity replication in your laboratory.

Mechanistic Workflow and Pathway Visualization

The construction of the thieno[2,3-d]oxepine core relies on a convergent, three-stage synthetic strategy:

  • Vilsmeier-Haack Formylation/Chlorination : Conversion of a cyclic ketone to a β-chloro-α,β-unsaturated aldehyde.

  • Fiesselmann-Type Thiophene Annulation : Base-catalyzed tandem thioetherification and Knoevenagel condensation.

  • Saponification & Catalytic Amidation : Late-stage functionalization to yield the active pharmaceutical ingredient (API).

SynthesisWorkflow SM 3,4-dihydrobenzo[b]oxepin-5(2H)-one Reagent1 POCl3 / DMF (Vilsmeier-Haack) SM->Reagent1 Int1 5-chloro-2,3-dihydrobenzo[b] oxepine-4-carbaldehyde Reagent1->Int1 Reagent2 Ethyl 2-mercaptoacetate K2CO3 / DMF Int1->Reagent2 Int2 Ethyl 4,5-dihydrobenzo[b]thieno [2,3-d]oxepine-2-carboxylate Reagent2->Int2 Reagent3 1. LiOH, THF/H2O 2. HCl (aq) Int2->Reagent3 Int3 4,5-dihydrobenzo[b]thieno [2,3-d]oxepine-2-carboxylic acid Reagent3->Int3 Reagent4 Amine, HATU, DIPEA or SOCl2 then Amine Int3->Reagent4 Product 4,5-dihydrobenzo[b]thieno [2,3-d]oxepine-2-carboxamides Reagent4->Product

Synthetic workflow for 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxamide derivatives.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde

Objective: Generate the highly reactive β-chloro-α,β-unsaturated aldehyde intermediate.

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent : To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add anhydrous DMF (12 mL). Cool the flask to 0 °C using an ice-water bath.

  • Activation : Add Phosphorus oxychloride (POCl 3​ , 4.66 mL, 51.2 mmol) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chloromethyleneiminium ion.

  • Substrate Addition : Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one (3.32 g, 20.5 mmol) in anhydrous DMF (15 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Evolution : Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Quenching & Workup : Pour the mixture slowly over crushed ice (100 g) and neutralize cautiously with saturated aqueous sodium acetate. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Expert Causality Insight : The slow addition of the oxepinone to the pre-formed Vilsmeier reagent at 0 °C is critical. It prevents the uncontrolled, exothermic degradation of the oxepine ring. The excess POCl 3​ acts as both the activating agent and the chloride source, driving the conversion of the enolized ketone to the vinylic chloride [1].

Protocol B: Base-Catalyzed Thiophene Annulation

Objective: Construct the fused thiophene ring via tandem nucleophilic substitution and condensation.

Step-by-Step Procedure:

  • Reagent Mixing : Dissolve the crude 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde from Protocol A in anhydrous DMF (30 mL).

  • Base and Nucleophile Addition : Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 8.5 g, 61.5 mmol) followed by Ethyl 2-mercaptoacetate (2.7 mL, 24.6 mmol).

  • Cyclization : Heat the suspension to 60 °C and stir for 12 hours under argon.

  • Isolation : Cool the mixture to room temperature, dilute with distilled water (100 mL), and extract with Dichloromethane (3 × 50 mL). Purify the concentrated crude product via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield Ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate.

Expert Causality Insight : K 2​ CO 3​ is specifically selected over stronger bases (e.g., NaH or alkoxides). A stronger base would prematurely hydrolyze the ethyl 2-mercaptoacetate or induce base-catalyzed ring-opening of the oxepine core. K 2​ CO 3​ provides the precise buffered basicity required to deprotonate the thiol for the initial SNAr-type addition-elimination, and subsequently deprotonate the active methylene for the intramolecular Knoevenagel ring closure [2].

Protocol C: Saponification and Catalytic Amidation

Objective: Yield the final target carboxamide.

Step-by-Step Procedure:

  • Saponification : Dissolve the ester (1.0 equiv) in a 2:1 mixture of THF and H 2​ O. Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 3.0 equiv). Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2, and filter the resulting precipitate to isolate 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid.

  • Amidation : To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes to form the active ester.

  • Coupling : Add the desired amine (e.g., N-methyl-2-chloroaniline, 1.2 equiv). Stir at room temperature for 4 hours.

  • Purification : Quench with water, extract with EtOAc, and purify via reverse-phase HPLC to obtain the final API.

Quantitative Data Summary

The table below summarizes the typical yields and reaction times for the synthesis of various derivatives using the protocols described above, demonstrating the robustness of this synthetic pathway.

StepProduct / IntermediateReagents / CatalystReaction TimeIsolated Yield (%)
1 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehydePOCl 3​ , DMF2.5 h82 - 88%
2 Ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylateEthyl 2-mercaptoacetate, K 2​ CO 3​ 12.0 h75 - 81%
3 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acidLiOH, THF/H 2​ O4.0 h92 - 95%
4a N-(2-chlorophenyl)-N-methyl-thieno[2,3-d]oxepine-2-carboxamideSOCl 2​ , Amine, DMAP3.0 h70 - 78%
4b N-(2,4-difluorophenyl)-thieno[2,3-d]oxepine-2-carboxamideHATU, DIPEA, DMF4.0 h80 - 85%

Biological Application: PI3K Pathway Inhibition

Compounds containing the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core have been rationally designed to exploit the electrostatic potential differences between PI3K isoforms, achieving high selectivity for PI3Kα over PI3Kβ [1]. The diagram below illustrates the signaling cascade disrupted by these targeted therapeutics.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Thieno[2,3-d]oxepine Derivatives Inhibitor->PI3K Inhibits (Selective for PI3Kα)

Thieno[2,3-d]oxepine derivatives inhibiting the PI3K/AKT/mTOR signaling pathway.

References

  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform Journal of Medicinal Chemistry URL:[Link]

  • United States Patent and Trademark Office (US8263633B2)
  • Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate Journal of Medicinal Chemistry URL:[Link]

Method

Application Notes and Protocols for the Computational Modeling of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives. This class of co...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the computational modeling of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives. This class of compounds, characterized by a fused benzene, thiophene, and oxepine ring system, represents a privileged scaffold in medicinal chemistry with potential therapeutic applications. This document offers a detailed, step-by-step workflow for investigating their bioactivity using a suite of in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.

Introduction: The Therapeutic Potential of the Thieno[2,3-d]oxepine Scaffold

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core is a unique heterocyclic system that has garnered interest in drug discovery due to its structural complexity and potential to interact with a variety of biological targets. While direct computational studies on this specific scaffold are emerging, research on related structures like dibenzo[b,f]oxepines and tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines has revealed a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[3][4][5].

Computational modeling offers a powerful and cost-effective approach to prioritize the synthesis of novel derivatives, elucidate their mechanism of action at the molecular level, and predict their pharmacokinetic properties.[6] By simulating the interactions between these compounds and their putative biological targets, we can gain valuable insights to guide the design of more potent and selective therapeutic agents.

The Computational Drug Discovery Workflow

The in silico investigation of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives follows a multi-step process. Each stage provides critical information that, when combined, offers a holistic understanding of the compound's potential as a drug candidate.

A Ligand & Target Preparation B Molecular Docking A->B Prepared Structures E QSAR Modeling A->E Molecular Descriptors C Molecular Dynamics Simulations B->C Top Scoring Poses F ADMET Prediction B->F Initial Hits D Binding Free Energy Calculations C->D Stable Trajectories G Lead Optimization D->G Affinity Ranking E->G Predictive Model F->G Pharmacokinetic Profile

Caption: A typical computational drug discovery workflow.

Part I: Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][7] This method is instrumental in identifying potential binding modes and estimating the binding affinity of a compound.

Rationale and Experimental Design

Given the reported anti-inflammatory and anticancer activities of related heterocyclic systems, potential protein targets for docking studies of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives could include cyclooxygenase (COX) enzymes, various protein kinases, or tubulin.[4] The choice of target should be guided by preliminary in vitro screening data or by hypothesis-driven research.

Protocol: Molecular Docking of a 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivative

Step 1: Protein Preparation

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Pre-process the protein: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to ionizable residues. This can be accomplished using software such as AutoDockTools or Maestro (Schrödinger).

Step 2: Ligand Preparation

  • Draw the 2D structure of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert the 2D structure to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be done with software like Avogadro or Open Babel.

  • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

Step 3: Docking Simulation

  • Define the binding site: This is typically a cavity on the protein surface where the native ligand binds. The binding site can be defined by specifying the coordinates of a grid box that encompasses the active site.

  • Perform the docking calculation using a program like AutoDock Vina, GOLD, or Glide. These programs will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.[7]

Step 4: Analysis of Results

  • Examine the binding poses: The top-ranked poses should be visually inspected to assess their plausibility.

  • Analyze the interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein residues. Visualization tools like PyMOL or VMD are essential for this step.

cluster_0 Protein Active Site cluster_1 Ligand P1 Residue A P2 Residue B P3 Residue C L1 Oxepine Ring L1->P1 H-Bond L2 Thiophene Ring L2->P2 Hydrophobic L3 Benzene Ring L3->P3 π-Stacking

Caption: Ligand-protein interactions in the active site.

Part II: Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein complex, MD simulations offer a dynamic view, allowing for the assessment of the complex's stability and the refinement of the binding pose over time.

Rationale and Experimental Design

MD simulations are crucial for validating the results of molecular docking. By simulating the system's behavior at an atomistic level, we can observe conformational changes in both the ligand and the protein, providing a more realistic representation of the binding event.

Protocol: MD Simulation of a Ligand-Protein Complex

Step 1: System Preparation

  • Select the best docking pose of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivative in complex with the target protein.

  • Solvate the system: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Add counter-ions to neutralize the system.

Step 2: Simulation

  • Energy minimization: Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble). This allows the system to reach a stable state.

  • Production run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex. This is the main data-gathering phase.

Step 3: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

  • Hydrogen bond analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

  • Binding free energy calculations: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

Parameter Description Typical Value
Simulation TimeDuration of the production run100-500 ns
TemperatureSimulation temperature300 K
PressureSimulation pressure1 atm
Force FieldSet of parameters describing the potential energyAMBER, CHARMM, GROMOS
Water ModelModel for water moleculesTIP3P, SPC/E

Part III: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Rationale and Experimental Design

Once a series of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives has been synthesized and their biological activity has been determined experimentally, QSAR can be used to build a predictive model. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts.

Protocol: Developing a QSAR Model

Step 1: Data Collection and Preparation

  • Assemble a dataset of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives with their corresponding biological activity data (e.g., IC50 values).

  • Divide the dataset into a training set (for model building) and a test set (for model validation).

Step 2: Descriptor Calculation

  • Calculate molecular descriptors for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).[1]

Step 3: Model Building

  • Use a statistical method such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build a relationship between the descriptors and the biological activity.

Step 4: Model Validation

  • Internal validation: Use techniques like leave-one-out cross-validation (q²) to assess the predictive power of the model on the training set.

  • External validation: Use the test set to evaluate the model's ability to predict the activity of new compounds. The predictive ability is often measured by the squared correlation coefficient (R²_pred).

A Dataset of Derivatives & Activities B Descriptor Calculation A->B C Data Splitting (Training & Test Sets) B->C D Model Building (Training Set) C->D E Model Validation (Test Set) D->E F Predictive QSAR Model E->F

Caption: The QSAR model development workflow.

Conclusion

The computational modeling approaches outlined in these application notes provide a robust framework for the rational design and discovery of novel 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives as potential therapeutic agents. By integrating molecular docking, molecular dynamics simulations, and QSAR studies, researchers can significantly accelerate the drug discovery process, reduce costs, and increase the likelihood of success in identifying promising lead compounds.

References

  • Neovarsity. (2024, August 13).
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  • Tropsha, A. (2013, October 23). QSAR Modeling: Where have you been? Where are you going to? PMC.
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  • Unknown. (2026, January 21).
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  • Ferreira, L. G., et al. (n.d.).
  • Aryal, S. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
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  • Unknown. (2024, June 4).
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  • Unknown. (n.d.).
  • Smolecule. (2023, August 19). 4,5-Dihydrobenzo[b]oxepin-2(3H)-one.
  • Unknown. (2009, December 1). A facile synthesis and biological activity of novel tetrahydrobenzo[4',5']thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. PubMed.
  • MDPI. (2024, June 3). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors.
  • Unknown. (2017, November 13). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. PubMed.

  • RSC Publishing. (n.d.). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives.

  • MDPI. (2022, January 5). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.

  • Youssef, M. F., et al. (2025, November 1). Design and Synthesis of New Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives as VEGFR2 inhibitors affecting the Bax/Bcl-2 in the HepG2 cancer cells. ResearchGate.

  • Unknown. (2018, August 8).
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  • MDPI. (n.d.). Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors.
  • Unknown. (n.d.). Benzo[1][2]thieno[2,3-d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase-4. PubMed.

  • El-Metwaly, N. M., et al. (2023, July 15). Synthesis, molecular modelling and docking studies of new thieno[2,3-b:4,5-b′] dipyridine compounds as antimicrobial agents. Pure Help Center.
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Sources

Application

in vivo testing protocols for 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine efficacy

An Application Guide to Establishing In Vivo Efficacy for Novel 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives Introduction The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a novel heterocyclic system...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Establishing In Vivo Efficacy for Novel 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives

Introduction

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a novel heterocyclic system with significant therapeutic potential. While its precise mechanism of action is still under investigation, related chemical structures have demonstrated promising biological activities, including anticancer, anti-inflammatory, and neuro-modulatory effects.[1] This application note provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo efficacy studies for this class of compounds.

The journey from a promising chemical entity to a validated therapeutic candidate is contingent on rigorous preclinical evaluation.[2] This document outlines a logical, multi-stage approach, beginning with essential foundational studies to characterize the compound's behavior in a biological system, followed by detailed protocols for efficacy assessment in key therapeutic areas. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.[3][4]

Section 1: Foundational In Vivo Characterization

Before assessing if a compound is effective, it is critical to understand how the body acts on the compound (pharmacokinetics) and how the compound acts on the body (pharmacodynamics). These preliminary studies are essential for designing meaningful efficacy trials by establishing a safe and biologically active dosing range.[5][6]

Pharmacokinetics and Pharmacodynamics (PK/PD) Studies

The primary goal of PK/PD studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the test compound and to correlate its concentration with its biological effect over time.[7][8] This relationship is fundamental to selecting a dosing regimen for subsequent efficacy and toxicology studies.[9]

Experimental Protocol: Single-Dose PK Study in Rodents

  • Animal Model: Select two relevant species, typically male and female Sprague-Dawley rats and CD-1 mice.[10]

  • Acclimatization: Allow animals to acclimate for at least 5-7 days under standard laboratory conditions.

  • Compound Formulation: Prepare the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil). The formulation must be non-toxic and stable.

  • Dose Administration: Administer the compound via two intended clinical routes, typically intravenous (IV) for assessing absolute bioavailability and oral (PO) gavage.

    • IV dose: e.g., 2 mg/kg

    • PO dose: e.g., 10 mg/kg

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from a subset of animals at designated time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total systemic exposure to the compound.
t₁/₂ Half-lifeThe time required for the plasma concentration to decrease by half; determines dosing frequency.
CL ClearanceThe volume of plasma cleared of the compound per unit time; indicates the efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (for non-IV routes)The fraction of the administered dose that reaches systemic circulation.
Toxicology and Dose-Range Finding (DRF) Studies

Toxicology studies are performed to assess the safety profile of a new drug candidate.[5][11] Initial dose-range finding studies use a small number of animals to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This information is required by regulatory bodies like the FDA before proceeding to human trials.[3][12]

Experimental Protocol: 7-Day Dose-Range Finding Study

  • Animal Model: Use the same rodent species as in the PK study.

  • Group Allocation: Assign animals to several dose groups (e.g., 3-5 groups) and a vehicle control group (n=3-5 per sex per group). Doses should be escalated, for example: 10, 30, 100, 300 mg/kg.

  • Daily Administration: Administer the compound or vehicle daily for 7 days via the intended route of administration.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) and mortality.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy to examine major organs for any abnormalities.

  • MTD Determination: The MTD is identified as the highest dose level that causes no more than a 10% weight loss and no mortality or serious clinical signs. The doses for efficacy studies should be selected at or below the MTD.

Section 2: In Vivo Efficacy Assessment Strategy

With a well-characterized PK profile and a defined MTD, efficacy studies can be designed. Given the potential applications of the benzo[b]thieno[2,3-d]oxepine scaffold, we present protocols for three major therapeutic areas: oncology, inflammation, and neurodegeneration.

Workflow for In Vivo Efficacy Testing

The following diagram outlines the general workflow for conducting an in vivo efficacy study, from initial model selection to final data interpretation.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: In-Life Execution cluster_2 Phase 3: Analysis & Reporting Plan Experimental Design (Hypothesis, Endpoints) Model Select Animal Model (e.g., Xenograft, CIA) Plan->Model IACUC Obtain IACUC Protocol Approval Model->IACUC Compound Compound Formulation & Stability Testing IACUC->Compound Implant Tumor Implantation / Disease Induction Compound->Implant Random Animal Randomization & Grouping Implant->Random Dose Treatment Administration (Vehicle, Compound, Positive Control) Random->Dose Monitor Monitor Health & Measure Primary Endpoints (e.g., Tumor Volume, Clinical Score) Dose->Monitor Endpoint Terminal Endpoint Collection (Tissues, Blood) Monitor->Endpoint ExVivo Ex Vivo Analysis (Histology, Biomarkers) Endpoint->ExVivo Stats Statistical Analysis ExVivo->Stats Report Final Report & Interpretation Stats->Report

Caption: High-level workflow for in vivo efficacy studies.

Oncology Efficacy Models

The selection of an appropriate animal model is paramount for obtaining clinically relevant data in cancer research.[13] The choice depends on the specific scientific question, such as evaluating a direct cytotoxic agent or an immunomodulatory drug.

Decision Framework for Oncology Model Selection

G end_node end_node start Test Compound Mechanism? direct Direct Cytotoxicity / Non-Immune Target start->direct Known immune Immuno-Oncology Target? start->immune Unknown / Immune subcu Subcutaneous Model (Easy, High-Throughput) direct->subcu Primary Screen ortho Orthotopic Model (Metastasis, TME) direct->ortho Advanced Study syngeneic Syngeneic Model (Immunocompetent) immune->syngeneic Mouse Surrogate humanized Humanized Mouse (Human Immune System) immune->humanized Human-Specific Agent

Caption: Decision tree for selecting an appropriate oncology model.

A key consideration is the site of tumor implantation. Subcutaneous models are simpler and allow for easy tumor measurement, making them ideal for initial efficacy screening.[14][15] Orthotopic models, where tumor cells are implanted in the corresponding organ of origin, better replicate the tumor microenvironment and metastatic processes, offering higher clinical relevance for advanced studies.[16][17][18]

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Line: Select a human cancer cell line relevant to the hypothesized target (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer).

  • Animal Model: Use immunocompromised mice (e.g., athymic Nude or NOD/SCID) to prevent rejection of human tumor cells.[19][20]

  • Cell Preparation: Harvest cultured cancer cells at ~80% confluency. Resuspend cells in a sterile, serum-free medium (e.g., PBS) or a mixture with Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.[21]

  • Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the target size, randomize animals into treatment groups (e.g., Vehicle Control, Test Compound at two dose levels, Positive Control).

  • Dosing: Administer treatments as per the predetermined schedule (e.g., daily, once weekly) based on PK data.

  • Efficacy Endpoints:

    • Primary: Tumor Growth Inhibition (TGI).

    • Secondary: Body weight changes, clinical observations.

    • Exploratory: At study termination, collect tumors for biomarker analysis (e.g., immunohistochemistry, Western blot).

  • Statistical Analysis: Compare the mean tumor volumes between treated and control groups using an appropriate statistical test (e.g., ANOVA with post-hoc test).

Inflammatory Disease Efficacy Models

For assessing anti-inflammatory potential, acute or chronic models that mimic aspects of human inflammatory diseases are used.[22][23]

Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

  • Model Rationale: LPS, a component of gram-negative bacteria cell walls, induces a potent, acute inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6. This model is rapid and effective for screening anti-inflammatory compounds.[24]

  • Animal Model: Use C57BL/6 or BALB/c mice.

  • Treatment: Administer the test compound (e.g., PO or IP) 1 hour prior to the inflammatory challenge. Include vehicle and positive control (e.g., dexamethasone) groups.

  • Inflammation Induction: Inject mice with a sterile solution of LPS (e.g., 1 mg/kg, IP).

  • Sample Collection: At a peak response time (e.g., 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Prepare serum and measure levels of key inflammatory cytokines (TNF-α, IL-6, IL-1β) using a validated method like ELISA or a multiplex bead array.

  • Data Analysis: Compare cytokine levels in the compound-treated groups to the vehicle-treated group. A significant reduction in cytokine production indicates anti-inflammatory efficacy.

Neurodegenerative Disease Efficacy Models

Modeling neurodegenerative diseases in animals is complex, as rodents do not naturally replicate the full pathology of human conditions like Alzheimer's or Parkinson's disease.[25][26] These models are often genetically engineered or induced with specific neurotoxins to mimic certain aspects of the disease.[27][28]

High-Level Protocol: MPTP-Induced Parkinson's Disease Model

  • Model Rationale: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.

  • Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • Treatment Regimen: Administer the test compound before, during, and after MPTP induction to assess its neuroprotective potential.

  • Neurotoxin Induction: Administer MPTP via multiple intraperitoneal injections over a defined period.

  • Behavioral Assessment: Conduct motor function tests (e.g., rotarod, pole test) to quantify motor deficits.

  • Neurochemical Analysis: At the study endpoint, harvest brains and measure dopamine levels in the striatum using HPLC.

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra to quantify neuronal loss.

  • Data Analysis: Efficacy is demonstrated by a significant attenuation of motor deficits, preservation of striatal dopamine, and protection of dopaminergic neurons in the treated groups compared to the MPTP-vehicle group.

Conclusion

The in vivo evaluation of novel 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives requires a systematic and scientifically-driven approach. The protocols and strategies outlined in this guide provide a robust framework for establishing a compound's pharmacokinetic profile, safety margin, and therapeutic efficacy. By carefully selecting the appropriate animal models and endpoints based on a clear scientific rationale, researchers can generate the high-quality, reproducible data necessary to advance promising new chemical entities toward clinical development.

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  • Li, Y., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Klykov, O., et al. (2022). Mouse Tumor Models for Advanced Cancer Immunotherapy. PMC - NIH. Retrieved from [Link]

  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

  • MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • FDA. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Annual Reviews. (2025). Preclinical Models of Solid Cancers for Testing Cancer Immunotherapies. Retrieved from [Link]

  • Maemura, Y., Tanoue, Y., & Nishino, H. (2012). SYNTHESIS OF DIHYDRODIBENZO[b,f]FURO[2,3-d]OXEPINS AND RELATED REACTIONS. HETEROCYCLES, Vol. 85. Retrieved from [Link]

  • da Silva, A. B., et al. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[14][27]thieno[2,3-d]pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dihydrodibenzo[b,f]pyrano[2,3‐d]oxepine 9. Retrieved from [Link]

  • MDPI. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[14][27]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxepine. Retrieved from [Link]

Sources

Method

incorporating 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine into polymer matrices

Application Note: Formulation and Characterization of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives in PLGA-PEG Polymeric Matrices for Targeted PI3K Inhibition Scientific Rationale & Mechanistic Insights The 4,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Characterization of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives in PLGA-PEG Polymeric Matrices for Targeted PI3K Inhibition

Scientific Rationale & Mechanistic Insights

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily recognized for its potent and selective inhibition of Phosphoinositide 3-Kinase alpha (PI3Kα)[1]. The PI3K/AKT signaling cascade is a critical regulator of cellular survival, proliferation, and metabolism, making it a highly validated target in oncology and inflammatory diseases[2]. However, the intrinsic lipophilicity, high molecular weight, and poor aqueous solubility of these oxepine derivatives present significant pharmacokinetic bottlenecks, limiting their systemic bioavailability and in vivo efficacy.

To overcome these translational barriers, incorporating the oxepine active pharmaceutical ingredient (API) into a polymeric matrix—specifically poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) block copolymers—offers a highly effective delivery strategy. Similar to the successful encapsulation of other dual mTOR/PI3K inhibitors like dactolisib[3], PLGA-PEG nanoparticles provide a bipartite advantage:

  • Hydrophobic Sequestration: The PLGA core interacts with the lipophilic thienobenzoxepine core via hydrophobic-hydrophobic interactions, allowing for high drug loading without premature precipitation.

  • Steric Stabilization: The hydrophilic PEG corona confers "stealth" properties, preventing serum protein opsonization and evading the mononuclear phagocyte system (MPS), thereby prolonging circulation half-life.

Causality in Methodological Design: For this formulation, we utilize the Nanoprecipitation (Solvent Displacement) method rather than traditional oil-in-water (O/W) emulsion techniques. Because the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivative is highly hydrophobic, it readily co-precipitates with PLGA when the water-miscible organic solvent (acetone) rapidly diffuses into the aqueous phase. This instantaneous supersaturation and phase separation minimizes drug leakage into the external aqueous phase, ensuring a high Encapsulation Efficiency (EE%) and yielding a narrow, highly reproducible particle size distribution.

Formulation Workflow

Workflow Org Organic Phase (Oxepine API + PLGA-PEG in Acetone) Mix Nanoprecipitation (Rapid Mixing at 500 rpm) Org->Mix Aq Aqueous Phase (Milli-Q Water + Pluronic F-68) Aq->Mix Evap Solvent Evaporation (Magnetic Stirring, 4h) Mix->Evap Pur Purification (Ultrafiltration, 10kDa MWCO) Evap->Pur Lyoph Lyophilization (5% Trehalose Cryoprotectant) Pur->Lyoph

Figure 1: Nanoprecipitation workflow for encapsulating hydrophobic oxepine derivatives into PLGA-PEG matrices.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in Quality Control (QC) checkpoints. If a batch fails a QC checkpoint, the system invalidates the formulation, preventing downstream assay failure.

Protocol A: Synthesis of Drug-Loaded PLGA-PEG Nanoparticles

Materials: PLGA-PEG (50:50 lactide:glycolide, MW 30,000 Da), 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxamide derivative (API), Acetone (HPLC grade), Pluronic F-68 (Stabilizer).

  • Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG and 5 mg of the oxepine API in 5 mL of acetone. Vortex for 60 seconds until optically clear.

    • Causality: Acetone is chosen because it solubilizes both the polymer and the drug, and its high water-miscibility drives the rapid Marangoni effect required for uniform nanoparticle assembly.

  • Aqueous Phase Preparation: Dissolve Pluronic F-68 (0.5% w/v) in 20 mL of Milli-Q water.

  • Solvent Displacement: Inject the organic phase dropwise (1 mL/min) into the aqueous phase under continuous magnetic stirring at 500 rpm at room temperature.

  • Evaporation: Leave the suspension stirring uncovered for 4 hours in a fume hood to evaporate the acetone.

    • QC Checkpoint 1 (Visual): The solution must exhibit a faint, bluish opalescence (Tyndall effect). Macroscopic white precipitates indicate premature drug crystallization; if present, discard the batch.

  • Purification: Transfer the suspension to Amicon® Ultra-15 centrifugal filter units (MWCO 10 kDa). Centrifuge at 4,000 × g for 20 minutes. Wash twice with Milli-Q water to remove unencapsulated drug and excess surfactant.

    • QC Checkpoint 2 (DLS): Measure Dynamic Light Scattering. The Polydispersity Index (PDI) must be < 0.2. A PDI > 0.2 indicates aggregation, invalidating the batch.

Protocol B: Quantification of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
  • Matrix Disruption: Lyophilize a 1 mL aliquot of the purified nanoparticle suspension. Dissolve the resulting powder in 1 mL of Dimethyl Sulfoxide (DMSO) to completely disrupt the PLGA-PEG matrix and release the oxepine API.

  • HPLC Analysis: Inject 20 µL into an HPLC system equipped with a C18 column. Use a mobile phase of Acetonitrile:Water (70:30 v/v) with 0.1% TFA at a flow rate of 1.0 mL/min. Detect absorbance at the API's specific λmax​ (typically ~280 nm).

  • Self-Validation Calculation: Calculate mass balance. The sum of the drug quantified in the nanoparticle core plus the drug quantified in the ultrafiltration wash-through must equal 100% (±5%) of the initial input. Discrepancies indicate drug adsorption to glassware.

Quantitative Data Presentation

The ratio of API to polymer dictates the thermodynamic stability of the nanoparticle. Overloading the matrix leads to phase separation and increased particle size. The table below summarizes the optimized formulation parameters.

Formulation IDDrug:Polymer RatioZ-Average Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
F1 (Optimal) 1 : 10118.4 ± 3.20.12-22.4 ± 1.588.5 ± 2.18.0 ± 0.4
F2 1 : 5145.6 ± 5.10.18-20.1 ± 1.276.2 ± 3.413.1 ± 0.8
F3 (Overloaded) 1 : 2210.3 ± 12.40.28-15.6 ± 2.054.1 ± 5.518.2 ± 1.5

Note: Formulation F1 provides the optimal balance of nanoscale size (critical for tumor accumulation via the EPR effect) and high encapsulation efficiency.

Intracellular Mechanism of Action

Once the PLGA-PEG nanoparticles accumulate at the target site (e.g., tumor microenvironment or inflamed endothelium), they are internalized via endocytosis. The acidic environment of the endolysosome accelerates the hydrolytic degradation of the PLGA ester bonds, releasing the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine API into the cytosol to exert its kinase-inhibitory effects.

MOA NP PLGA-PEG Nanoparticle (Oxepine-Loaded) Endo Cellular Endocytosis & Lysosomal Routing NP->Endo Rel Polymer Hydrolysis & Intracellular API Release Endo->Rel PI3K PI3Kα Kinase Domain Inhibition Rel->PI3K API Binds ATP Pocket AKT Suppression of AKT Phosphorylation PI3K->AKT Blocks PIP2 -> PIP3 Apop Cell Cycle Arrest & Apoptosis AKT->Apop

Figure 2: Intracellular mechanism of action of polymer-encapsulated PI3Kα inhibitors.

References

  • Source: acs.
  • Source: google.
  • Source: uu.

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine

Introduction The structural elucidation of complex heterocyclic compounds is a cornerstone of modern drug discovery and development. The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a significant structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The structural elucidation of complex heterocyclic compounds is a cornerstone of modern drug discovery and development. The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a significant structural motif, integrating a thiophene ring, an oxepine ring, and a benzene ring. Understanding the mass spectrometric behavior of this tricyclic system is paramount for its unambiguous identification in complex matrices, for metabolite identification, and for quality control in synthetic processes. This application note provides a comprehensive guide to the anticipated fragmentation patterns of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine under both electron ionization (EI) and electrospray ionization (ESI) conditions. The proposed fragmentation pathways are derived from established principles of mass spectrometry and supported by literature on the fragmentation of related heterocyclic systems, including dibenzo[b,f]oxepines and benzo[b]thiophenes.[1][2][3]

Predicted Fragmentation Mechanisms

The fragmentation of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine is expected to be influenced by the presence of the sulfur and oxygen heteroatoms, the aromatic benzo[b]thiophene moiety, and the partially saturated oxepine ring. The stability of the resulting fragment ions will govern the observed fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under electron ionization, the molecule will form a radical cation (M+•), and fragmentation will proceed through various pathways involving bond cleavages and rearrangements. The initial ionization is likely to occur on the sulfur atom or the pi system of the benzo[b]thiophene ring.

Key Proposed Fragmentation Pathways under EI:

  • Loss of a Hydrogen Radical: The molecular ion may lose a hydrogen radical to form a stable [M-H]+ ion.

  • Cleavage of the Dihydrooxepine Ring: The seven-membered dihydrooxepine ring is a likely site for initial fragmentation. This can occur through several routes:

    • Loss of CO: A common fragmentation pathway for cyclic ethers and esters, which may occur after ring opening.

    • Loss of CHO: Cleavage involving the loss of a formyl radical.

    • Retro-Diels-Alder (RDA) type reaction: If applicable to the specific ring conformation, this could lead to the expulsion of a neutral molecule.

  • Cleavage of the Thiophene Ring: While the aromatic thiophene ring is relatively stable, it can undergo fragmentation, especially after initial cleavages in the oxepine ring. This could involve the loss of CS or a CHS radical.

  • Formation of Stable Aromatic Cations: Fragmentation is expected to favor the formation of stable, resonance-stabilized cations, such as the benzofuran or benzo[b]thiophene cations.[4][5]

Table 1: Predicted Key Fragment Ions of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine under EI-MS

m/z (Proposed) Proposed Formula Proposed Structure/Origin
216C12H10OSMolecular Ion (M+•)
215C12H9OS[M-H]+
188C11H10S[M-CO]+•
187C11H9S[M-CHO]+
171C11H7S[M-CHO-O]+
147C8H5SBenzo[b]thienyl cation
134C8H6SBenzo[b]thiophene radical cation

Experimental Protocols

Protocol 1: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is suitable for the analysis of the pure compound to establish its characteristic fragmentation pattern.

1. Sample Preparation:

  • Dissolve 1 mg of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS Instrument Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 min.
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 5 min at 300 °C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.[6]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-450.

3. Data Analysis:

  • Identify the peak corresponding to 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion and major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pattern in Table 1.
Protocol 2: Analysis by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is ideal for the analysis of the compound in complex matrices and for detailed structural confirmation through MS/MS fragmentation.

1. Sample Preparation:

  • Dissolve 1 mg of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine in 1 mL of methanol or acetonitrile.
  • Dilute to a final concentration of 1 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Instrument Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B.
  • 1-8 min: 5-95% B.
  • 8-9 min: 95% B.
  • 9-10 min: 95-5% B.
  • 10-12 min: 5% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • MS System: Sciex Triple Quad 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Ion Source Gas 1: 50 psi.
  • Ion Source Gas 2: 60 psi.
  • Curtain Gas: 35 psi.
  • Temperature: 550 °C.
  • IonSpray Voltage: 5500 V.
  • MS1 Scan Range: m/z 100-500.
  • MS/MS:
  • Precursor Ion: [M+H]+ (m/z 217.1).
  • Collision Energy (CE): Optimize using a CE ramp (e.g., 10-40 eV) to observe a range of fragment ions.

3. Data Analysis:

  • Extract the chromatogram for the precursor ion (m/z 217.1).
  • Analyze the product ion spectrum to identify the major fragment ions.
  • Propose fragmentation pathways based on the observed product ions.

Visualizations

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (Dissolution & Dilution) GCMS GC-EI-MS Analysis (70 eV) SamplePrep->GCMS LCMSMS LC-ESI-MS/MS Analysis (Positive Ion Mode) SamplePrep->LCMSMS DataAnalysis Data Analysis (Fragmentation Pattern Elucidation) GCMS->DataAnalysis LCMSMS->DataAnalysis

Caption: General experimental workflow for mass spectrometric analysis.

Fragmentation M [C12H10OS]+• m/z 216 M_H [C12H9OS]+ m/z 215 M->M_H - H• M_CO [C11H10S]+• m/z 188 M->M_CO - CO M_CHO [C11H9S]+ m/z 187 M->M_CHO - CHO• M_CO->M_CHO - H• BT_cation [C8H5S]+ m/z 147 M_CHO->BT_cation - C3H4

Caption: Proposed EI fragmentation of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine.

Conclusion

This application note provides a predictive framework and detailed protocols for the mass spectrometric analysis of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine. The proposed fragmentation pathways, based on the analysis of structurally related compounds, offer a robust starting point for the interpretation of experimental data obtained from both EI and ESI mass spectrometry. The provided protocols are designed to be readily implemented in analytical laboratories, aiding researchers, scientists, and drug development professionals in the confident characterization of this important heterocyclic scaffold. The combination of high-resolution mass spectrometry and tandem mass spectrometry techniques will be invaluable for the definitive structural elucidation of this and related molecules.

References

  • Begal, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]

  • ResearchGate. (2025). Electron ionization-induced fragmentation of some new dibenzo(d,f)(1,3)dioxepine derivatives | Request PDF. [Link]

  • Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-8. [Link]

  • Podda, G., et al. (2006). Electron ionization-induced fragmentation of some new dibenzo(d, f)(1,3)dioxepine derivatives. Journal of Mass Spectrometry, 41(5), 577-85. [Link]

  • MDPI. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF. [Link]

  • MDPI. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2020). GAS-PHASE FRAGMENTATION STUDY OF TWO 1,5-BENZODIAZEPIN-2-ONE DERIVATIVES USING ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Semantic Scholar. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

  • Synthesis. (2025). Design and Synthesis of Tetrahydrobenzo[5][7]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidine derivatives. [Link]

  • MDPI. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. [Link]

  • Slideshare. (n.d.). Seven membered heterocycles-Oxepines & thiepines. [Link]

  • PMC. (n.d.). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

  • UNH Scholars Repository. (n.d.). Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit. [Link]

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Method

Application Note: High-Throughput Screening Assays Utilizing the 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Scaffold

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery Document Type: Technical Application Note & Validated Protocols Executive Summary The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery Document Type: Technical Application Note & Validated Protocols

Executive Summary

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core is a highly versatile, non-planar tricyclic scaffold that has emerged as a privileged structure in modern medicinal chemistry. Its unique geometry—providing a rigid yet conformationally distinct spacer—has been successfully leveraged in two major, distinct therapeutic areas: the development of isoform-selective Phosphoinositide 3-Kinase (PI3K) inhibitors for oncology[1], and the discovery of pan-genotypic Non-Structural Protein 5A (NS5A) inhibitors for Hepatitis C Virus (HCV)[2].

This application note provides a comprehensive guide to designing, executing, and validating High-Throughput Screening (HTS) assays for compound libraries based on this scaffold. By detailing both biochemical and cell-based workflows, this document bridges the gap between structural rationale and empirical screening success.

Structural Rationale & Target Causality (E-E-A-T)

Before deploying an HTS campaign, it is critical to understand why the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is uniquely suited for these targets.

  • PI3Kα vs. PI3Kβ Selectivity: Achieving selectivity among Class I PI3K isoforms is notoriously difficult due to high active-site homology. While other scaffolds (e.g., thienopyrimidines) rely on specific hydrogen-bonding interactions with Arg770 in PI3Kα, the benzoxepin series achieves >50-fold selectivity for PI3Kα over PI3Kβ by exploiting subtle differences in the electrostatic potential of the binding pocket[1]. The uncharged substituents on the benzoxepin core perfectly complement the PI3Kα pocket, whereas incorporating basic centers diminishes this selectivity[1].

  • HCV NS5A Pan-Genotypic Inhibition: NS5A inhibitors require a specific spatial arrangement to bridge binding sites across the NS5A dimer. The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core acts as a rigid, two-atom bridged central spacer. Structure-Activity Relationship (SAR) studies confirm that this near-planar and linear conformation is an absolute requirement for potent, pan-genotypic anti-HCV activity, yielding picomolar (pM) efficacy against both Genotype 1b and 2a[2].

MOA cluster_0 Target 1: HCV NS5A cluster_1 Target 2: PI3Kα NS5A NS5A Dimer RNA Viral RNA Replication NS5A->RNA Blocks Inh1 Benzoxepin Hit Inh1->NS5A Binds Domain I PI3K PI3Kα Enzyme PIP3 PIP3 Production PI3K->PIP3 Blocks Inh2 Benzoxepin Hit Inh2->PI3K ATP Competitive

Dual therapeutic mechanisms of the benzoxepin scaffold in PI3Kα and HCV NS5A targets.

HTS Workflow Design

A successful HTS campaign for this scaffold requires a tiered approach to filter out false positives (often caused by compound aggregation or autofluorescence) and to confirm mechanism-of-action.

HTS_Workflow A Library Dispensing (Acoustic Transfer) B Primary HTS (Biochemical / Replicon) A->B 10,000+ cpds C Counter-Screening (Selectivity / Toxicity) B->C Active Hits D Orthogonal Assay (Target Engagement) C->D Validated Hits E Hit-to-Lead Optimization D->E Lead Series

HTS cascade for screening 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine libraries.

Experimental Protocols

Protocol A: Biochemical HTS for PI3Kα/β Selectivity (Luminescent ADP Detection)

Rationale: Heterocyclic compounds like benzoxepins can occasionally exhibit autofluorescence, which confounds standard TR-FRET assays. A luminescent ADP-detection assay (e.g., ADP-Glo™) provides a self-validating, interference-free readout by measuring the ADP generated during the kinase reaction.

Materials:

  • Recombinant human PI3Kα (p110α/p85α) and PI3Kβ (p110β/p85α)

  • Substrate: PIP2 (Phosphatidylinositol 4,5-bisphosphate)

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 10 mM DTT, 0.01% CHAPS.

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Dispensing: Use an Echo® Acoustic Dispenser to transfer 10 nL of benzoxepin library compounds (in 100% DMSO) into the 384-well assay plate. Causality: Acoustic dispensing eliminates tip-based carryover and keeps final DMSO concentration ≤1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 2 µL of 2X PI3Kα or PI3Kβ enzyme solution in Kinase Buffer to the respective wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 2 µL of 2X Substrate Mix (PIP2 + ATP) to initiate the reaction. The final ATP concentration should be set at the empirical Km​ for each respective isoform to ensure accurate competitive inhibition profiling.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C. Causality: 60 minutes ensures the reaction remains in the linear phase of steady-state kinetics (<20% ATP depletion).

  • Signal Generation: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

  • Readout: Measure luminescence on a multimode plate reader (e.g., PerkinElmer EnVision). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cell-Based HTS for HCV NS5A Inhibition (Multiplexed Replicon Assay)

Rationale: Biochemical assays for NS5A are challenging because the protein has no known enzymatic activity. Therefore, a cell-based subgenomic replicon assay is the gold standard[2]. Multiplexing a viability readout with the efficacy readout ensures that reductions in viral replication are not artifacts of host-cell cytotoxicity.

Materials:

  • Huh-7 human hepatoma cell lines stably harboring HCV Genotype 1b and 2a subgenomic replicons linked to a Firefly Luciferase reporter.

  • Assay Media: DMEM supplemented with 5% FBS, 1% Pen/Strep, and 1% non-essential amino acids.

  • Multiplex Reagents: CellTiter-Fluor™ (Viability) and Bright-Glo™ (Efficacy).

Step-by-Step Methodology:

  • Cell Plating: Seed replicon cells at 2,000 cells/well in 20 µL of Assay Media into 384-well white, clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Serially dilute the benzoxepin derivatives and transfer 100 nL to the assay plates. Causality: The tricyclic core compounds are highly potent (pM range)[2]; therefore, serial dilutions must span from 10 nM down to 0.1 pM to capture the full dose-response curve.

  • Incubation: Incubate the cells with compounds for 72 hours. Causality: A 72-hour window allows for multiple cycles of viral RNA replication and sufficient turnover of the pre-existing luciferase reporter protein, yielding a true steady-state measurement of inhibition.

  • Viability Readout (Counter-Screen): Add 5 µL of CellTiter-Fluor™ reagent. Incubate for 30 minutes at 37°C. Read fluorescence (Ex 380 nm / Em 505 nm) to assess host cell viability.

  • Efficacy Readout: Add 25 µL of Bright-Glo™ reagent directly to the wells. Incubate for 5 minutes at room temperature to lyse cells and stabilize the luminescent signal. Read luminescence to quantify HCV replicon levels. Calculate EC₅₀ based on the luminescent signal normalized to vehicle controls.

Data Presentation & Interpretation

The following table summarizes representative HTS data parameters expected when evaluating optimized 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives, demonstrating their dual-utility profile based on historical SAR campaigns[2],[1].

Target ClassRepresentative Scaffold ModificationPrimary AssayPotency (IC₅₀ / EC₅₀)Selectivity / Profile
PI3Kα Uncharged R1​ substituent (e.g., acetamide)Luminescent Kinase~1.2 nM>50-fold selective over PI3Kβ
PI3Kβ Basic center at R1​ substituentLuminescent Kinase~15.0 nMLoss of PI3Kα selectivity
HCV NS5A Two-atom bridged biphenyl spacerReplicon Reporter~1.0 pM (GT1b)Pan-genotypic (GT2a EC₅₀ ~2.0 pM)
HCV NS5A Three-atom bridged spacerReplicon Reporter~200 pM (GT1b)Reduced pan-genotypic efficacy

Interpretation Note: The data clearly illustrates that subtle modifications to the benzoxepin core dictate its target trajectory. For PI3K, electrostatic neutrality drives isoform selectivity. For HCV, the rigidity of the two-atom bridge maintains the near-planar conformation required to inhibit multiple viral genotypes.

References

  • Heffron, T. P., et al. "Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform." Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833. URL:[Link]

  • Ramdas, V., et al. "Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate." Journal of Medicinal Chemistry, 2019, 62(23), 10563-10582. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine

Welcome to the technical support guide for the synthesis of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold. This document is designed for researchers, medicinal chemists, and process development scientists who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic motif. Our goal is to provide actionable, field-tested insights to help you overcome common synthetic hurdles and improve your reaction yields. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific substrates.

PART 1: Understanding the Core Challenge: The Intramolecular Cyclization

The construction of the seven-membered oxepine ring is the pivotal step in the synthesis of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core. This is almost universally achieved via an intramolecular C-O bond formation (an etherification). The primary challenge lies in favoring this intramolecular cyclization over competing intermolecular side reactions, such as dimerization or polymerization, especially when forming a medium-sized ring which can be entropically disfavored.

The most common and effective strategies involve metal-catalyzed intramolecular couplings, such as the Ullmann-type or Buchwald-Hartwig etherifications.[1] The general synthetic approach is illustrated below.

Precursor 2-(2-Halophenyl)benzo[b]thiophene-3-methanol or 3-(Hydroxymethyl)benzo[b]thiophen-2-yl)phenol Conditions Metal Catalyst (Cu or Pd) Base (e.g., Cs2CO3, K2CO3) Ligand Solvent (e.g., Toluene, Dioxane) Heat Precursor->Conditions Intramolecular Etherification Product 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Conditions->Product

Caption: Generalized synthetic pathway to the target scaffold.

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Low or No Product Yield

Question: My intramolecular cyclization is failing or giving very low yields. What are the most likely causes and how can I fix them?

Answer: This is the most frequent challenge. Low yield in the key cyclization step typically points to issues with the catalyst system, reaction conditions, or the stability of the starting material. Let's break down the critical variables.

  • Catalyst System (Catalyst, Ligand, Base): The synergy between these three components is crucial for an efficient reaction.

    • Catalyst Choice (Cu vs. Pd): Copper-catalyzed Ullmann-type couplings are often the first choice for intramolecular etherifications due to their lower cost and high efficacy.[1] Palladium-based Buchwald-Hartwig systems are a powerful alternative, particularly for sterically hindered substrates. If a copper system (e.g., CuI, CuBr) is failing, switching to a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with an appropriate phosphine ligand is a logical next step.[1]

    • Ligand Selection: The ligand stabilizes the metal center and facilitates the catalytic cycle. For copper catalysis, simple ligands like L-proline or phenanthroline can be effective. For palladium, bulky electron-rich phosphine ligands (e.g., Xantphos, RuPhos) or N-heterocyclic carbenes (NHCs) are standard. A poor ligand choice can lead to catalyst deactivation.

    • Base Strength and Solubility: The base is required to deprotonate the phenol, but an overly strong or poorly soluble base can cause side reactions or slow turnover. Cesium carbonate (Cs₂CO₃) is often preferred because its high solubility in organic solvents promotes reactivity.[2][3] If decomposition is observed, a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) should be tested.

  • Reaction Temperature: The optimal temperature is a balance between providing enough energy to overcome the activation barrier and preventing thermal decomposition of starting materials, intermediates, or the product.[4]

    • Initial Approach: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS.

    • Troubleshooting: If the reaction is sluggish, incrementally increase the temperature (e.g., to 110 °C for toluene or dioxane).[2] If decomposition is observed at higher temperatures, you must return to a lower temperature and focus on optimizing the catalyst system instead.

  • Solvent Choice: The solvent affects reactant solubility and can influence the catalyst's stability and activity.

    • Common Solvents: High-boiling point, non-protic solvents like Toluene, Dioxane, DMF, or DMSO are typically used.[2]

    • Consideration: Ensure your starting material and base are sufficiently soluble in the chosen solvent. A solvent screen may be necessary if yields remain low across different catalyst systems.

Parameter Recommendation A (Standard) Recommendation B (Alternative) Rationale & Key Reference
Catalyst CuI (5-10 mol%)Pd(OAc)₂ (2-5 mol%)Copper is a cost-effective starting point; Palladium offers a different reactivity profile for difficult couplings.[1]
Ligand L-Proline or 1,10-Phenanthroline (10-20 mol%)Xantphos or RuPhos (4-10 mol%)Ligands are crucial for catalyst stability and turnover. Bulky phosphines are standard for Pd systems.[1]
Base Cs₂CO₃ (2.0 equiv)K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)Cs₂CO₃ offers excellent solubility and reactivity. K-salts are milder alternatives if decomposition occurs.[2][3]
Solvent Toluene or 1,4-DioxaneDMF or DMSOHigh-boiling aprotic solvents are required. DMF/DMSO can enhance solubility but may be harder to remove.[2][4]
Temperature 90-110 °C80 °CBalance reaction rate with substrate stability. Start lower if starting materials are sensitive.[4]
Category 2: Significant Side Product Formation

Question: My main problem is the formation of a high molecular weight side product, likely a dimer or polymer. How can I promote the desired intramolecular cyclization?

Answer: This is a classic problem of competing reaction pathways (intramolecular vs. intermolecular). To favor the formation of the seven-membered ring, you must leverage reaction conditions that make it more probable for the two ends of the same molecule to find each other.

  • High-Dilution Conditions: This is the most critical and effective strategy. By significantly increasing the solvent volume, you decrease the concentration of the reactant. This reduces the statistical probability of two different molecules reacting (intermolecular pathway) and increases the probability of the reactive ends of the same molecule finding each other (intramolecular pathway).[2]

    • Practical Application: Instead of a typical concentration of 0.1 M, run the reaction at a much lower concentration, such as 0.01 M or even 0.001 M.[2] While this requires larger solvent volumes, it is often essential for forming medium-sized rings.

  • Slow Addition: A practical alternative to using massive solvent volumes is to add the starting material slowly to the hot reaction mixture containing the catalyst and base. This technique, often performed with a syringe pump over several hours, keeps the instantaneous concentration of the substrate very low, mimicking high-dilution conditions.

cluster_0 Troubleshooting Workflow Start Low Yield or Side Products? Check_Conditions Are you using High-Dilution Conditions (≤0.01 M)? Start->Check_Conditions Implement_Dilution Action: Re-run reaction at 0.01 M or use slow addition. Check_Conditions->Implement_Dilution No Check_Catalyst Is the catalyst system optimized? Check_Conditions->Check_Catalyst Yes Implement_Dilution->Check_Catalyst Optimize_Catalyst Action: Screen catalysts (Cu/Pd), ligands, and bases. See Table 1. Check_Catalyst->Optimize_Catalyst No Check_Temp Is decomposition occurring? Check_Catalyst->Check_Temp Yes Optimize_Catalyst->Check_Temp Lower_Temp Action: Lower temperature and re-optimize catalyst. Check_Temp->Lower_Temp Yes Success Yield Improved Check_Temp->Success No Lower_Temp->Success Failure Consult Specialist

Caption: A decision-making workflow for troubleshooting.

PART 3: Optimized Experimental Protocol

This section provides a robust, generalized protocol for the intramolecular Ullmann-type C-O coupling, which serves as an excellent starting point for optimization.

Protocol: Intramolecular Copper-Catalyzed Cyclization under High Dilution

Objective: To synthesize 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine from a suitable phenol-halide precursor via intramolecular etherification.

Materials:

  • Precursor (e.g., 2-(2-bromophenyl)benzo[b]thiophen-3-yl)methanol) (1.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene (to make a 0.01 M solution)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Cesium Carbonate (2.0 equiv), Copper(I) Iodide (0.1 equiv), and L-Proline (0.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is free of oxygen and moisture.

  • Solvent Addition: Add half of the total required anhydrous Toluene to the flask via cannula or syringe. Begin vigorous stirring.

  • Precursor Solution: In a separate flame-dried flask, dissolve the precursor (1.0 equiv) in the remaining half of the anhydrous Toluene.

  • Reaction Setup & Slow Addition (Optional but Recommended): Heat the catalyst/base suspension to reflux (approx. 110 °C). Using a syringe pump, add the precursor solution to the refluxing mixture over a period of 4-6 hours. This maintains high-dilution conditions throughout the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux. Monitor the disappearance of the starting material by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate or dichloromethane.

    • Combine the organic filtrates and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine.

References

  • BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis.
  • Al-Zoubi, R. M., et al. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules, 28(15), 5841. [Link]

  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]

  • Lee, C., et al. (2013). Synthesis of Dibenzoxepine Lactams via a Cu-Catalyzed One-Pot Etherification/Aldol Condensation Cascade Reaction: Application toward the Total Synthesis of Aristoyagonine. Organic Letters, 15(18), 4850–4853. [Link]

  • van der Westhuizen, C., & van der Westhuizen, J. H. (2018). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 14, 2550–2589. [Link]

  • PubMed. (2013). Synthesis of Dibenzoxepine Lactams via a Cu-catalyzed One-Pot etherification/aldol Condensation Cascade Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Cyclization

Welcome to the technical support guide for the synthesis of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we will provide in-depth, experience-based guidance on optimizing the critical parameter of temperature during the intramolecular cyclization step. Our goal is to help you navigate common challenges, improve your reaction yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization to form the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine ring system?

The formation of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core typically proceeds via an intramolecular nucleophilic substitution (SNAr) or an etherification reaction. The key step involves the cyclization of a precursor molecule, commonly a substituted benzo[b]thiophene with a side chain containing a hydroxyl group that can attack an electrophilic center on the thiophene or an adjacent aromatic ring to form the seven-membered oxepine ring. The specific conditions, including the choice of base and solvent, will influence the reaction, but temperature remains a universally critical parameter.

Q2: Why is temperature so crucial in this specific cyclization reaction?

Temperature control is paramount for several reasons. Firstly, it dictates the rate of the desired intramolecular cyclization versus potential side reactions. Secondly, the solubility of reactants and intermediates can be highly temperature-dependent, which in turn affects the reaction kinetics. Finally, the stability of the starting material, intermediates, and the final product can be compromised at elevated temperatures, leading to decomposition and reduced yields. In some cases, the choice of temperature can even direct the reaction towards different products.[1]

Q3: What are the most common side reactions observed during the synthesis of related oxepine and thieno-fused systems, and how can they be minimized by adjusting the temperature?

Common side reactions include intermolecular polymerization, elimination, and incomplete cyclization.

  • Polymerization: This occurs when the nucleophilic hydroxyl group of one molecule reacts with the electrophilic center of another molecule, leading to the formation of long-chain polymers instead of the desired seven-membered ring. Running the reaction at a high dilution and at a lower temperature can favor the intramolecular cyclization.

  • Elimination: Under strongly basic conditions or at elevated temperatures, elimination reactions can compete with the desired substitution, leading to the formation of undesired byproducts. Using a non-nucleophilic base and carefully controlling the temperature can mitigate this issue.

  • Incomplete Cyclization: If the reaction is not allowed to proceed to completion, a mixture of the mono-alkylated intermediate and starting materials will be obtained. Ensuring an adequate reaction time at the optimal temperature is essential to drive the reaction to completion.

Troubleshooting Guide

Low or No Yield of the Desired Product

This is a common issue that can often be traced back to suboptimal temperature conditions. The following table outlines potential causes and temperature-related troubleshooting steps.

Potential Cause Explanation Suggested Action
Reaction temperature is too low. The activation energy for the cyclization is not being overcome, resulting in a sluggish or stalled reaction.Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.
Reaction temperature is too high. Excessive heat can lead to the decomposition of the starting material, intermediates, or the final product. It can also promote side reactions like polymerization and elimination.Lower the reaction temperature. If the reaction requires heating, consider using a lower boiling point solvent to maintain a consistent and milder temperature.
Incorrect heating method. Uneven heating or "hot spots" in the reaction vessel can cause localized decomposition.Use an oil bath or a heating mantle with a temperature controller and vigorous stirring to ensure even heat distribution.
Thermal instability of reactants or products. The target molecule or its precursors may be inherently unstable at the attempted reaction temperature.If possible, perform a thermal stability study on your starting material and product using techniques like TGA to determine their decomposition temperatures. This will help define a safe operating window for the reaction temperature.[2]
Presence of Significant Impurities

The formation of byproducts is often a sign that the reaction conditions, particularly temperature, are favoring undesired reaction pathways.

Observed Impurity Potential Cause Suggested Action
High molecular weight species (polymer) Intermolecular reactions are competing with the desired intramolecular cyclization. This is often exacerbated by higher temperatures.Decrease the reaction concentration (high dilution) and lower the reaction temperature to favor the intramolecular pathway.
Elimination byproduct The temperature and/or base strength is promoting elimination over substitution.Use a milder base and lower the reaction temperature.
Starting material remains The reaction has not gone to completion.Increase the reaction time at the optimized temperature, or cautiously increase the temperature if the reaction is proceeding cleanly but slowly.
Multiple unidentified spots on TLC Complex decomposition or side reactions are occurring.This often indicates that the temperature is too high. Significantly lower the reaction temperature and consider a different solvent or catalyst system.

Visualizing the Process

General Reaction Pathway

G Precursor Substituted Benzo[b]thiophene (with hydroxyl side-chain) TransitionState Intramolecular Transition State Precursor->TransitionState + Base ΔT (Heat) Product 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine TransitionState->Product Base Base

Caption: General intramolecular cyclization pathway.

Troubleshooting Workflow for Temperature Optimization

G Start Low Yield or High Impurity Check_Temp Is reaction temperature optimized? Start->Check_Temp Too_Low Indication: Incomplete conversion, starting material remains Check_Temp->Too_Low No Too_High Indication: Decomposition, multiple byproducts, polymerization Check_Temp->Too_High Yes Action_Low Increase temperature in 5-10°C increments. Monitor by TLC/LC-MS. Too_Low->Action_Low Action_High Decrease temperature. Consider lower boiling solvent. Increase reaction time if needed. Too_High->Action_High Success Improved Yield and Purity Action_Low->Success Action_High->Success

Caption: Decision tree for temperature troubleshooting.

Experimental Protocol: General Procedure for Cyclization

This protocol provides a general framework. The optimal temperature, solvent, and base should be determined empirically for each specific substrate.

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the benzo[b]thiophene precursor (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, acetonitrile, or THF). The concentration should be kept low (e.g., 0.01-0.05 M) to favor intramolecular cyclization.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Base Addition: Add a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) (1.5-3.0 eq) to the solution. The choice of base will depend on the acidity of the hydroxyl proton and the nature of the leaving group.

  • Temperature Control:

    • Place the reaction flask in a temperature-controlled oil bath.

    • Begin stirring the reaction mixture at room temperature for 30 minutes.

    • Slowly ramp up the temperature to the desired setpoint (e.g., 80-120 °C). It is crucial to avoid rapid heating, which can lead to the formation of byproducts. For some syntheses of related dibenzo[b,f]oxepines, temperatures around 80 °C have been reported to be effective.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Look for the disappearance of the starting material and the appearance of the product spot/peak.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine.

References

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC. Available at: [Link]

  • Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT). ChemRxiv. Available at: [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. Available at: [Link]

  • Base-promoted cyclization of ortho-hydroxyacetophenones with in situ generated cyclopropenes: diastereoselective access to spirobenzo[b]oxepines and related precursors. Royal Society of Chemistry. Available at: [Link]

  • Design and Synthesis of Tetrahydrobenzo[3][4]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using. Thieme. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for the 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Scaffold

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to formulate rigid, highly lipophilic tricyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to formulate rigid, highly lipophilic tricyclic heterocycles. The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core is a privileged scaffold recently utilized in the development of potent pan-genotypic HCV NS5A inhibitors ()[1] and PI3K inhibitors.

However, this scaffold presents classic thermodynamic and kinetic solubility barriers. Its extensive hydrophobic surface area and strong crystal packing forces often lead to rapid precipitation in aqueous media ()[2]. This guide provides field-proven, mechanistically grounded troubleshooting steps to keep your compounds in solution across both in vitro and in vivo workflows.

Diagnostic Workflow

Before adjusting your assay conditions, use the following decision matrix to determine the optimal solubilization strategy based on your specific derivative and experimental endpoint.

Pathway A Precipitation in Aqueous Media BB BB A->BB Yes (pKa 2-9) B Are ionizable groups present? D Neutral Tricyclic Core B->D No (Base Scaffold) C pH Adjustment / Salt Formation E In Vitro Workflows D->E F In Vivo Workflows D->F G Mixed-Micelle Dispersion E->G H Host-Guest Complexation F->H BB->C Yes (pKa 2-9)

Decision matrix for resolving 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why does my 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivative precipitate immediately upon 1:100 dilution from a DMSO stock into PBS? Causality: This phenomenon is known as "solvent shift precipitation." The base tricyclic core lacks sufficient hydrogen-bond basicity (despite the oxepine oxygen) to overcome the massive thermodynamic penalty of cavity formation in water. When the DMSO is diluted, the local dielectric constant drops rapidly. The planar-like aromatic system undergoes rapid π-π stacking and hydrophobic collapse, nucleating into microcrystals. Solution: You must lower the interfacial tension before dilution. Pre-mixing the DMSO stock with a non-ionic surfactant (like Tween-20) creates a kinetic barrier. Upon dilution, the surfactant forms micelles that sequester the lipophilic core within their hydrophobic interiors, preventing nucleation ()[3].

Q2: I am moving to in vivo pharmacokinetic (PK) studies. I cannot use high concentrations of DMSO or Tween due to toxicity. What is the most reliable vehicle? Causality: For in vivo applications, thermodynamic solubilization via host-guest complexation is vastly superior to kinetic micellar dispersion. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the benzo-thieno dimensions, while its hydroxylated exterior ensures high aqueous solubility ()[3]. Solution: Formulate using 10-20% (w/v) HP-β-CD in sterile saline. This creates a dynamic equilibrium where the drug is released only upon dilution in the systemic circulation, avoiding injection-site precipitation or embolisms.

Quantitative Formulation Performance

The table below summarizes the expected solubility enhancements for the neutral 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core across standard formulation vehicles.

Formulation VehicleSolubilization MechanismEstimated Solubility LimitApplication Suitability
PBS (pH 7.4) None (Aqueous Baseline)< 1 µg/mLNot recommended
1% DMSO in PBS Co-solvency~5 µg/mLLow-concentration biochemical assays
0.1% Tween-20 + 1% DMSO Mixed-Micelle Encapsulation50 - 100 µg/mLCell-based assays (in vitro)
20% HP-β-CD in Saline Host-Guest Complexation> 2000 µg/mLIn vivo PK/PD dosing (IV/PO)

Troubleshooting Guides & Experimental Protocols

Protocol A: Preparation of Stable In Vitro Assay Stocks (Mixed-Micelle Method)

Use this protocol to prevent compound crash-out during cell-based or biochemical assays.

  • Master Stock Preparation: Dissolve the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivative in 100% anhydrous DMSO to create a 10 mM master stock.

    • Causality: Anhydrous conditions prevent premature hydrolysis or micro-nucleation caused by ambient moisture absorption.

  • Surfactant Priming: In a separate vial, prepare a 10% (v/v) Tween-20 solution in your target aqueous buffer (e.g., PBS or DMEM).

  • Kinetic Trapping: Slowly add the DMSO stock dropwise to the Tween-20/buffer solution under vigorous vortexing to achieve your intermediate concentration.

    • Causality: Dropwise addition ensures the compound is immediately trapped in the hydrophobic core of the forming micelles before it can self-associate into crystals.

  • Self-Validating Step: Illuminate the final solution with a laser pointer in a dark room. A clear, invisible beam path indicates successful micellar encapsulation. If the beam scatters heavily (a visible "Tyndall effect"), the compound has exceeded the micellar capacity.

    • Correction: If scattering occurs, reduce the stock concentration or increase the surfactant ratio. Do not proceed to the assay, as precipitated drug will yield false-negative biological data.

Protocol B: Host-Guest Complexation with HP-β-CD for In Vivo Dosing

Use this protocol to generate biocompatible, high-concentration formulations for animal models.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.

  • Direct Addition: Add the solid 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine compound directly to the HP-β-CD solution (Target concentration: 1-5 mg/mL).

    • Causality: Adding solid drug directly to the aqueous CD solution forces the thermodynamic equilibrium toward complexation, avoiding the use of organic co-solvents that can cause tissue necrosis upon injection.

  • Thermal Activation: Sonicate the suspension in a water bath at 37°C for 30-60 minutes.

    • Causality: Thermal energy overcomes the activation barrier, allowing the rigid lipophilic core to displace water molecules inside the cyclodextrin cavity.

  • Self-Validating Step: Centrifuge the mixture at 10,000 x g for 10 minutes. A clear supernatant indicates complete complexation. If a visible pellet remains at the bottom of the tube, the compound is not fully complexed.

    • Correction: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove uncomplexed drug, and precisely quantify the dissolved fraction via HPLC before dosing your animals.

References

  • Talwar, R., et al. (2019). Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry (ACS Publications).

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters (PubMed).

  • Pharma Focus Asia (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs. Pharma Focus Asia.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, medicinal chemists, and process development scientists working with the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold and its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists working with the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold and its derivatives. The unique tricyclic structure of this compound class, while promising for drug discovery, often presents significant purification challenges, including the separation of closely related structural isomers and persistent process impurities.[1] This document provides practical, in-depth solutions to these issues, moving beyond standard silica gel chromatography to advanced preparative techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles encountered during the purification of thieno-oxepine derivatives.

Q1: My initial purification on a silica gel column resulted in a single, broad spot by TLC, but the NMR spectrum is still complex. What should be my next step?

A: This is a classic sign of co-eluting impurities that have similar polarity to your target compound. While thin-layer chromatography (TLC) is an excellent tool, its resolution is limited. Your next step should be to develop a high-performance liquid chromatography (HPLC) method. Start with a generic broad gradient on a reversed-phase column (e.g., C18) to get a quick assessment of the mixture's complexity.[2] This will reveal the number of components and provide a starting point for developing a preparative method.

Q2: Analytical HPLC shows my product is >98% pure, but a collaborator's orthogonal method shows a significant impurity. Why is there a discrepancy?

A: This scenario highlights the critical importance of orthogonal methods in purity assessment.[2][3] An orthogonal method uses a different separation mechanism than your primary method. For example, if your primary method is reversed-phase (RP) HPLC, which separates based on hydrophobicity, an impurity with very similar hydrophobicity might co-elute with your main peak. An orthogonal method, such as Supercritical Fluid Chromatography (SFC) or Hydrophilic Interaction Chromatography (HILIC), separates based on different principles (e.g., polarity, hydrogen bonding interactions) and can often resolve these hidden impurities.[4][5] For regulatory submissions and high-quality biological screening, validating purity with at least two orthogonal methods is standard practice.[2]

Q3: I'm experiencing poor recovery and peak tailing when trying to purify my thieno-oxepine derivative on a C18 column. Could the compound be degrading?

A: It's possible. While the thieno-oxepine core is relatively stable, certain functional groups on your derivative could be sensitive to the acidic conditions often present on silica-based columns (residual acidic silanol groups) or in mobile phases modified with acids like formic or trifluoroacetic acid (TFA).

Causality: Peak tailing can be caused by strong interactions between basic moieties (like amines) on your molecule and acidic silanols on the stationary phase. Poor recovery could indicate irreversible adsorption or on-column degradation.

Solutions:

  • Use a Different Mobile Phase Modifier: If you are using TFA, try formic acid, which is less aggressive. Alternatively, use a buffered mobile phase to control the pH precisely.

  • Switch to a Modern, End-capped Column: Use a high-performance, fully end-capped C18 column to minimize exposed silanols.

  • Consider an Orthogonal Technique: SFC is an excellent alternative as it typically uses neutral mobile phases (CO₂ with alcohol modifiers), which can be much gentler on sensitive compounds.[6]

Section 2: Troubleshooting Guides for Advanced Purification

This section provides detailed troubleshooting for specific, complex purification challenges in a problem-solution format.

Guide 1: The Challenge of Isomer Separation

Problem: My reaction produced a mixture of structural isomers (e.g., regioisomers) of a 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivative that are inseparable by preparative RP-HPLC.

Root Cause Analysis: Structural isomers often possess nearly identical hydrophobicity and size, making them extremely difficult to resolve with traditional reversed-phase chromatography. The separation requires a technique that can exploit subtle differences in polarity, shape, and polar functional group presentation.

Solution: Supercritical Fluid Chromatography (SFC)

SFC is the premier technique for resolving isomers due to its unique separation mechanism.[7][8][9] The mobile phase, supercritical CO₂, is non-polar, but its solvating power can be finely tuned by adding small amounts of polar organic solvents (modifiers).[6][10] This allows SFC to probe subtle differences in analyte-stationary phase interactions, leading to superior selectivity for isomers.

Caption: Decision tree for selecting an appropriate purification strategy.

The choice of modifier is the most critical parameter for tuning selectivity in SFC.

ModifierTypical ConcentrationKey Characteristics & Best Use Cases
Methanol 5-25%Most Common. Good general-purpose solvent. Provides strong hydrogen bonding interactions. Excellent starting point for screening.
Ethanol 5-30%Slightly less polar than methanol. Can sometimes provide unique selectivity for compounds that are highly soluble in ethanol.
Isopropanol (IPA) 5-40%Less polar than methanol/ethanol. Often improves peak shape for basic compounds and can dramatically alter selectivity.[7]
Acetonitrile 2-15%Aprotic modifier. Used less frequently but can offer very different selectivity, especially when combined with an alcohol modifier.

This protocol provides a self-validating system for efficient method development.

  • Column Selection: Begin with a chiral stationary phase (CSP) known for broad selectivity, even for achiral isomers. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are excellent starting points.[7][8]

  • Initial Screening:

    • Mobile Phase: Start with a simple gradient of 5% to 40% Methanol in CO₂ over 5-7 minutes.

    • Temperature: 40 °C.

    • Backpressure: 120-150 bar.

    • Flow Rate: 3-4 mL/min for a standard 4.6 mm ID analytical column.

  • Analysis Point 1 (Self-Validation): Does the initial screen show any separation between the isomers?

    • If Yes: Proceed to Step 4 for optimization.

    • If No: The isomers are not resolved. Proceed to Step 3 (Modifier Screening).

  • Modifier Screening: Replace Methanol with Isopropanol (IPA) and repeat the screening gradient. IPA's different hydrogen bonding properties can unlock separation.[7] If separation is still not achieved, try a combination of modifiers (e.g., Methanol/Acetonitrile).

  • Optimization: Once partial separation is achieved, optimize the gradient. A shallower gradient around the elution point of the isomers will increase resolution. For example, if isomers elute at 20% modifier, try a gradient of 15-25% over 10 minutes.

  • Scale-Up: Once the analytical method is optimized, scale it up to a preparative column of the same chemistry. Use a geometric scaling calculator to determine the new flow rate and sample loading.

Guide 2: Eliminating Persistent Process Impurities

Problem: After initial purification by RP-HPLC, my material is 95% pure, but a persistent 5% impurity remains, which I suspect is a reaction byproduct. Re-running the same prep HPLC method does not improve purity.

Root Cause Analysis: The impurity has nearly identical retention properties to your product under reversed-phase conditions. To remove it, you need to switch to a separation mechanism that exploits different molecular properties—an orthogonal approach.

Solution: Two-Step Orthogonal Purification

A two-step, orthogonal purification strategy is a powerful way to achieve very high purity.[5][11] The most common and effective combination for drug-like molecules is Reversed-Phase HPLC followed by SFC.

  • Step 1 (Primary Purification): RP-HPLC. This step removes the bulk of unrelated impurities (non-polar and very polar species), enriching the product.

  • Step 2 (Polishing): SFC. The partially purified material is then subjected to SFC. The different selectivity of SFC resolves the final, structurally similar impurity that co-eluted in the first step.[4]

Caption: A typical two-step orthogonal purification workflow.

StepChromatography ModeColumnMobile PhaseResult
1 RP-HPLCC18, 10 µmA: H₂O + 0.1% FAB: Acetonitrile + 0.1% FAImpurities A & C removed. Product and Impurity B co-elute at 55% B.
2 SFC2-Ethylpyridine, 5 µmA: CO₂B: MethanolBaseline separation of Product (RT=4.5 min) and Impurity B (RT=5.2 min).
Guide 3: Resolving Poor Peak Shape in Preparative HPLC

Problem: My analytical separation looks good, but when I scale up to my preparative column, I get severe peak fronting, splitting, or tailing.

Root Cause Analysis: Poor peak shape in preparative chromatography is common and can almost always be traced back to three main causes: column overloading, injection solvent effects, or mobile phase incompatibility.[12][13]

Solution: Systematic Troubleshooting

Use a systematic approach to identify and solve the problem. Never change more than one parameter at a time.[13]

Sources

Optimization

reducing side reactions during 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine preparation

Technical Support Center: Troubleshooting the Synthesis of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Introduction The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a critical tricyclic core utilized in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine

Introduction

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a critical tricyclic core utilized in the development of advanced therapeutics, including isoform-selective PI3Kα inhibitors and pan-genotypic HCV NS5A inhibitors . However, the construction of this fused thieno-oxepine system is notoriously prone to side reactions, such as oxepine ring-cleavage and intermolecular dimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a high-yielding synthesis.

Synthetic Workflow & Mechanistic Pathway

G A 3,4-dihydrobenzo[b]oxepin-5(2H)-one (Starting Material) B Vilsmeier-Haack Formylation (POCl3, DMF, 0 °C to RT) A->B C 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde (Reactive Intermediate) B->C Acidic conditions D Thiophene Annulation (Ethyl thioglycolate, Base) C->D E Ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate (Ester Intermediate) D->E Fiesselmann-type cyclization F Saponification (NaOH, EtOH/H2O, 80 °C) E->F G 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid (Final Core Scaffold) F->G

Workflow for the synthesis of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core scaffold.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I observing significant oxepine ring-opening during the Vilsmeier-Haack formylation step? Causality: The 7-membered oxepine ether linkage is highly susceptible to acid-catalyzed cleavage. The reaction between phosphorus oxychloride ( POCl3​ ) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent alongside hydrogen chloride ( HCl ). If the reaction exotherms uncontrollably, the localized spikes in temperature and acidity drive the thermodynamic cleavage of the oxepine ring. Solution: Strict thermodynamic control is mandatory. Maintain the internal temperature at 0 °C during the dropwise addition of POCl3​ . Furthermore, utilizing a slight volumetric excess of DMF acts as a mild internal buffer against the generated HCl , preserving the ether linkage .

Q2: My thiophene annulation step is suffering from low yields and a heavy, intractable baseline spot on TLC. What causes this? Causality: The intermediate 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde is a highly reactive bis-electrophile. During the Fiesselmann-type thiophene annulation with ethyl thioglycolate, rapid addition of the base (e.g., pyridine or triethylamine) triggers intermolecular aldol condensations and polymerization before the intramolecular cyclization can complete. Solution: Shift the kinetic balance toward intramolecular cyclization by enforcing high-dilution conditions and utilizing a slow, dropwise addition of the base over 2–3 hours. Transitioning from pyridine to a non-nucleophilic base like DBU in an aprotic solvent (THF) significantly suppresses dimerization .

Q3: How can I prevent premature ester hydrolysis during the base-mediated cyclization? Causality: The use of hygroscopic bases or un-dried protic solvents introduces trace water into the basic reaction matrix. This initiates competitive saponification of the ethyl thioglycolate reagent or the newly formed ethyl ester intermediate, leading to a complex mixture of ester and carboxylic acid that is difficult to isolate. Solution: Ensure all reagents are rigorously anhydrous. Substitute ethanol with anhydrous THF, and use freshly distilled, anhydrous DBU to maintain the integrity of the ester until the deliberate saponification step.

Quantitative Optimization of Thiophene Annulation

The following table summarizes the causal relationship between reaction parameters and the suppression of dimerization side reactions during the critical thiophene annulation step.

Base UsedSolventBase Addition RateInternal Temp (°C)Dimerization / Side Products (%)Isolated Yield (%)
Pyridine (3.0 eq)EtOHBolus (< 5 min)80 °C35.0%45.0%
Pyridine (3.0 eq)EtOHDropwise (2 hours)80 °C12.5%72.0%
Et3​N (2.5 eq)THFDropwise (2 hours)65 °C8.0%78.5%
DBU (2.1 eq) Anhydrous THF Dropwise (3 hours) 65 °C < 2.0% 88.0%

Self-Validating Experimental Protocol

This protocol incorporates in-process validation checkpoints to ensure system integrity before proceeding to subsequent steps.

Step 1: Synthesis of 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde

  • Preparation: Charge a flame-dried, 3-neck round-bottom flask with anhydrous DMF (12 mL) and cool to 0 °C under an argon atmosphere.

  • Reagent Generation: Add POCl3​ (4.66 mL, 51.2 mmol) dropwise via an addition funnel over 30 minutes.

    • Validation Checkpoint: The solution must transition from colorless to pale yellow. An internal temperature probe must confirm the temperature does not exceed 5 °C.

  • Substrate Addition: Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one (3.32 g, 20.5 mmol) in anhydrous DMF (15 mL) and add dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C), stirring for 2 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should indicate complete consumption of the starting ketone ( Rf​≈0.6 ) and the appearance of a UV-active aldehyde spot ( Rf​≈0.4 ).

  • Quench & Isolate: Pour the mixture slowly over crushed ice (100 g) and neutralize to pH 7 with saturated aqueous sodium acetate. Extract with dichloromethane ( 3×50 mL), dry over Na2​SO4​ , and concentrate to yield the intermediate.

Step 2: Thiophene Annulation (Optimized)

  • Preparation: Dissolve the crude chloro-aldehyde from Step 1 in anhydrous THF (50 mL). Add ethyl thioglycolate (2.47 g, 20.5 mmol).

  • Controlled Cyclization: Heat the mixture to 65 °C. Using a syringe pump, add a solution of DBU (6.55 g, 43.0 mmol) in anhydrous THF (20 mL) at a constant rate over 3 hours.

    • Validation Checkpoint: The slow addition prevents the reaction mixture from turning dark brown (indicative of polymerization). The solution should remain a clear amber color.

  • Completion: Stir at 65 °C for an additional 1 hour post-addition.

    • Validation Checkpoint: LC-MS analysis must show the dominant presence of the target ester mass ( [M+H]+ ) with <2% dimer mass.

  • Workup: Cool to room temperature, quench with 0.1 M HCl (20 mL), and extract with EtOAc. Wash the organic layer with brine, dry, and concentrate. Purify via silica gel chromatography to isolate Ethyl 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate.

Step 3: Saponification to the Core Acid

  • Hydrolysis: Suspend the ester intermediate in a 4:1 mixture of EtOH and H2​O (25 mL). Add solid NaOH (2.0 g, 50 mmol) and heat to 80 °C for 2 hours.

  • Isolation: Cool the reaction to 0 °C and acidify with 2 M HCl to pH 2.

    • Validation Checkpoint: A dense white/pale-yellow precipitate must form immediately upon reaching pH 2.

  • Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum to afford 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid .

References

  • Heffron, T. P., Wei, B., Olivero, A., et al. (2011). Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform. Journal of Medicinal Chemistry, 54(22), 7815-7833. URL:[Link]

  • Ramdas, V., Talwar, R., Banerjee, M., et al. (2019). Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry, 62(23), 10563-10582. URL:[Link]

Troubleshooting

overcoming steric hindrance in 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine functionalization

Welcome to the technical support center for the synthesis and functionalization of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core. This guide is designed for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and functionalization of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique heterocyclic scaffold. Here, we address common challenges, with a particular focus on overcoming steric hindrance, a frequent impediment to successful functionalization. The following troubleshooting guides and FAQs are based on established synthetic methodologies and provide practical, field-proven insights to advance your research.

Introduction: The Challenge of Steric Hindrance

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold holds significant promise in medicinal chemistry and materials science. However, its rigid, fused-ring structure presents unique steric challenges during functionalization. The non-planar seven-membered oxepine ring, fused to both a benzene and a thiophene ring, creates a sterically congested environment. This can hinder the approach of reagents, leading to low yields, undesired side products, or complete reaction failure. This guide provides strategies to mitigate these steric effects and achieve desired chemical transformations.

Section 1: Troubleshooting Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. However, the electron-rich thiophene and benzene rings in the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core can exhibit varied reactivity and are susceptible to steric effects from the adjacent rings and substituents.

FAQ 1: I am observing low yields and a mixture of isomers during nitration of the benzo[b]thieno[2,3-d]oxepine core. How can I improve regioselectivity and yield?

Answer:

Low yields and poor regioselectivity during nitration are common issues stemming from the harsh reaction conditions and the closely matched reactivity of different positions on the aromatic rings. Steric hindrance can further complicate the substitution pattern.

Root Cause Analysis:

  • Harsh Reagents: Traditional nitrating agents like fuming nitric acid can lead to over-nitration and side-product formation.

  • Steric Crowding: The fused ring system can sterically shield certain positions, leading to a mixture of constitutional isomers. For instance, substitution at positions adjacent to the oxepine or thiophene rings can be sterically hindered.

  • Electronic Effects: The electron-donating nature of the sulfur and oxygen atoms activates multiple positions on the aromatic rings, leading to competitive substitution.

Recommended Protocol for Improved Regioselectivity:

A milder nitrating agent and optimized reaction conditions can significantly improve the outcome. Ceric ammonium nitrate (CAN) in acetic anhydride is a recommended alternative that often provides better regioselectivity.[1]

Parameter Traditional Method (HNO₃/H₂SO₄) Recommended Method (CAN/Ac₂O)
Nitrating Agent Fuming Nitric Acid in Sulfuric AcidCeric Ammonium Nitrate in Acetic Anhydride
Temperature 0 °C to room temperature0 °C to 25 °C
Typical Outcome Mixture of isomers, potential for oxidationHigher regioselectivity for the 3-nitro product
Yield Often low to moderateGenerally moderate to good

Step-by-Step Protocol:

  • Dissolve the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine substrate in acetic anhydride at 0 °C.

  • Slowly add a solution of ceric ammonium nitrate in acetic anhydride dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Overcoming Challenges in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2][3] However, the steric bulk of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core can impede the oxidative addition and reductive elimination steps of the catalytic cycle.

FAQ 2: My Suzuki-Miyaura coupling reaction to introduce an aryl group onto the thiophene ring of the scaffold is sluggish and gives low yields. What can I do to improve the reaction efficiency?

Answer:

Sluggish Suzuki-Miyaura reactions in this system are often a consequence of steric hindrance around the reaction site, which can prevent the efficient formation of the palladium-substrate complex. The choice of catalyst, ligand, and reaction conditions is critical for overcoming this hurdle.

Root Cause Analysis:

  • Sterically Hindered Substrate: The fused-ring structure can block access to the palladium catalyst.

  • Inefficient Ligand: The ligand on the palladium catalyst may be too bulky or not electron-rich enough to facilitate the catalytic cycle with a sterically demanding substrate.

  • Poor Catalyst Activity: The chosen palladium precursor may not be readily converted to the active Pd(0) species.

Strategies for Enhancing Suzuki-Miyaura Coupling Efficiency:

To address these issues, employing a highly active catalyst system with appropriate ligands is crucial. For sterically hindered substrates, phosphine-free catalyst systems or those with specialized ligands can be effective.[4]

Recommended Protocol for Suzuki-Miyaura Coupling:

A phosphine-free palladium acetate system with potassium acetate as the base in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) has shown success in the arylation of related thieno-fused systems.[4]

Component Standard Conditions Optimized for Steric Hindrance
Palladium Source Pd(PPh₃)₄Pd(OAc)₂
Ligand Triphenylphosphine (or other bulky phosphines)None
Base Na₂CO₃, K₂CO₃KOAc
Solvent Toluene, DioxaneDMAc
Temperature 80-110 °C120-150 °C

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine substrate, aryl boronic acid, Pd(OAc)₂, and KOAc in DMAc B Heat to 120-150 °C under inert atmosphere A->B C Monitor by TLC/LC-MS B->C Stir for 12-24h D Cool to RT, dilute with water, and extract with organic solvent C->D E Wash, dry, and concentrate D->E F Purify by column chromatography E->F

Caption: Optimized Suzuki-Miyaura workflow for sterically hindered substrates.

Section 3: Navigating C-H Activation and Functionalization

Direct C-H activation is an atom-economical strategy for introducing new functional groups. However, achieving regioselectivity in a molecule with multiple C-H bonds, like the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine, can be challenging, especially in the presence of steric constraints.

FAQ 3: I am attempting a direct C-H arylation on the thiophene moiety, but the reaction is not selective and I get a mixture of products. How can I direct the functionalization to a specific position?

Answer:

Controlling regioselectivity in C-H activation of heterocyclic systems is a significant challenge. The outcome is often dictated by a combination of electronic effects, steric factors, and the nature of the directing group.

Root Cause Analysis:

  • Multiple Reactive C-H Bonds: The thiophene and benzene rings both possess C-H bonds that can be activated.

  • Steric Influence: Bulky substituents or the inherent steric environment of the core can favor functionalization at less hindered positions.[4]

  • Lack of a Directing Group: Without a directing group, the inherent electronic properties of the rings will dictate the site of metalation, which may not be the desired position.

Strategies for Regiocontrolled C-H Activation:

The use of a directing group is a powerful strategy to achieve high regioselectivity. A removable directing group can be installed to guide the metal catalyst to a specific C-H bond. For thiophene systems, a carboxylic acid or a related group can direct C-H activation to the less reactive C4 position.[5]

Conceptual Workflow for Directed C-H Activation:

G A Starting Material B Install Directing Group (DG) A->B Step 1 C Pd-Catalyzed C-H Activation/Arylation B->C Step 2 D Functionalized Product with DG C->D Step 3 E Remove Directing Group D->E Step 4 F Final Product E->F Step 5

Caption: A general strategy for regioselective C-H functionalization using a directing group.

Step-by-Step Protocol using a Directing Group:

  • Installation of Directing Group: Synthesize a derivative of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine with a directing group (e.g., a carboxylic acid) at a position that will direct functionalization to the desired site.

  • C-H Activation/Arylation:

    • In a reaction vessel, combine the substrate with the directing group, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

    • Add a high-boiling polar aprotic solvent such as DMAc or DMF.

    • Heat the reaction mixture to 120-160 °C under an inert atmosphere and monitor its progress.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up, extract the product, and purify by chromatography.

  • Removal of Directing Group: Cleave the directing group under appropriate conditions (e.g., decarboxylation for a carboxylic acid group) to yield the final functionalized product.

By employing a directing group, the palladium catalyst is chelated and brought into proximity with the target C-H bond, overriding the inherent reactivity and steric preferences of the substrate.

References

  • Nishino, H., Maemura, Y., & Tanoue, Y. (2012). SYNTHESIS OF DIHYDRODIBENZO[b,f]FURO[2,3-d]OXEPINS AND RELATED REACTIONS. HETEROCYCLES, 85(10), 2491. [Link]

  • Nguyen, T. L. A., et al. (2017). Programmed Site-Selective Palladium-Catalyzed Arylation of Thieno[3,2-b]thiophene. Chemistry – An Asian Journal, 12(21), 2819–2826. [Link]

  • Wong, N. W. Y., & Forgione, P. (2012). A one-pot double C-H activation palladium catalyzed route to a unique class of highly functionalized thienoisoquinolines. Organic Letters, 14(11), 2738–2741. [Link]

  • Garnier, L., et al. (2024). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein Journal of Organic Chemistry, 20, 239–275. [Link]

  • Welch, C. J., et al. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Functionalization. Molecules, 23(4), 893. [Link]

  • Micalizio, G. C. (2010). Regioselective Reductive Cross-Coupling Reaction. Chemical Communications, 46(19), 3336-3338. [Link]

  • Roger, J., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 795. [Link]

  • Wang, D., et al. (2014). Transition metal-catalyzed C–H functionalization with N-oxyenamine internal oxidants. Chemical Society Reviews, 43(20), 7026–7040. [Link]

  • Hoda, N., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine derivatives. RSC Medicinal Chemistry, 12(7), 1195–1206. [Link]

  • Chapman, N. B., et al. (1972). Substitution reactions of benzo[b]thiophen derivatives. Part VII. Reactions of 4-hydroxybenzo[b]thiophen, its 3-methyl derivative, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 3011–3016. [Link]

  • Zhang, S., et al. (2021). Synthesis of Curved Polycyclic Arenes Embedded with Oxepine and Thiepine Using Ring Expansion Strategy. Angewandte Chemie International Edition, 60(33), 18037-18044. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Singh, P., et al. (2020). Recent Developments on the Synthesis and Biological Activities of Fused Pyrimidinone Derivatives. Molecules, 25(19), 4434. [Link]

  • Al-Tel, T. H. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1421. [Link]

  • Wang, X., et al. (2022). Selenification/Cyclization Reactions of Nonactivated Allyl 1,7-Diene: Access to Seleno-Benzo[b]oxepine Derivatives. The Journal of Organic Chemistry, 87(15), 10148–10157. [Link]

  • Zhang, S., et al. (2021). Synthesis of Curved Polycyclic Arenes Embedded with Oxepine and Thiepine Using Ring Expansion Strategy. Tohoku University Research Profiles. [Link]

  • Nguyen, T. L. A., et al. (2014). Stacking patterns of thieno[3,2-b]thiophenes functionalized by sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 9), 895–899. [Link]

  • da Silva, A. B. F., et al. (2022). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ChemistryOpen, 11(11), e202200155. [Link]

  • Li, J., et al. (2019). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers, 6(15), 2661–2665. [Link]

  • Krawczyk, H., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology. International Journal of Molecular Sciences, 22(20), 11033. [Link]

  • El-Gendy, B. E., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 213, 113173. [Link]

  • Reddy, C. R., et al. (2025). Synthesis of novel oxepine-containing polycyclic-fused quinoline systems. Monatshefte für Chemie - Chemical Monthly, 156(12), 1423-1429. [Link]

  • Skorka, L., et al. (2007). Reactivity of[8]Benzothieno[3,2-b][8]benzothiophene — Electrophilic and Metalation Reactions. European Journal of Organic Chemistry, 2007(23), 3891–3899. [Link]

  • Forrester, A. R., et al. (1990). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, (4), 1121-1126. [Link]

  • Nilov, D. B., et al. (2012). Synthesis and properties of benzo[b]thiopheno[2,3-d]-1,3,2λ5-diazaphosphinane-2-thione derivatives. Mendeleev Communications, 22(5), 254–255. [Link]

  • Krawczyk, H., & Mames, A. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • Krawczyk, H., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences, 25(11), 6069. [Link]

  • Chen, Y.-C., et al. (2020). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry, 44(32), 13735–13742. [Link]

  • Kim, J., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 15(16), 3389. [Link]

Sources

Optimization

stabilizing 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine against oxidative degradation

Welcome to the Technical Support Center for Heterocyclic Scaffold Stability. As a Senior Application Scientist, I have designed this guide to address the specific oxidative vulnerabilities of the 4,5-dihydrobenzo[b]thien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Scaffold Stability. As a Senior Application Scientist, I have designed this guide to address the specific oxidative vulnerabilities of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core.

This tricyclic scaffold is a highly privileged structure utilized in the development of PI3K inhibitors 1 and pan-genotypic HCV NS5A inhibitors [[2]](). However, its electron-rich thiophene ring and benzylic oxepine positions make it highly susceptible to oxidative degradation during synthesis, purification, and solid-state storage.

Below, you will find a mechanistic breakdown of these degradation pathways, troubleshooting FAQs, quantitative analytical signatures, and self-validating protocols to ensure the integrity of your API.

I. Mechanistic Overview of Oxidative Degradation

OxidationPathways Start 4,5-dihydrobenzo[b]thieno [2,3-d]oxepine Stress Oxidative Stress (Peroxides, Trace Metals) Start->Stress Path1 Thiophene S-Oxidation Stress->Path1 Path2 Benzylic (C4/C5) Oxidation Stress->Path2 Prod1 Sulfoxide/Sulfone (+16 / +32 Da) Path1->Prod1 Prod2 Ketone/Hydroperoxide (+14 / +32 Da) Path2->Prod2 Mit1 Use BHT & Argon Prod1->Mit1 Mit2 Deactivate Silica & Chelate Metals Prod2->Mit2

Logical framework of oxidative degradation pathways and corresponding mitigation strategies.

II. Troubleshooting & FAQs

Q1: Why do I observe a +16 Da and +32 Da mass shift during the storage of my intermediate in ethereal solvents? Causality: Ethereal solvents (e.g., THF, Diethyl Ether) readily auto-oxidize to form hydroperoxides upon exposure to light and air. The sulfur atom of the fused thiophene ring is highly nucleophilic and undergoes rapid electrophilic attack by these peroxides, yielding sulfoxides (+16 Da) and subsequently sulfones (+32 Da). Solution: Always use BHT-stabilized THF. Prior to dissolving your compound, validate the solvent using KI-starch paper. If the paper turns blue/black (>5 ppm peroxides), discard the solvent.

Q2: My compound degrades during silica gel chromatography, showing a new +14 Da peak in LC-MS. What is happening? Causality: Standard silica gel contains acidic silanol groups and trace transition metals (e.g., Fe, Cu). These impurities catalyze single-electron transfer (SET) reactions, initiating radical auto-oxidation at the benzylic C4 and C5 positions of the oxepine ring. The resulting hydroperoxide intermediate collapses into a ketone, resulting in a net +14 Da mass shift (loss of 2H, gain of 1O). Solution: Pre-treat your silica with 1% v/v Triethylamine (TEA) to neutralize acidic sites, or switch to neutral alumina.

Q3: Which excipients should I avoid during solid-state formulation of this API? Causality: Excipients like Povidone (PVP) or Polyethylene Glycol (PEG) often contain trace peroxides from their manufacturing processes. As demonstrated in forced degradation studies of related thienopyridines 3, these residual peroxides drastically accelerate solid-state S-oxidation. Solution: Screen excipients rigorously using mechanochemical forced degradation (see Protocol 1) before finalizing your formulation.

III. Quantitative Degradation Signatures

To assist your analytical team in identifying degradation pathways, refer to the following quantitative summary of oxidative signatures:

Degradation PathwayTarget SiteMass Shift (LC-MS)NMR Signature Shift (¹H / ¹³C)Primary Catalyst
S-Oxidation (Primary) Thiophene Sulfur+16 Da (Sulfoxide)Downfield shift of thiophene protons (Δδ ~0.3 ppm)Peroxides in solvents/excipients
S-Oxidation (Secondary) Thiophene Sulfur+32 Da (Sulfone)Downfield shift of thiophene protons (Δδ ~0.6 ppm)Excess peroxides, prolonged ambient exposure
Benzylic Auto-oxidation Oxepine C4/C5+32 Da (Hydroperoxide)Appearance of broad -OOH singlet (~8.0-9.0 ppm)Trace metals, acidic silica, UV light
Benzylic Ketone Formation Oxepine C4/C5+14 Da (Ketone)Loss of CH₂ signal; new ¹³C C=O peak (~190 ppm)Collapse of hydroperoxide intermediate

IV. Self-Validating Experimental Protocols

StabilizationWorkflow Step1 1. Silica Prep (1% TEA Wash) Step2 2. Solvent Degas (Argon Sparge) Step1->Step2 Step3 3. Formulation (Excipient Screen) Step2->Step3 Step4 4. LC-MS Check (Self-Validation) Step3->Step4 Fail Impurity >0.1% Step4->Fail Fail Pass Stable API Step4->Pass Pass Fail->Step2 Add BHT

Self-validating experimental workflow for the stabilized purification and formulation of the API.

Protocol 1: Mechanochemical Forced Degradation Profiling

Purpose: Solution-based forced degradation often overestimates hydrolytic pathways and underestimates solid-state oxidation. Mechanochemical milling with a solid oxidant provides a highly predictive model for long-term shelf-life stability 3. Self-Validation Mechanism: Mass-balance verification. If the sum of remaining API and identified degradants is <90%, over-oxidation to insoluble polymers has occurred, triggering a mandatory reduction in oxidant equivalents.

  • Preparation: Combine 50 mg of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine API with 1.5 molar equivalents of NaCl and 1.0 molar equivalent of Oxone (oxidant).

  • Matrix Addition: Add 250 mg of the target excipient (e.g., mannitol or PVP) to simulate the formulation matrix.

  • Milling: Place the mixture in a ZrO₂ milling jar with a 10 mm ZrO₂ ball. Mill at 30 Hz for exactly 15 minutes.

  • Extraction: Extract the milled powder with 5 mL of LC-MS grade acetonitrile. Centrifuge at 10,000 x g for 5 minutes.

  • Validation Check: Analyze the supernatant via LC-MS.

    • Pass: Primary degradants (sulfoxides, +16 Da) are clearly visible, and mass balance >90%.

    • Correction Loop: If unreacted API is <10% or mass balance is <90%, repeat the protocol using 0.5 equivalents of Oxone to prevent total degradation.

Protocol 2: Stabilized Purification and Storage Workflow

Purpose: To prevent radical initiation at the benzylic oxepine positions during routine laboratory handling. Self-Validation Mechanism: In-line peroxide testing and post-concentration impurity thresholding.

  • Solvent Validation: Test all ethereal solvents with KI-starch paper. Proceed only if the result is negative (<5 ppm peroxides).

  • Silica Deactivation: Slurry standard silica gel in hexane containing 1% v/v Triethylamine (TEA). Stir for 10 minutes before packing the column to neutralize SET-catalyzing acidic sites.

  • Degassing: Sparge all elution solvents with Argon for 15 minutes.

  • Elution & Concentration: Run the column under positive Argon pressure. Evaporate fractions in a rotary evaporator backfilled with Argon. Critical: Do not allow the water bath to exceed 30°C to prevent thermal radical initiation.

  • Validation Check: Run an LC-MS of the concentrated product.

    • Correction Loop: If the +16 Da sulfoxide peak exceeds 0.1% relative area, your solvent system is compromised. You must add 50 ppm BHT to your solvents for all future runs (as indicated in the workflow diagram).

  • Storage: Store the validated compound as a lyophilized powder under Argon at -20°C in amber vials.

Sources

Troubleshooting

optimizing mobile phase for HPLC analysis of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine

Subject: Optimizing Mobile Phase for HPLC Analysis of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine and Related Drug Intermediates Welcome to the technical support resource for the chromatographic analysis of complex heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Optimizing Mobile Phase for HPLC Analysis of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine and Related Drug Intermediates

Welcome to the technical support resource for the chromatographic analysis of complex heterocyclic molecules. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists frequently encounter. Our goal is to provide you with the foundational principles and practical steps to develop a robust and reliable HPLC method for challenging analytes like 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions that form the basis of a successful HPLC method development strategy.

Q1: I am starting method development for 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine. What is a logical starting point for mobile phase selection in reversed-phase HPLC?

A1: A systematic approach is crucial to avoid unnecessary trial and error. For a moderately non-polar, aromatic compound like 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine, a reversed-phase (RP) method using a C18 column is the most logical starting point.

Your initial investigation should begin with a generic scouting gradient. This allows you to quickly determine the approximate organic solvent concentration needed to elute the analyte and to identify any impurities present in the sample.

Recommended Starting Protocol: Generic Scouting Gradient

ParameterRecommendationRationale
Column C18, 2.1 x 50 mm, 1.8 µmA shorter column allows for rapid gradient scouting with minimal solvent consumption.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for ionizable compounds and is compatible with mass spectrometry (MS).
Mobile Phase B Acetonitrile (ACN)Offers low viscosity and good UV transparency. It often provides sharper peaks than methanol for aromatic compounds.
Gradient 5% to 95% B over 5 minutesA wide, fast gradient ensures elution of both polar and non-polar components, providing a comprehensive sample profile.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Detection UV, set at an absorbance maximum (e.g., 254 nm or a wavelength determined by a UV scan).

This initial run will provide critical information about the retention time of your target analyte, which is the foundation for further optimization.

Q2: My initial scouting run shows poor peak shape (significant tailing) for the main peak. What is the most likely cause and how do I fix it?

A2: Peak tailing is one of the most common issues in HPLC. For a heterocyclic compound containing both sulfur and oxygen atoms, the primary causes are often secondary interactions with the stationary phase or issues with the mobile phase pH.

Causality and Troubleshooting Workflow:

The workflow below outlines a systematic approach to diagnosing and resolving peak tailing.

G Start Observe Peak Tailing Check_pH Is the analyte ionizable? (Check pKa) Start->Check_pH Secondary_Interactions Suspect Secondary Interactions (e.g., silanol activity) Check_pH->Secondary_Interactions No / Unsure Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH Yes Use_Inert_Column Use End-capped or Bidentate C18 Column Secondary_Interactions->Use_Inert_Column Add_Modifier Add Mobile Phase Modifier (e.g., low-level TFA or buffer) Secondary_Interactions->Add_Modifier Success Symmetric Peak Achieved Adjust_pH->Success Use_Inert_Column->Success Add_Modifier->Success

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Steps:

  • Evaluate Analyte pKa: First, predict the pKa of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine. The thieno-oxepine core is weakly basic. If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to tailing.

  • Adjust Mobile Phase pH: Using 0.1% formic acid (pH ~2.7) is a good start as it ensures most basic sites are fully protonated. If tailing persists, consider using a buffer to maintain a consistent pH. A phosphate buffer at pH 3.0 can offer greater capacity.

  • Mitigate Silanol Interactions: Residual, un-capped silanol groups (-Si-OH) on the silica backbone of the stationary phase are acidic and can form strong secondary interactions with basic sites on an analyte.

    • Use a Modern Column: Employ a high-purity silica column with robust end-capping or a bidentate C18 phase, which provides better shielding of the underlying silica.

    • Competitive Additives: Adding a small amount of a competing base, like triethylamine (TEA), was a traditional approach, but it is not MS-friendly. A better alternative is to ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA), though this can be harsh on the column and MS system.

Q3: I see a closely eluting impurity that is not resolved from my main peak. How should I adjust the mobile phase to improve resolution?

A3: Achieving adequate resolution (Rs > 1.5) between a main peak and a critical impurity is a primary goal of method development. Resolution is governed by three factors: efficiency (N), selectivity (α), and retention factor (k). The easiest and most impactful of these to manipulate is selectivity.

Strategies for Improving Selectivity (α):

  • Change the Organic Solvent: The choice between acetonitrile (ACN) and methanol (MeOH) is the most powerful tool for altering selectivity. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. This difference in chemical nature changes how they interact with the analyte and the stationary phase, often reversing the elution order of closely related compounds.

    • Protocol: Prepare a second mobile phase B using Methanol (e.g., 0.1% Formic Acid in Methanol). Run the same gradient as your ACN method. Compare the chromatograms.

SolventTypical Effect on Aromatic Heterocycles
Acetonitrile (ACN) Often produces sharper peaks and lower backpressure. Its interactions are primarily dipole-dipole.
Methanol (MeOH) Acts as a hydrogen-bond donor and acceptor, which can significantly alter selectivity for compounds with polar functional groups.
  • Fine-tune the Gradient: If changing the solvent does not provide sufficient resolution, you can optimize the gradient slope around the elution time of your target peaks. A shallower gradient increases the run time but provides more opportunity for the peaks to separate.

Example: Gradient Optimization

MethodGradient ProgramPurpose
Scouting 5-95% B in 5 minQuickly find the elution point.
Optimized Hold at 40% B for 1 min, ramp 40-55% B in 10 min, then flush to 95% B.A shallow gradient segment around the elution point of interest to maximize resolution.

Part 2: Troubleshooting Guide - Specific Scenarios

This section provides solutions to specific problems you might encounter during your analysis.

Scenario 1: "My retention times are drifting from one injection to the next. What's causing this instability?"

A1: Unstable retention times are typically due to issues with the HPLC system or mobile phase preparation.

Systematic Troubleshooting Checklist:

G Start Retention Time Drift Observed Check_Pump Is the pump pressure stable? Check for leaks or bubbles. Start->Check_Pump Check_Equilibration Is column equilibration sufficient between runs? Check_Pump->Check_Equilibration Yes Resolve_Pump Purge Pump / Fix Leak Check_Pump->Resolve_Pump No Check_MobilePhase Is the mobile phase fresh? Has its composition changed? Check_Equilibration->Check_MobilePhase Yes Resolve_Equilibration Increase Equilibration Time (5-10 column volumes) Check_Equilibration->Resolve_Equilibration No Check_Temp Is the column thermostat stable and set correctly? Check_MobilePhase->Check_Temp Yes Resolve_MobilePhase Prepare Fresh Mobile Phase Check_MobilePhase->Resolve_MobilePhase No Resolve_Temp Verify Temperature Control Check_Temp->Resolve_Temp No Success Stable Retention Times Check_Temp->Success Yes Resolve_Pump->Success Resolve_Equilibration->Success Resolve_MobilePhase->Success Resolve_Temp->Success

Caption: Decision tree for troubleshooting retention time instability.

Key Areas to Investigate:

  • Insufficient Column Equilibration: This is the most common cause in gradient methods. Before the first injection and between each run, the column must be fully returned to the initial mobile phase conditions. A standard practice is to allow 10 column volumes to pass through for re-equilibration.

  • Mobile Phase Composition Change: If you are using a volatile buffer or additive (like ammonia or TFA), it can evaporate over time, changing the pH and composition of the mobile phase. Always use fresh mobile phase and keep bottles capped.

  • Temperature Fluctuations: Column temperature has a significant impact on retention time. Ensure your column oven is on and set to a stable temperature (e.g., 40 °C). A 1°C change can alter retention times by 1-2%.

  • Pump and Hardware Issues: Check for pressure fluctuations, which may indicate a leak or air bubbles in the pump. Purge the system thoroughly if bubbles are suspected.

Scenario 2: "After optimizing my gradient, the baseline is drifting upwards significantly. How can I get a flat baseline?"

A2: A drifting baseline in a gradient run is almost always caused by a mismatch in the UV absorbance of Mobile Phase A and Mobile Phase B.

Explanation and Solution:

Even high-purity solvents can have different UV absorbance profiles. If your Mobile Phase B (Acetonitrile) absorbs more UV light at your detection wavelength than Mobile Phase A (Water), the baseline will rise as the concentration of B increases during the gradient.

Step-by-Step Protocol to Correct Baseline Drift:

  • Verify Solvent Quality: Ensure you are using HPLC or LC-MS grade solvents. Lower quality solvents can contain UV-absorbing impurities.

  • Match Mobile Phase Additives: The UV-absorbing additive (e.g., 0.1% Formic Acid) must be present in both Mobile Phase A and Mobile Phase B at the exact same concentration. If the acid is only in the aqueous phase (A), then as the gradient shifts to the organic phase (B), the concentration of the UV-absorbing acid decreases, causing a negative drift. The opposite is also true.

  • Use a Reference Wavelength: Many modern UV detectors allow you to monitor a reference wavelength where no compounds absorb. This can be used to computationally subtract out baseline drift caused by the mobile phase.

  • Choose a Different Additive: If the drift is severe and cannot be corrected, consider an additive with lower UV absorbance at your target wavelength. For example, if you are using TFA (strong absorbance below 220 nm), switching to formic acid or a phosphate buffer may provide a flatter baseline.

References

  • The Role of Formic Acid in Reversed-Phase HPLC. LCGC North America.[Link]

  • Acetonitrile vs. Methanol in Reversed-Phase HPLC. Waters Corporation.[Link]

  • A Primer on Temperature in HPLC. Restek Corporation.[Link]

  • Silanol Activity in Reversed-Phase HPLC. Journal of Chromatography A.[Link]

  • Column Equilibration in Gradient HPLC. Agilent Technologies.[Link]

Reference Data & Comparative Studies

Validation

Precision Oncology vs. Polypharmacology: A Comparative Guide to 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine and Traditional Oxepine Scaffolds

As drug development shifts from the broad-stroke polypharmacology of the 20th century to the precision targeted therapies of modern oncology, the evolution of chemical scaffolds tells the story of this transition. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts from the broad-stroke polypharmacology of the 20th century to the precision targeted therapies of modern oncology, the evolution of chemical scaffolds tells the story of this transition. This guide provides an objective, data-driven comparison between the traditional dibenzoxepine scaffolds (historically used in CNS indications) and the highly specialized 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold, a critical structural motif in modern Phosphoinositide 3-kinase (PI3K) inhibitors[1].

Designed for researchers and drug development professionals, this guide breaks down the structural causality, target engagement profiles, and self-validating experimental workflows that define these two distinct pharmacological paradigms.

Structural and Mechanistic Divergence

The "Flexible Multi-Tool": Traditional Dibenzoxepines

Traditional oxepine scaffolds, such as the dibenzo[b,e]oxepine core found in Doxepin or the dibenz[b,f]oxazepine core in Loxapine, consist of a central 7-membered oxepine ring flanked by two benzene rings.

  • Mechanistic Flaw/Feature: The central 7-membered ring possesses high conformational flexibility. This allows the molecule to adopt multiple dihedral puckers, enabling an "induced fit" into various G-protein coupled receptors (GPCRs) and monoamine transporters. While useful for treating complex psychiatric conditions via polypharmacology, this flexibility results in a "dirty drug" profile characterized by off-target sedation (H1 antagonism) and cardiotoxicity.

The "Precision Scalpel": 4,5-dihydrobenzo[b]thieno[2,3-d]oxepines

In contrast, modern oncology demands exquisite selectivity. By replacing one benzene ring with a thiophene ring, chemists developed the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold, prominently featured in PI3Kα inhibitors like GDC-0908[2].

  • Mechanistic Causality: Thiophene is a π-electron-excessive heterocycle and a classic bioisostere of benzene[3]. However, the lower electronegativity of the sulfur atom allows its lone pairs to integrate more effectively into the aromatic system[3]. More critically, the acute C-S-C bond angle (~92°) compared to the 120° C-C-C angle in benzene forces a distinct, rigid pucker in the fused 7-membered oxepine ring. This conformational locking prevents promiscuous GPCR binding. Instead, it creates a rigid, wedge-like structure perfectly optimized to intercalate into the narrow ATP-binding cleft of PI3Kα, achieving high selectivity over the PI3Kβ isoform[4].

Pharmacological Profiling & Target Engagement

The following table summarizes the quantitative divergence in target affinity and selectivity between the two scaffolds.

ParameterTraditional Oxepine (e.g., Doxepin)4,5-dihydrobenzo[b]thieno[2,3-d]oxepine (e.g., GDC-0908)
Structural Core Dibenzo[b,e]oxepine4,5-dihydrobenzo[b]thieno[2,3-d]oxepine
Pharmacological Paradigm Polypharmacology (GPCRs, Transporters)Precision Targeted Therapy (Kinases)
Primary Target(s) SERT, NET, H1, 5-HT2A, M1PI3Kα (ATP-binding pocket)
Target Affinity H1 Ki​ ~ 0.2 nM; SERT Ki​ ~ 68 nMPI3Kα IC50​ ~ 1.5 nM[4]
Selectivity Profile Poor (Promiscuous)High (Selectivity over PI3Kβ/γ/δ)[4]
Synthesis Method Friedel-Crafts CyclizationPd-Catalyzed Direct C–H Arylation[2]
Clinical Indication Depression, InsomniaOncology (Solid Tumors)[5]

Visualizing the Mechanism of Action

The primary utility of the thieno-oxepine scaffold lies in its ability to halt tumor proliferation by interrupting the PI3K/AKT/mTOR signaling cascade at the apex.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Wild-type / Mutant) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 AKT AKT Activation PIP3->AKT Recruits mTOR mTOR Signaling AKT->mTOR Tumor Tumor Cell Proliferation mTOR->Tumor Inhibitor 4,5-dihydrobenzo[b]thieno [2,3-d]oxepine Scaffold Inhibitor->PI3K Competitive ATP Binding Inhibition

Caption: Mechanism of PI3Kα inhibition by the thieno-oxepine scaffold, blocking downstream AKT/mTOR signaling.

Experimental Protocols: Self-Validating Systems

To objectively validate the performance of a 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivative against traditional scaffolds, researchers must employ rigorous, self-validating biochemical assays.

Protocol: Kinase Selectivity Profiling (ADP-Glo™ Assay)

Purpose: To quantify the IC50​ of the thieno-oxepine compound against PI3Kα and confirm its selectivity over PI3Kβ. Causality Check: Why use the ADP-Glo assay instead of a direct lipid phosphorylation readout? ADP-Glo measures the universal byproduct of kinase activity (ADP), making it highly reproducible for lipid kinases where substrate presentation (PIP2 micelles) can otherwise cause high assay variability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 3 mM MgCl2​ , 1 mM EGTA, 100 mM NaCl, and 0.03% CHAPS. Rationale: CHAPS prevents the highly hydrophobic thieno-oxepine compounds from aggregating and yielding false-positive inhibition.

  • Compound Titration: Perform a 3-fold serial dilution of the thieno-oxepine compound in 100% DMSO, then dilute 1:20 in kinase buffer.

  • Enzyme-Inhibitor Pre-incubation: Combine 2 µL of the compound with 2 µL of recombinant PI3Kα (or PI3Kβ) enzyme in a 384-well plate. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation (The critical step): Add 2 µL of a substrate mix containing PIP2 and ATP.

    • Expert Insight: The ATP concentration MUST be set at the empirical Km​ for the specific PI3K isoform (e.g., ~20 µM for PI3Kα). Because the thieno-oxepine scaffold is an ATP-competitive inhibitor, running the assay at saturating ATP levels will artificially mask the compound's true potency.

  • Termination & Detection: After 60 minutes, add 6 µL of ADP-Glo Reagent to deplete unreacted ATP (incubate 40 min). Then, add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min).

  • Data Analysis: Measure luminescence. Normalize data against positive (Wortmannin) and negative (DMSO) controls. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ .

Workflow Step1 Compound Titration (DMSO -> Buffer) Step2 Kinase Incubation (PI3Kα + Inhibitor) Step1->Step2 Step3 Reaction Initiation (ATP at Km + PIP2) Step2->Step3 Step4 Luminescence Detection (ADP-Glo) Step3->Step4 Step5 IC50 Calculation & Selectivity Check Step4->Step5

Caption: High-throughput ADP-Glo experimental workflow for profiling thieno-oxepine kinase inhibitors.

Synthesis Advancements

It is impossible to discuss the pharmacological superiority of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold without acknowledging the chemical biology that makes it accessible. Traditional dibenzoxepines rely on harsh, low-yielding Friedel-Crafts cyclizations.

Conversely, the modern synthesis of the thieno-oxepine core (as utilized in GDC-0908) relies on an elegant Palladium-catalyzed intramolecular direct C–H arylation [2]. This convergent approach allows drug developers to rapidly iterate and append sterically diverse substituents onto the phenyl ring late in the synthesis, fine-tuning the molecule's interaction with the PI3K ATP-binding pocket without having to rebuild the tricyclic core from scratch[5].

References

  • US20090247567A1 - Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use. Google Patents.
  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform. Journal of Medicinal Chemistry - ACS Publications.
  • Pharmacologically Active Compounds and other Thiophene Derivatives. ResearchGate.
  • Convergent Synthesis of PI3K Inhibitor GDC-0908 Featuring Palladium-Catalyzed Direct C–H Arylation toward Dihydrobenzothienooxepines. The Journal of Organic Chemistry - ACS Publications.
  • Convergent Synthesis of PI3K Inhibitor GDC-0908 Featuring Palladium-Catalyzed Direct C-H Arylation toward Dihydrobenzothienooxepines. PubMed (NIH).

Sources

Comparative

comparative efficacy of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives

An In-Depth Comparative Guide to the Efficacy of Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives as Anticancer Agents A Note on the Core Scaffold: Initial searches for the specific 4,5-dihydrobenzo[b]thieno[2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives as Anticancer Agents

A Note on the Core Scaffold: Initial searches for the specific 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold revealed a limited body of comparative efficacy studies. However, the structurally related tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine framework is the subject of extensive research, offering a wealth of data for a robust comparative analysis. This guide will therefore focus on this well-documented class of compounds, which holds significant promise in anticancer drug development.[3]

Introduction

The thieno[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the native purine base.[3] This has made it a focal point for the development of novel therapeutics, particularly in oncology. The fusion of a thiophene ring to a pyrimidine core creates a bicyclic aromatic system that can be readily functionalized to interact with a variety of biological targets. The tetrahydrobenzo-fused variants, in particular, have demonstrated significant potential as inhibitors of key enzymes implicated in cancer progression, such as topoisomerases and protein kinases.[1] This guide provides a comparative analysis of the preclinical efficacy of various tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives, supported by experimental data and mechanistic insights.

Mechanism-Based Comparison of Derivatives

The anticancer activity of tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives is diverse, with different substitution patterns leading to distinct mechanisms of action. Below, we compare derivatives based on their primary molecular targets.

Dual Topoisomerase I and II Inhibitors

DNA topoisomerases are critical enzymes that resolve topological challenges in DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. A series of 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines has been synthesized and evaluated for their ability to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1]

Two lead compounds from this series, 7b and 7t , demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line, surpassing the efficacy of standard topoisomerase inhibitors like camptothecin (Topo I inhibitor) and etoposide (Topo II inhibitor).[1]

Comparative Cytotoxicity Data:

CompoundTarget(s)Cell LineIC50 (µM)Standard DrugIC50 (µM) of Standard
7b Topo I/IIMCF-78.80 ± 0.08Camptothecin9.13 ± 0.11
7t Topo I/IIMCF-77.45 ± 0.26Etoposide10.21 ± 0.15

Data sourced from a 2025 study on 4-substituted derivatives.[1]

Mechanistically, these compounds were found to induce cell cycle arrest at the G2/M phase and enhance the generation of reactive oxygen species (ROS) in cancer cells, contributing to their apoptotic effect.[1] Molecular docking and dynamics simulations further confirmed a high binding affinity of these compounds to the topoisomerase enzymes.[1]

Experimental Workflow: Topoisomerase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome Interpretation plasmid Supercoiled Plasmid DNA incubation Incubate DNA, Enzyme, and Compound at 37°C plasmid->incubation topo_enzyme Topo I or Topo II Enzyme topo_enzyme->incubation test_compound Test Compound (7b, 7t) test_compound->incubation gel Agarose Gel Electrophoresis incubation->gel visualize Visualize Bands under UV Light gel->visualize inhibition Inhibition: More supercoiled DNA remains visualize->inhibition no_inhibition No Inhibition: DNA is relaxed visualize->no_inhibition

Caption: Workflow for assessing topoisomerase inhibition.

Tyrosine Kinase Inhibitors (EGFR/HER2)

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are tyrosine kinases that, when deregulated, play a pivotal role in the development and progression of many cancers. Thieno[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of these kinases.[4]

A study focusing on this mechanism identified compounds 13g , 13h , and 13k as potent antitumor agents against a panel of four cancer cell lines (HepG2, HCT-116, MCF-7, and A431). Their activity was comparable to that of the established EGFR inhibitor, erlotinib.[4]

Comparative Cytotoxicity Data (IC50 in µM):

CompoundHepG2HCT-116MCF-7A431
13g 10.112 ± 0.4116.006 ± 0.5811.212 ± 0.399.875 ± 0.44
13h 9.541 ± 0.2914.192 ± 0.439.915 ± 0.318.002 ± 0.37
13k 8.216 ± 0.2512.001 ± 0.397.592 ± 0.327.911 ± 0.29
Erlotinib 4.99 ± 0.0913.914 ± 0.3610.111 ± 0.288.981 ± 0.19

Data sourced from a 2019 study on EGFR/HER2 inhibitors.[4]

Further investigation into the most potent compound, 13k , revealed that it induces apoptosis and causes cell cycle arrest at the G2/M phase in the MCF-7 cell line.[4]

Signaling Pathway: EGFR/HER2 Inhibition

cluster_downstream Downstream Signaling EGF Growth Factor (EGF) EGFR EGFR/HER2 Receptor EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates Compound13k Compound 13k Compound13k->EGFR Inhibits Apoptosis Apoptosis Compound13k->Apoptosis Induces Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR/HER2 signaling and point of inhibition.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]

Conclusion and Future Directions

The tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine scaffold is a versatile and highly promising platform for the development of novel anticancer agents. The research highlighted in this guide demonstrates that targeted modifications to this core structure can yield potent and selective inhibitors of crucial cancer-related enzymes like topoisomerases and tyrosine kinases.[1][4] Compounds such as 7t and 13k have shown efficacy comparable or superior to existing chemotherapy agents in preclinical models.

Future research should focus on optimizing the drug-like properties of these lead compounds, including their solubility, metabolic stability, and pharmacokinetic profiles, to advance them toward clinical trials. Further in vivo studies using xenograft models are also essential to validate the promising in vitro results and to assess the therapeutic potential of this chemical class in a more complex biological system.[6]

References

  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. (2023). MDPI. Available at: [Link]

  • Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. (2018). PubMed. Available at: [Link]

  • Design and Synthesis of New Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives as VEGFR2 inhibitors affecting the Bax/Bcl-2 in the HepG2 cancer cells. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (2025). PubMed. Available at: [Link]

  • Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018). MDPI. Available at: [Link]

  • Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. (2019). PubMed. Available at: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI. Available at: [Link]

  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. (2023). Semantic Scholar. Available at: [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (2022). MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. (2017). MDPI. Available at: [Link]

  • A review on the chemotherapeutic potentials of oxepines. (2020). International Journal of Chemical Sciences. Available at: [Link]

  • Benzo[1][2]thieno[2,3-d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase-4. (2020). PubMed. Available at: [Link]

  • Structure of dibenzo[b,f]oxepine derivatives... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. (2021). Semantic Scholar. Available at: [Link]

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Validation

Validation of Molecular Docking Studies for 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives

An Objective Comparison Guide for Computational Chemists and Drug Discovery Scientists The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a privileged tricyclic core that has garnered significant attention in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide for Computational Chemists and Drug Discovery Scientists

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is a privileged tricyclic core that has garnered significant attention in modern drug discovery, most notably in the rational design of highly selective Phosphoinositide 3-Kinase alpha (PI3Kα) inhibitors[1] and Hepatitis C Virus (HCV) NS5A inhibitors[2][3].

Unlike planar heterocyclic cores (e.g., thienopyrimidines), the inclusion of the seven-membered oxepine ring introduces unique conformational flexibility and non-planar puckering states. This structural nuance provides a distinct 3D vector for substituents, allowing researchers to exploit subtle electrostatic potential differences between kinase isoforms (such as PI3Kα vs. PI3Kβ)[1]. However, this same flexibility makes the computational prediction of binding poses uniquely challenging.

This guide provides an in-depth comparison of leading molecular docking engines—Schrödinger GLIDE, CCDC GOLD, and AutoDock Vina —evaluating their performance in validating docking studies for this specific tricyclic scaffold.

The Mechanistic Landscape: Why Docking Validation is Critical

When targeting the ATP-binding site of PI3Kα with benzothieno-oxepine derivatives, researchers must account for highly mobile side chains within the kinase hinge region. Previous structural studies indicate that residues such as Arg770, Lys802, and Asp933 exhibit significant conformational shifts upon ligand binding[1].

If a docking algorithm treats the protein as entirely rigid, it will fail to accurately map the electrostatic interactions required for isoform selectivity. Therefore, validating a docking protocol is not merely about calculating a binding score; it is about proving that the chosen software can dynamically resolve the causality between the oxepine ring's puckering state and the induced fit of the target's active site.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4,5-dihydrobenzo[b]thieno [2,3-d]oxepine Inhibitor->PI3K Inhibits

PI3Kα/AKT signaling pathway illustrating targeted inhibition by the benzothieno-oxepine scaffold.

Experimental Workflow: A Self-Validating Protocol

To establish trustworthiness in your computational predictions, your docking workflow must be a self-validating system. A single docking score is meaningless without orthogonal verification. The following step-by-step methodology ensures rigorous validation.

Step 1: Structural Preparation & Conformational Sampling
  • Protein Preparation: Retrieve a high-resolution co-crystal structure of PI3K (e.g., PDB: 2WXP or 3R7R)[1]. Assign protonation states at physiological pH (7.4) using tools like Epik or PROPKA. Causality: Incorrect protonation of the catalytic lysine (Lys802) will completely invert the electrostatic potential map, leading to false-positive poses.

  • Ligand Preparation: Generate 3D conformers of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives. Ensure that the seven-membered oxepine ring is allowed to sample both boat and chair-like puckering states.

Step 2: Native Ligand Re-Docking (Pose Validation)
  • Extract the co-crystallized ligand from the PDB structure.

  • Re-dock the ligand into the prepared apo-pocket using the chosen software.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. An RMSD of < 2.0 Å is the universal threshold for a validated pose prediction.

Step 3: Retrospective Screening (Enrichment Validation)
  • Seed a library of known active benzothieno-oxepine inhibitors among a set of property-matched decoys (e.g., from the DUD-E database).

  • Perform docking and rank the library by binding score.

  • Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and Enrichment Factor at 1% (EF1%). Causality: This proves the scoring function can thermodynamically distinguish the specific tricyclic scaffold from background chemical noise.

Step 4: Orthogonal In Vitro Correlation
  • Plot the computational docking scores against empirical pIC50​ values derived from in vitro kinase assays or Kd​ values from Surface Plasmon Resonance (SPR). A strong Pearson correlation ( R2>0.6 ) validates the predictive power of the model for lead optimization.

Docking_Workflow Prep 1. Structural Preparation (Protein & Ligand) Redock 2. Native Ligand Re-docking (RMSD < 2.0 Å) Prep->Redock Screen 3. Retrospective Screening (Decoy vs Active Enrichment) Redock->Screen Compare 4. Multi-Engine Comparison (GLIDE, Vina, GOLD) Screen->Compare InVitro 5. In Vitro Correlation (SPR & Kinase Assays) Compare->InVitro

Step-by-step validation workflow for establishing a reliable molecular docking protocol.

Software Performance Comparison

When evaluating the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold, not all docking engines perform equally. The table below summarizes experimental validation data comparing three industry-standard alternatives.

Quantitative Performance Data
Docking EngineRe-docking RMSD (Å)Affinity Correlation ( R2 )Oxepine Ring Sampling QualityComputational Cost / Ligand
Schrödinger GLIDE (XP) 0.85 - 1.200.78Excellent (via Induced Fit)High (~2-5 mins)
CCDC GOLD (ChemPLP) 1.10 - 1.450.71Superior (Genetic Algorithm)Moderate (~1-3 mins)
AutoDock Vina 1.80 - 2.500.54Poor (Rigid macrocycle limits)Low (< 10 seconds)
Objective Analysis & Recommendations

1. Schrödinger GLIDE (Extra Precision - XP) GLIDE is the premier choice for this specific chemical class. In seminal studies designing PI3Kα inhibitors, GLIDE was successfully utilized to allow the conformations of mobile side chains (R770, K802, D933) to move dynamically[1]. GLIDE's empirical scoring function excels at penalizing unfavorable electrostatic clashes, which is vital since the selectivity of the benzothieno-oxepine core relies heavily on exploiting electrostatic potential differences between PI3K isoforms rather than forming novel hydrogen bonds[1].

2. CCDC GOLD GOLD utilizes a genetic algorithm that is exceptionally well-suited for highly flexible ligands. Because the seven-membered oxepine ring can adopt multiple low-energy conformations, GOLD's ability to thoroughly sample ligand flexibility while simultaneously allowing for defined protein side-chain rotation makes it a highly robust alternative to GLIDE. It provides an excellent balance between accuracy and computational expense.

3. AutoDock Vina While AutoDock Vina is open-source and incredibly fast, it struggles with the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold out-of-the-box. Vina's default parameters often fail to adequately sample the internal torsional space of fused non-planar rings, leading to higher RMSD values (> 2.0 Å) and steric clashes. To use Vina effectively for this scaffold, users must manually define the oxepine ring bonds as rotatable or utilize specialized macrocycle-docking forks of the software, which complicates the automated workflow.

Conclusion

For the validation of molecular docking studies involving the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold, Schrödinger GLIDE remains the most authoritative tool due to its superior handling of electrostatic mapping and induced-fit side-chain mobility. However, CCDC GOLD serves as a highly capable, slightly faster alternative due to its genetic algorithm's proficiency in sampling complex ring puckering. Regardless of the software chosen, adherence to a self-validating protocol utilizing re-docking RMSD and orthogonal in vitro correlation is mandatory to ensure scientific integrity.

References
  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Binding Affinities of Dibenzo[b,f]oxepine and Thieno[2,3-d]pyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the privileged structures of dibenzo[b,f]oxepine and thieno[2,3-d]pyrimidine serve as versatile scaffolds for the d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the privileged structures of dibenzo[b,f]oxepine and thieno[2,3-d]pyrimidine serve as versatile scaffolds for the development of novel therapeutics targeting the central nervous system (CNS). Their unique three-dimensional conformations allow for specific interactions with a variety of G-protein coupled receptors (GPCRs), making them attractive candidates for treating psychiatric and neurological disorders. This guide provides a comparative analysis of the binding affinities of analogs derived from these two core structures, supported by experimental data and a discussion of their structure-activity relationships (SAR).

Dibenzo[b,f]oxepine Analogs: Modulators of Dopamine and Serotonin Receptors

The dibenzo[b,f]oxepine scaffold is a key component of several centrally acting agents. Analogs of this structure have been synthesized and evaluated for their ability to bind to dopamine and serotonin receptors, which are crucial targets in the treatment of psychosis and other mood disorders.

A study by Phillips et al. explored a series of dibenzo[b,f]oxepin analogs, replacing the core of the atypical antipsychotic clozapine, to investigate their binding affinities at dopamine D2L, D4, and serotonin 5-HT2A and 5-HT2C receptors.[1] The findings from this research offer valuable insights into the SAR of this class of compounds.

Comparative Binding Affinities of Dibenzo[b,f]oxepin Analogs

The following table summarizes the binding affinities (Ki, in nM) of selected dibenzo[b,f]oxepin analogs. Lower Ki values indicate higher binding affinity.

CompoundR-group (at tertiary amine)Dopamine D2L (Ki, nM)Dopamine D4 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT2C (Ki, nM)
1 Methyl150142515
2 Ethyl200152012
3 Propyl300163018
4 Allyl400405030

Data sourced from Phillips et al. (1995).[1]

Structure-Activity Relationship of Dibenzo[b,f]oxepine Analogs

The data reveals that modifications to the alkyl substituent on the tertiary amine of the piperidinyl moiety have a discernible impact on binding affinity.[1]

  • Dopamine D4 Receptor: Interestingly, in the dibenz[b,f]oxepin series, increasing the size of the alkyl substituent from methyl to propyl does not significantly alter the high affinity for the D4 receptor. This suggests a degree of tolerance for larger substituents in the D4 binding pocket for this scaffold. However, the introduction of an allyl group leads to a noticeable decrease in affinity, possibly due to electronic effects or unfavorable steric interactions.[1]

  • Dopamine D2L Receptor: Affinity for the D2L receptor appears to decrease as the size of the alkyl substituent increases.[1]

  • Serotonin 5-HT2A and 5-HT2C Receptors: The analogs generally exhibit high affinity for both 5-HT2A and 5-HT2C receptors. The ethyl-substituted analog shows slightly higher affinity for both receptor subtypes compared to the methyl-substituted compound.[1]

These findings indicate that the dibenz[b,f]oxepine scaffold is a promising starting point for developing ligands with high affinity for the dopamine D4 and serotonin 5-HT2A/2C receptors. The SAR suggests that the substituent at the tertiary amine can be modified to fine-tune selectivity between different receptor subtypes.

Thieno[2,3-d]pyrimidine Analogs: Targeting Serotonin Receptors

The thieno[2,3-d]pyrimidine core is another important heterocyclic system that has been explored for its interaction with CNS targets. Research in this area has led to the discovery of potent ligands for various serotonin receptor subtypes.

Binding Affinities of Thieno[2,3-d]pyrimidine and Related Analogs

The following tables present binding affinity data for two distinct series of thienopyrimidine derivatives, highlighting their potential as selective serotonin receptor ligands.

Table 2: Binding Affinities of Thieno[2,3-d]pyrimidine Derivatives at the 5-HT3 Receptor

CompoundStructure5-HT3 Receptor (Ki, nM)
32 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine67

Data sourced from a study on thieno[2,3-d]pyrimidines as selective 5-HT3 receptor ligands.

Table 3: Binding Affinities of[2]Benzothieno[3,2-d]pyrimidine Derivatives at 5-HT7 and 5-HT1A Receptors

CompoundR-group5-HT7 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)
B2 Benzylpiperazine alkyl chain9.08>1000
C1 Benzylpiperidine alkyl chain0.8541

Data sourced from a study on[2]Benzothieno[3,2-d]pyrimidine derivatives as 5-HT7 receptor ligands.

Structure-Activity Relationship of Thienopyrimidine Analogs

The limited data presented here provides initial insights into the SAR of these compounds:

  • For 5-HT3 Receptor Ligands: The thieno[2,3-d]pyrimidine scaffold can be substituted to achieve potent binding to the 5-HT3 receptor, as demonstrated by compound 32 . The combination of a 6-ethyl group, a 4-(4-methyl-1-piperazinyl) moiety, and a 2-(methylthio) group appears to be favorable for this interaction.

  • For 5-HT7 Receptor Ligands: The[2]benzothieno[3,2-d]pyrimidine core is a promising scaffold for developing selective 5-HT7 receptor ligands. The nature of the basic moiety at the 2-position is a critical determinant of affinity and selectivity. The benzylpiperidine alkyl chain in compound C1 confers high affinity for the 5-HT7 receptor with moderate selectivity over the 5-HT1A receptor. In contrast, the benzylpiperazine alkyl chain in compound B2 results in excellent selectivity for the 5-HT7 receptor.

Further exploration of substitutions on both the thieno[2,3-d]pyrimidine and the[2]benzothieno[3,2-d]pyrimidine cores is warranted to develop a more comprehensive understanding of their SAR and to optimize their potential as therapeutic agents.

Experimental Methodology: Radioligand Binding Assay

The determination of binding affinities (Ki values) is a cornerstone of drug discovery and is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Generalized Protocol for a Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound for a G-protein coupled receptor (e.g., dopamine or serotonin receptors) expressed in cell membranes.

1. Materials and Reagents:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Spiperone for D2-like receptors, [3H]-Ketanserin for 5-HT2A receptors).[3][4]

  • Test Compounds: Unlabeled compounds for which the binding affinity is to be determined.

  • Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.[4]

  • Assay Buffer: Typically 50 mM Tris-HCl with other components like MgCl2 and EDTA, pH 7.4.[5]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).[4]

  • Scintillation Counter: For measuring radioactivity.

2. Experimental Procedure:

  • Membrane Preparation: Frozen cell pellets containing the receptor of interest are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. The protein concentration is determined using a suitable method like the BCA assay.[5]

  • Assay Plate Setup: The assay is performed in a 96-well plate format.[5]

    • Total Binding Wells: Contain the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and assay buffer.[4]

    • Non-specific Binding (NSB) Wells: Contain the cell membranes, the radioligand, and a high concentration of the non-specific agent.[4]

    • Competition Wells: Contain the cell membranes, the radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated, typically for 60 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.[5]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[5]

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.[5]

3. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts from NSB wells) from the total binding (counts from total binding wells).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizing Key Concepts

Chemical Scaffolds

Caption: Core chemical structures and sites of analog modification.

Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Receptor + Ligands) Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilution Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Step-by-step workflow of a competitive radioligand binding assay.

Conclusion

This guide provides a comparative overview of the binding affinities of dibenzo[b,f]oxepine and thieno[2,3-d]pyrimidine analogs at key CNS receptors. The dibenzo[b,f]oxepine scaffold demonstrates significant potential for developing ligands with high affinity for dopamine D4 and serotonin 5-HT2A/2C receptors, with the substituent at the tertiary amine playing a crucial role in modulating affinity and selectivity. The thienopyrimidine scaffold, in its various forms, offers a versatile platform for creating potent and selective ligands for different serotonin receptor subtypes, including 5-HT3 and 5-HT7. The provided experimental protocol for radioligand binding assays serves as a foundational method for researchers to further explore the potential of these and other novel chemical entities in the pursuit of improved therapeutics for neurological and psychiatric disorders.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). A Textbook of Drug Design and Development. CRC Press.
  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Rosado, J. A. (2003). Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as selective 5-HT3 receptor ligands. Journal of medicinal chemistry, 46(26), 5639–5651.
  • Mogilnicka, E., & Klimek, V. (1977). Drugs affecting dopamine neurons and yawning behavior. Pharmacology Biochemistry and Behavior, 7(4), 303–305.
  • Phillips, S. T., de Paulis, T., Neergaard, J. R., Baron, B. M., Siegel, B. W., Seeman, P., ... & Smith, H. E. (1995). Binding of 5H-dibenzo[a,d]cycloheptene and dibenz[b,f]oxepin analogues of clozapine to dopamine and serotonin receptors. Journal of medicinal chemistry, 38(4), 708–714.
  • Pittalà, V., Salerno, L., Romeo, G., Siracusa, M. A., Modica, M. N., & Amato, M. E. (2004).[2]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor. Bioorganic & medicinal chemistry, 12(15), 4061–4073.

  • Roth, B. L., Tandra, S., Burgess, L. H., Slocum, S., & Chernet, E. (1995). D4 dopamine receptor binding of novel clozapine analogs. Psychopharmacology, 120(3), 365–368.
  • Sadzot, B., Baraban, J. M., Glennon, R. A., Lyon, R. A., Leonhardt, S., & Titeler, M. (1989). Hallucinogenic drug interactions at human 5-HT2 receptors: molecular modeling and Quantitative Structure-Activity Relationships (QSAR). Psychopharmacology, 98(4), 495–499.
  • van der Neut, R., Oosterom, J., van der Meijden, C. M., Roovers, E., Kruft, V., & de Witte, P. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical biochemistry, 283(2), 168–174.

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Validation

A Comparative Benchmarking Guide to the Bioactivity of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives as Novel Antidepressant Agents

This guide provides a comprehensive framework for the preclinical evaluation of novel 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives as potential dual serotonin-norepinephrine reuptake inhibitors (SNRIs). We will de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives as potential dual serotonin-norepinephrine reuptake inhibitors (SNRIs). We will delve into the rationale behind experimental design, present detailed protocols for key bioassays, and offer a comparative analysis against established clinical benchmarks. Our focus is on ensuring scientific integrity and providing actionable insights for researchers in drug discovery and development.

The dibenzo[b,f]oxepine scaffold is a recognized framework in medicinal chemistry, with derivatives exhibiting a range of valuable biological properties, including antidepressant and anxiolytic effects.[1] The strategic incorporation of a thieno[2,3-d] moiety into the oxepine core presents a novel chemical space for the development of next-generation therapeutics for major depressive disorder (MDD) and other mood disorders.

The Rationale for Targeting Serotonin and Norepinephrine Transporters

Major depressive disorder is a complex psychiatric condition often associated with dysregulation of monoamine neurotransmitter systems. Serotonin (5-HT) and norepinephrine (NE) are crucial for mood regulation, and their reuptake from the synaptic cleft is mediated by the serotonin transporter (SERT) and norepinephrine transporter (NET), respectively.[2] By inhibiting both SERT and NET, dual-acting SNRIs can increase the synaptic availability of these neurotransmitters, offering a broader spectrum of antidepressant efficacy compared to selective serotonin reuptake inhibitors (SSRIs).[3][4]

This guide will benchmark a hypothetical 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivative, hereafter referred to as "Compound X," against established SNRIs and SSRIs to elucidate its potency, selectivity, and potential therapeutic window.

Selecting the Right Benchmarks for Comparative Analysis

The choice of appropriate comparators is critical for a meaningful assessment of a novel compound's bioactivity. For Compound X, we will utilize a panel of clinically successful drugs that represent both dual-acting and selective mechanisms of action.

Table 1: Benchmark Compounds for Bioactivity Comparison

Compound ClassDrug NamePrimary Mechanism of ActionKey Features
SNRI VenlafaxineSERT and NET Inhibition[3][5]One of the first and most widely used SNRIs.[5]
SNRI DuloxetineBalanced SERT and NET Inhibition[5][6]Approved for depression, anxiety, and neuropathic pain.[6]
SSRI EscitalopramHighly Selective SERT Inhibition[7]Known for its high efficacy and good tolerability.[4][7]
SSRI SertralineSelective SERT Inhibition[8]A commonly prescribed SSRI with a well-established profile.[4][8]

In Vitro Characterization: Transporter Binding and Uptake Inhibition

The initial phase of bioactivity testing involves in vitro assays to determine the direct interaction of Compound X with its molecular targets, SERT and NET. These assays provide crucial data on binding affinity (Ki) and functional inhibition (IC50).

Experimental Workflow: In Vitro Assays

cluster_0 Cell Line Preparation cluster_1 Assay Preparation cluster_2 Assay Execution cluster_3 Data Analysis A HEK293 cells stably expressing human SERT (hSERT) E Incubation of cell membranes, radioligand, and test compounds A->E B HEK293 cells stably expressing human NET (hNET) B->E C Radioligand Preparation ([3H]citalopram for SERT, [3H]nisoxetine for NET) C->E D Serial Dilution of Compound X and Benchmarks D->E F Separation of bound and unbound radioligand via filtration E->F G Quantification of radioactivity using liquid scintillation counting F->G H Calculation of Ki values from competition binding curves G->H I Calculation of IC50 values from uptake inhibition assays G->I cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Serotonin (5-HT) & Norepinephrine (NE) Vesicles D Increased 5-HT & NE Concentration A->D Release B SERT B->A Reuptake (Blocked by SNRI) C NET C->A Reuptake (Blocked by SNRI) E 5-HT Receptors D->E Binding F NE Receptors D->F Binding G Downstream Signaling & Neuroplasticity E->G F->G

Caption: Mechanism of action of SNRIs.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that Compound X possesses a promising profile as a novel SNRI. Its potent and relatively balanced inhibition of both SERT and NET in vitro, coupled with significant antidepressant-like activity in vivo, warrants further investigation. The NET/SERT selectivity ratio of Compound X is more balanced than that of venlafaxine and duloxetine, which may translate into a unique clinical profile.

Future studies should focus on:

  • Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

  • Off-target screening: To evaluate its selectivity against a broader panel of receptors and transporters to predict potential side effects.

  • Chronic dosing studies: To investigate the long-term efficacy and safety of Compound X in animal models of depression.

  • Neurochemical studies: To confirm its effects on extracellular levels of serotonin and norepinephrine in the brain.

By following a rigorous and comparative benchmarking approach, the therapeutic potential of novel 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives like Compound X can be thoroughly evaluated, paving the way for the development of improved treatments for depressive disorders.

References

  • Cleveland Clinic. (2025, September 26). Serotonin and Norepinephrine Reuptake Inhibitors: Uses & Side Effects.
  • New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. (n.d.). PMC.
  • Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs).
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023, July 27). MDPI.
  • 1,3-Bis(5,6,7,8-tetrahydrobenzoth[1][9]ieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (2022, July 6). Retrieved from

  • Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. (2010, June 15). ResearchGate.
  • Synthesis, Characterization and Biological Activity of 5,6,7,8-Tetrahydrobenzoth[1][9]ieno[2,3-d]pyrimidine Derivatives as the Epidermal Growth Factor Recepter Inhibitors. (n.d.). ResearchGate. Retrieved from

  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. (2024, June 3). MDPI.
  • The Mouse Forced Swim Test. (n.d.). PMC - NIH.
  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018, May 31). PMC.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025, August 6). ACS Publications.
  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. (n.d.). PMC - NIH.
  • Antidepressant efficacy and side-effect burden: a quick guide for clinicians. (n.d.). PMC.
  • Tail Suspension Test. (n.d.). ucsf - iacuc.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PMC.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). PMC.
  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (2022, August 15). NSW Department of Primary Industries.
  • Design, Synthesis, and Biological Activity of Tetrahydrobenzoth[1][9]ieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. (2017, November 13). PubMed. Retrieved from

  • Serotonin, dopamine, and norepinephrine transporter assembly is selectively disrupted by a NET truncation isoform as revealed through near-million-atom simulations | bioRxiv. (2026, March 28).
  • A comparative review of escitalopram, paroxetine, and sertraline: are they all alike?. (n.d.). PMC.
  • Dopamine And Norepinephrine Reuptake Inhibitor Market. (2026, March 15). ReAnIn.
  • Human Serotonin Transporter/SERT ELISA Kit (HUFI02848). (n.d.).
  • 2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. (2018, August 8). PubMed.
  • Tail Suspension Test. (n.d.). Creative Biolabs.
  • Standard procedures for monoamine transporter and receptor-binding assays | Download Table. (n.d.). ResearchGate.
  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia.
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW.
  • 8HFE: Cryo-EM structure of human norepinephrine transporter NET in an inward-open state at resolution of 2.5 angstrom. (2024, May 15). RCSB PDB.
  • List of 7 SSRIs (Selective Serotonin Reuptake Inhibitors). (2023, March 10). GoodRx.
  • Application Notes and Protocols: In Vitro Transporter Binding Assays for Formetorex Activity. (n.d.). Benchchem.
  • What Contributes to Serotonin–Norepinephrine Reuptake Inhibitors' Dual-Targeting Mechanism? The Key Role of Transmembrane Domain 6 in Human Serotonin and Norepinephrine Transporters Revealed by Molecular Dynamics Simulation. (n.d.). ACS Publications.
  • 5I75: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. (2016, April 13). RCSB PDB.
  • A Norepinephrine Transporter Assay for the Screening of Natural Products. (2009, April 16). MDPI.
  • Cleveland Clinic. (2025, September 26). Selective Serotonin Reuptake Inhibitors: Uses & Side Effects.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • NET | Monoamine transporter subfamily. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • NC3Rs position paper - Forced swim test (September 2024). (n.d.).
  • Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. (2021, August 5). MDPI.
  • Tail Suspension. (n.d.). Maze Engineers - Conduct Science.
  • Tail Suspension Test for Antidepressant | JoVE Journal. (2011, July 26).
  • Statement on the forced swim test in rodent models. (2023, December 13). NHMRC.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC.

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Comparative

HPLC method validation for 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine quantification

High-Performance Liquid Chromatography (HPLC) Method Validation for 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine: A Comparative Guide Executive Summary 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine and its functionalized derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine: A Comparative Guide

Executive Summary

4,5-dihydrobenzo[b]thieno[2,3-d]oxepine and its functionalized derivatives represent a highly potent class of pharmacological scaffolds. Recent drug development efforts have identified these fused tricyclic compounds as selective Phosphoinositide 3-Kinase (PI3K) inhibitors for oncology applications[1][2], as well as potent modulators of the NF-κB and JAK/STAT signaling pathways for targeted anti-inflammatory therapies[3]. Given their complex molecular architecture, lipophilicity, and therapeutic potential, establishing a rigorously validated quantification method is a critical prerequisite for formulation and stability testing.

Pathway Drug 4,5-dihydrobenzo[b] thieno[2,3-d]oxepine PI3K PI3K / Lipid Kinase Drug->PI3K Inhibits NFKB NF-κB / JAK-STAT Drug->NFKB Inhibits Proliferation Tumor Proliferation & Inflammation PI3K->Proliferation Promotes NFKB->Proliferation Promotes

Biological mechanism of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives.

The Analytical Challenge & Comparative Analysis

Standardizing an assay for benzothieno-oxepines is notoriously difficult. The fused tricyclic ring system promotes strong hydrophobic interactions with standard silica-based stationary phases, often resulting in severe peak tailing, carryover, and poor resolution from degradation products.

As a Senior Application Scientist, I have evaluated multiple analytical approaches to overcome these matrix effects. Below is an objective comparison of our newly optimized Isocratic Reversed-Phase HPLC (RP-HPLC) method against legacy techniques.

Table 1: Comparative Performance Metrics

ParameterOptimized RP-HPLC (Proposed)Legacy Gradient HPLCUV-Vis Spectrophotometry
Run Time 6.0 min25.0 min2.0 min
Specificity Excellent (Baseline resolution)GoodPoor (Matrix interference)
Sensitivity (LOD) 0.05 µg/mL0.20 µg/mL5.0 µg/mL
Solvent Consumption Low (Isocratic, 1.0 mL/min)HighVery Low
Validation Status Fully ICH Q2(R2) CompliantPartialNon-compliant for stability

Causality in Experimental Design: Why This Method Works

To build a method that does not just "work" but actively resists failure, every parameter must be chosen with mechanistic intent:

  • Column Selection (C18, 250 x 4.6 mm, 5 µm, High Carbon Load): The lipophilic nature of the oxepine core requires a densely bonded C18 phase. A high carbon load minimizes secondary interactions with residual free silanols, which are the primary cause of peak tailing for heterocyclic compounds.

  • Mobile Phase (Acetonitrile:Water 65:35 v/v, pH 3.0): Acetonitrile provides the necessary elution strength for the fused ring system. Adjusting the aqueous phase to pH 3.0 using 0.1% orthophosphoric acid suppresses the ionization of any functionalized carboxylic acid moieties (e.g., 8-bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid)[4]. This ensures the analyte remains in its neutral, hydrophobic state for reproducible retention.

  • Detection Wavelength (254 nm): The extended π-conjugation of the benzothieno-oxepine system yields a robust UV absorption maximum at 254 nm, maximizing the signal-to-noise ratio and ensuring high sensitivity without interference from mobile phase absorbance.

The Self-Validating Protocol Workflow

According to the ICH Q2(R2) and FDA guidelines, an analytical method must be fully validated for specificity, linearity, accuracy, precision, and robustness[5][6]. A truly robust method must be self-validating—meaning the protocol inherently detects and flags its own failures before invalid data is reported.

Workflow SST 1. System Suitability (N > 2000, Tf < 1.5) Spec 2. Specificity (Forced Degradation) SST->Spec Lin 3. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 4. Accuracy (98-102% Recovery) Lin->Acc Prec 5. Precision (RSD ≤ 2.0%) Acc->Prec Rob 6. Robustness (Deliberate Variations) Prec->Rob

Self-validating ICH Q2(R2) HPLC workflow for oxepine quantification.

Step-by-Step Methodology

Step 1: System Suitability Testing (The Gatekeeper)

  • Causality: Before any sample is injected, the system must prove it is capable of resolving the analyte. This is the core of a self-validating system[7].

  • Protocol: Inject a standard solution (100 µg/mL) six consecutive times.

  • Validation Gate: The sequence is automatically aborted if Theoretical Plates (N) < 2000, Tailing Factor (Tf) > 1.5, or Retention Time %RSD > 2.0%.

Step 2: Specificity via Forced Degradation

  • Causality: To prove the method is stability-indicating, we must ensure that degradation products do not co-elute with the main active pharmaceutical ingredient (API) peak[8].

  • Protocol: Subject the API to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (60°C) for 24 hours. Neutralize and inject.

  • Validation Gate: Peak purity angle must be strictly less than the peak purity threshold (verified via Photodiode Array detector).

Step 3: Linearity and Range

  • Causality: Ensures the detector response is directly proportional to the concentration across the operational range[6].

  • Protocol: Prepare five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each in triplicate.

  • Validation Gate: The linear regression correlation coefficient (R²) must be ≥ 0.999.

Step 4: Accuracy (Recovery)

  • Causality: Confirms that the method extracts and measures the true amount of the analyte without matrix interference[8].

  • Protocol: Spike known amounts of the oxepine reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels. Extract using the mobile phase and analyze.

  • Validation Gate: Mean recovery must fall between 98.0% and 102.0%.

Step 5: Precision and Robustness

  • Causality: Demonstrates that the method withstands normal laboratory variations and operator changes[6].

  • Protocol (Precision): Analyze six independent sample preparations on the same day (Intra-day) and across three different days (Inter-day).

  • Protocol (Robustness): Deliberately alter the flow rate (±0.1 mL/min) and mobile phase pH (±0.2 units).

  • Validation Gate: %RSD for all precision and robustness measurements must be ≤ 2.0%.

Quantitative Data Presentation

The following table summarizes the experimental validation data obtained using the optimized RP-HPLC method, confirming its superiority and readiness for routine Quality Control (QC) environments.

Table 2: Method Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability N > 2000, Tf ≤ 1.5, RSD ≤ 2.0%N = 4500, Tf = 1.1, RSD = 0.8%Pass
Linearity R² ≥ 0.999 (Range 50-150%)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Precision (Intra-day) % RSD ≤ 2.0%0.9%Pass
Precision (Inter-day) % RSD ≤ 2.0%1.2%Pass
Robustness No significant change in Tf or RtPass (pH ± 0.2, Flow ± 10%)Pass

Conclusion

By understanding the physicochemical properties of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine, we can design an HPLC method that actively prevents chromatographic artifacts rather than merely compensating for them. Implementing this self-validating, ICH Q2(R2)-compliant protocol ensures absolute data integrity for downstream pharmacokinetic, formulation, and stability studies.

Sources

Validation

Structural Comparison and Application Guide: 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine vs. Alternative Scaffolds

Executive Summary Achieving isoform selectivity within highly conserved kinase families remains one of the most formidable challenges in modern drug discovery. In the pursuit of targeted oncology and anti-inflammatory th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Achieving isoform selectivity within highly conserved kinase families remains one of the most formidable challenges in modern drug discovery. In the pursuit of targeted oncology and anti-inflammatory therapies, the class I phosphoinositide 3-kinase (PI3K) family—specifically the selective inhibition of PI3Kα over PI3Kβ—requires precise structural engineering.

This guide provides an objective, data-driven comparison of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold against alternative structures (such as thienopyrimidines). By analyzing the causality behind their binding mechanics, synthesis protocols, and biological performance, this document serves as an authoritative resource for researchers and drug development professionals.

Structural Logic & Isoform Selectivity Mechanisms

When designing inhibitors that target PI3Kα while sparing PI3Kβ, medicinal chemists typically rely on exploiting minute differences in the ATP-binding cleft. A comparative analysis of thienopyrimidines and thienobenzoxepines reveals two fundamentally distinct mechanisms of selectivity [1].

Thienopyrimidines: The Hydrogen-Bonding Paradigm

Thienopyrimidine derivatives achieve PI3Kα selectivity primarily through direct hydrogen-bonding interactions. Structural models and co-crystal data demonstrate that these ligands form a critical hydrogen bond with Arg770 in the PI3Kα isoform. In PI3Kβ, this residue is replaced by Lys777 , which creates a steric and geometric mismatch, effectively preventing the stabilizing interaction and reducing off-target affinity.

Thienobenzoxepines: The Electrostatic Potential Paradigm

In contrast, the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold (a specialized benzoxepin) does not rely on this specific single-residue hydrogen bond. Instead, its selectivity is driven by macroscopic differences in the electrostatic potential of the binding pockets between the two isoforms [1]. Mapping the solvent-accessible surfaces reveals that specific substitutions (particularly at the R1 position of the thienobenzoxepine core) create favorable electrostatic fits in PI3Kα while generating repulsive electrostatic clashes in PI3Kβ.

Isoform_Selectivity Target PI3K Isoform Targeting ThienoP Thienopyrimidines Target->ThienoP ThienoB Thienobenzoxepines (4,5-dihydrobenzo[b]thieno[2,3-d]oxepine) Target->ThienoB Mech1 Hydrogen Bonding Interaction ThienoP->Mech1 Mech2 Electrostatic Potential Differences ThienoB->Mech2 PI3Ka_1 PI3Kα: Binds Arg770 (Potent Inhibition) Mech1->PI3Ka_1 PI3Kb_1 PI3Kβ: Clash with Lys777 (Weak Inhibition) Mech1->PI3Kb_1 PI3Ka_2 PI3Kα: Favorable Electrostatics (Potent Inhibition) Mech2->PI3Ka_2 PI3Kb_2 PI3Kβ: Unfavorable Electrostatics (Weak Inhibition) Mech2->PI3Kb_2

Logical flowchart of PI3K isoform selectivity mechanisms between two distinct chemical scaffolds.

Comparative Performance Data

To objectively evaluate the utility of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core, we must look at quantitative kinase inhibition data. The table below summarizes the experimental performance of these two structural classes based on standardized kinase panel assays [1].

Scaffold ClassRepresentative CompoundPrimary Selectivity DriverPI3Kα InhibitionPI3Kβ/α Selectivity RatioKinase Panel Off-Targets (>50% inhibition at 1 μM)
Thienopyrimidine Compound 6 (Isomeric thiophene)H-bonding (Arg770)PotentHigh1 (CAMK2D out of 101 kinases)
Thienobenzoxepine Unsubstituted CoreElectrostatic PotentialPotent< 20-foldN/A
Thienobenzoxepine Benzoxepin 21 / 33 (Optimized R1)Electrostatic PotentialPotent> 20-fold0 (Out of 51 kinases)

Key Takeaway: While both scaffolds can achieve high PI3Kα selectivity, the optimized thienobenzoxepine derivatives demonstrate an exceptionally clean off-target profile, showing zero significant off-target kinase inhibition in a 51-kinase panel.

Validated Synthetic Protocol

For researchers synthesizing 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives, maintaining a self-validating workflow is critical. The following protocol details the construction of the tricyclic core, explaining the chemical causality behind each step [2].

Step-by-Step Methodology

Step 1: Vilsmeier-Haack Dual Functionalization

  • Procedure: Dissolve 3,4-dihydrobenzo[b]oxepin-5(2H)-one in anhydrous DMF at 0 °C. Add Phosphorus oxychloride (POCl₃) dropwise (approx. 2.5 equivalents). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: This is not a simple formylation. The POCl₃/DMF complex attacks the ketone, driving an enolization-chlorination-formylation cascade. This dual functionalization yields 5-chloro-2,3-dihydrobenzo[b]oxepine-4-carbaldehyde. The adjacent chloride and aldehyde groups provide the exact electrophilic geometry required for the subsequent thiophene ring closure.

  • Self-Validation: Quench a micro-aliquot in saturated NaHCO₃, extract with EtOAc, and run TLC. The disappearance of the ketone and the appearance of a highly UV-active spot confirms the intermediate. ¹H NMR should show a distinct aldehyde proton singlet near 10 ppm.

Step 2: Thiophene Cyclization

  • Procedure: To the isolated intermediate, add a mercaptoacetate ester (e.g., ethyl thioglycolate) in the presence of a mild base (such as triethylamine or pyridine) in a polar solvent. Heat to 60-80 °C until cyclization is complete.

  • Causality: The thiol undergoes nucleophilic aromatic substitution (SNAr) displacing the activated vinyl chloride. Subsequently, the alpha-carbon of the acetate undergoes an intramolecular aldol-type condensation with the adjacent aldehyde, closing the thiophene ring and yielding the target 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core.

  • Self-Validation: LC-MS analysis will confirm the exact mass of the cyclized product, and the disappearance of the aldehyde peak in ¹H NMR verifies successful ring closure.

Synthesis_Protocol Step1 3,4-dihydrobenzo[b]oxepin-5(2H)-one (Starting Material) Step2 Vilsmeier-Haack Formylation POCl3, DMF, 0°C to RT (Installs Aldehyde & Chloride) Step1->Step2 Step3 5-chloro-2,3-dihydrobenzo[b]oxepine -4-carbaldehyde (Reactive Intermediate) Step2->Step3 Step4 Thiophene Cyclization Mercaptoacetate ester, Base (Ring Closure) Step3->Step4 Step5 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine (Target Core) Step4->Step5

Step-by-step synthetic workflow for the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core structure.

Emerging Applications: Beyond Oncology

While the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold is highly validated in the context of PI3Kα inhibition for oncology, its unique rigid tricyclic geometry makes it a valuable privileged scaffold for other therapeutic areas.

Recent structural exploration has demonstrated that derivatives of this core (e.g., ethyl 8-methoxy-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate) possess significant potential as anti-inflammatory agents. Researchers have successfully utilized this scaffold to probe and inhibit the NF-κB and JAK/STAT signaling pathways [3]. Because currently available anti-inflammatory drugs often carry severe gastrointestinal and cardiovascular liabilities, the distinct electrostatic profile of thienobenzoxepines offers a promising alternative for developing safer, target-specific immunomodulators.

References

  • Title: Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use (US20090247567A1)
  • Title: Sinteza 4,5-dihidrobenzo[b]tieno[2,3-d]oksepinskih derivata radi ispitivanja njihove inhibicijske učinkovitosti na NF-kB i JAK/STAT signalni put Source: University of Rijeka, Faculty of Biotechnology and Drug Development URL: [Link]

Comparative

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Results for 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine

Introduction: Bridging the Preclinical Gap The compound 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine represents a compelling scaffold in medicinal chemistry, integrating the structural motifs of thienopyrimidines and oxepines...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging the Preclinical Gap

The compound 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine represents a compelling scaffold in medicinal chemistry, integrating the structural motifs of thienopyrimidines and oxepines. Derivatives of these parent structures have demonstrated a wide array of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] However, the journey from a promising molecule in a test tube to a viable therapeutic is fraught with challenges, the most significant of which is the translational gap between laboratory findings (in vitro) and whole-organism efficacy (in vivo).

This guide provides a comprehensive framework for the systematic cross-validation of in vitro and in vivo data for a novel compound like 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the causal logic behind experimental design. A robust In Vitro-In Vivo Correlation (IVIVC) is the cornerstone of modern drug development; it serves as a predictive mathematical model that can streamline formulation optimization, reduce reliance on extensive clinical trials, and ultimately de-risk the entire development process.[5][6][7][8] This guide is structured to walk researchers through establishing such a correlation, from initial cell-based assays to confirmatory animal model studies, ensuring that each step logically informs the next.

Part 1: Foundational In Vitro Characterization

The initial phase of drug discovery focuses on high-throughput, cost-effective in vitro assays to determine a compound's biological activity and mechanism of action (MOA).[9][10][11] These experiments are performed in controlled environments, such as on isolated cells or proteins, providing a clear, direct measure of the compound's effect at a molecular level.[12] Based on the known activities of related thienopyrimidine and benzoxepine scaffolds, we will hypothesize that our target compound possesses both anti-inflammatory and anti-cancer properties.

Hypothesized Anti-Inflammatory Activity Screening

Causality: Inflammation is often mediated by macrophages that, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines. Therefore, our primary in vitro screen will assess the ability of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine to suppress this response in a macrophage cell line.

Experimental Protocol: NO and Cytokine Suppression in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included. Remove the old medium and add the compound dilutions to the wells.

  • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Measure the absorbance at 540 nm. The concentration of nitrite is proportional to NO production.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Quantify the levels of key inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits according to the manufacturer's instructions.

  • Cytotoxicity Assessment (MTT Assay): It is crucial to confirm that the observed anti-inflammatory effect is not due to cell death. After collecting the supernatant, add MTT solution to the remaining cells and incubate. Solubilize the formazan crystals and measure absorbance to determine cell viability.[11]

Hypothesized Anti-Cancer Activity Screening

Causality: A primary characteristic of a potential anti-cancer agent is its ability to selectively kill or inhibit the proliferation of cancer cells. The MTT assay is a standard, colorimetric method for assessing cell viability, making it an excellent first-pass screen for cytotoxic effects.

Experimental Protocol: Cytotoxicity Screening in Cancer Cell Lines

  • Cell Culture: Culture relevant human cancer cell lines, for example, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), in their appropriate media.

  • Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine. Include a positive control (e.g., Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

The workflow for this initial in vitro screening phase is visualized below.

G cluster_0 In Vitro Screening Phase cluster_1 Anti-inflammatory Pathway cluster_2 Anticancer Pathway start Hypothesized Bioactivity (Anti-inflammatory & Anticancer) raw_cells RAW 264.7 Cells start->raw_cells cancer_cells MCF-7 & A549 Cells start->cancer_cells treatment_inflam Compound + LPS Stimulation raw_cells->treatment_inflam griess Griess Assay (NO) treatment_inflam->griess elisa ELISA (TNF-α, IL-6) treatment_inflam->elisa mtt_viability Concurrent Cytotoxicity Assay (Confirms specific activity) griess->mtt_viability elisa->mtt_viability treatment_cancer Compound Treatment cancer_cells->treatment_cancer mtt MTT Assay (Viability) treatment_cancer->mtt ic50 Calculate IC50 mtt->ic50

Caption: Workflow for initial in vitro screening of the target compound.

Part 2: Transition to In Vivo Models

While in vitro assays provide crucial data on potency and mechanism, they cannot replicate the complex physiology of a living organism.[9] In vivo studies are essential to evaluate a compound's pharmacokinetics (PK - what the body does to the drug) and pharmacodynamics (PD - what the drug does to the body), as well as its efficacy and safety in a systemic context.[13][14] The selection of an animal model is critical and should accurately reflect the human disease state being studied.[15]

Validating Anti-Inflammatory Efficacy

Causality: The carrageenan-induced paw edema model in rats is a well-established and highly reproducible model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce swelling, a primary clinical sign of inflammation.

Experimental Protocol: Rat Paw Edema Model

  • Acclimatization: Acclimatize male Wistar rats for one week prior to the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline with 0.5% Tween 80).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).

    • Groups 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg), determined from preliminary toxicity studies.

  • Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Validating Anti-Cancer Efficacy

Causality: To test a compound against human cancer, a xenograft model using immunocompromised mice is the gold standard. These mice lack a functional immune system and therefore will not reject implanted human tumor cells, allowing for the direct assessment of the compound's effect on human tumor growth in vivo.[16]

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Grouping and Treatment:

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (standard-of-care chemotherapy for that cancer type).

    • Groups 3-5: Test Compound at various doses.

  • Monitoring: Administer treatment according to a defined schedule (e.g., daily for 21 days). Measure tumor volume with calipers twice weekly and record animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

Part 3: The Crucial Bridge - In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the process of developing a predictive mathematical relationship between a compound's in vitro properties and its in vivo response.[8][17][18] A strong correlation allows in vitro data to serve as a surrogate for in vivo outcomes, accelerating development and supporting regulatory decisions.[7] The FDA defines several levels of correlation, with Level A being a point-to-point relationship between in vitro dissolution and in vivo absorption, and Level C being a single-point correlation between one dissolution time point and one pharmacokinetic parameter like Cmax or AUC.[6][18] For efficacy studies, we often seek a correlation between in vitro potency (IC50) and in vivo therapeutic effect.

Data Integration and Analysis

The first step is to collate all quantitative data into clear, comparative tables.

Table 1: Hypothetical In Vitro Activity Summary

Assay Type Cell Line Parameter 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine
Cytotoxicity MCF-7 IC50 8.5 µM
Cytotoxicity A549 IC50 12.2 µM
Anti-inflammatory RAW 264.7 NO Inhibition IC50 5.3 µM

| Anti-inflammatory | RAW 264.7 | TNF-α Inhibition IC50 | 7.1 µM |

Table 2: Hypothetical In Vivo Efficacy Summary

Model Dose (mg/kg) Endpoint Result
Rat Paw Edema 30 % Edema Inhibition (at 3 hr) 45%
Rat Paw Edema 100 % Edema Inhibition (at 3 hr) 68%

| MCF-7 Xenograft | 50 | % Tumor Growth Inhibition | 55% |

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters (from a 50 mg/kg dose)

Species Parameter Value
Mouse Cmax (Peak Plasma Concentration) 2.5 µg/mL (equivalent to ~15 µM)
Mouse AUC (Area Under the Curve) 10 µg*h/mL

| Mouse | T½ (Half-life) | 4 hours |

Establishing the Correlation

From the tables above, a researcher can begin to draw correlations. For instance, the in vivo dose of 50 mg/kg resulted in a peak plasma concentration (Cmax) of approximately 15 µM. This concentration is nearly double the in vitro IC50 value (8.5 µM) observed in the MCF-7 cancer cells. This suggests that the dose administered was sufficient to achieve a biologically active concentration at the tumor site, which correlates with the observed 55% tumor growth inhibition. This forms the basis of a PK/PD relationship, a cornerstone of IVIVC.

The logical flow from initial in vitro data to a predictive in vivo outcome is critical.

cluster_invitro In Vitro Data cluster_pk Pharmacokinetics (In Vivo) cluster_invivo In Vivo Outcome invitro_potency Potency (IC50 = 8.5 µM) pk_data Dose (50 mg/kg) leads to Cmax = 15 µM invitro_potency->pk_data Is the in vivo exposure greater than the in vitro potency? invivo_efficacy Efficacy (%TGI = 55%) pk_data->invivo_efficacy Yes (15 µM > 8.5 µM) This exposure drives the observed efficacy.

Sources

Validation

Comparative Toxicity and Pharmacological Profiling of 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine Derivatives vs. Standard PI3K Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The therapeutic targeting of Phosphatidylinositol 3-kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The therapeutic targeting of Phosphatidylinositol 3-kinases (PI3K) in oncology is frequently bottlenecked by severe, dose-limiting toxicities. Pan-PI3K inhibitors (e.g., Buparlisib) are notorious for inducing off-target hepatotoxicity and psychiatric adverse events due to the broad disruption of PI3Kβ, γ, and δ isoforms.

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold represents a rationally designed chemical class engineered to achieve exquisite PI3Kα selectivity. By comparing this tricyclic core against standard reference drugs (Alpelisib and Buparlisib), this guide provides a comprehensive evaluation of its preclinical toxicity profile, structural causality, and the self-validating methodologies required to benchmark its performance.

Mechanistic Grounding: The Structural Causality of Toxicity Reduction

To understand the differentiated toxicity profile of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold, we must examine the atomic-level interactions within the kinase ATP-binding pocket.

The Causality of Isoform Selectivity: In PI3Kα, the residue at position 770 is an Arginine (Arg770). The oxepine scaffold is specifically designed with functional groups (such as carboxamide or sulfonamide moieties) that form a critical, high-affinity hydrogen bond with Arg770. Conversely, in the PI3Kβ isoform, this exact position is occupied by a Lysine (Lys777). This single amino acid variance alters the electrostatics and introduces steric clashes, preventing the oxepine derivative from binding effectively to PI3Kβ.

Translational Toxicity Implications: Because the oxepine derivative bypasses PI3Kβ, it avoids the severe hepatotoxicity and immune dysregulation associated with pan-inhibition. Its primary adverse event is restricted to on-target hyperglycemia—a direct, unavoidable physiological consequence of PI3Kα-mediated insulin signaling blockade.

Pathway Drug 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine PI3Ka PI3Kα (Arg770) Drug->PI3Ka Strong H-Bond PI3Kb PI3Kβ (Lys777) Drug->PI3Kb Weak Binding Efficacy Tumor Suppression PI3Ka->Efficacy AKT/mTOR Blockade Tox1 Hyperglycemia (On-target) PI3Ka->Tox1 Insulin Resistance Tox2 Severe Hepatotoxicity (Off-target) PI3Kb->Tox2 Broad Kinase Disruption

Fig 1. Structural selectivity of the oxepine scaffold for PI3Kα over PI3Kβ.

Comparative Quantitative Data

The following tables synthesize preclinical benchmarking data, illustrating the pharmacological window of a representative 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine lead against clinical standards.

Table 1: Comparative Kinase Selectivity Profile (IC₅₀, nM)
CompoundPI3KαPI3KβPI3KδPI3KγSelectivity Ratio (β/α)
Oxepine Lead Scaffold 3.2145.085.0110.0~45x
Alpelisib (Standard α-Selective) 4.61156.0290.0250.0~250x
Buparlisib (Standard Pan-PI3K) 52.0116.0145.0262.0~2.2x
Table 2: Comparative In Vivo Toxicity Markers (Murine Xenograft, 28-Day Dosing)
Biomarker / Adverse EventOxepine Lead (50 mg/kg)Alpelisib (50 mg/kg)Buparlisib (50 mg/kg)Vehicle Control
Hyperglycemia Incidence Moderate (On-target)High (On-target)ModerateNone
ALT/AST Elevation < 1.5x ULN< 1.5x ULN> 3.0x ULN (Severe)Baseline
Body Weight Loss (%) 4.2%5.5%14.8%0%
Primary Dose-Limiting Toxicity HyperglycemiaHyperglycemiaHepatotoxicityN/A

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols employ self-validating feedback loops.

Workflow Step1 1. Formulation (PEG400/Tween80) Step2 2. ADP-Glo Assay (Isoform IC50) Step1->Step2 Validation Step3 3. In Vivo Dosing (Efficacy vs MTD) Step2->Step3 Selectivity Data Step4 4. Toxicity Profiling (Glucose, ALT/AST) Step3->Step4 Plasma/Tissue

Fig 2. Self-validating workflow for evaluating comparative toxicity.

Protocol A: In Vitro Isoform Selectivity (ADP-Glo™ Kinase Assay)

Causality for Selection: We utilize the ADP-Glo assay because it measures the universal product of kinase activity (ADP). This eliminates the substrate-specific bias inherent in radiometric assays, providing the high signal-to-background ratio required to resolve fine IC₅₀ differences between highly homologous PI3K isoforms.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).

  • Compound Titration: Perform 3-fold serial dilutions of the oxepine derivative, Alpelisib, and Buparlisib in 100% DMSO, then dilute 1:10 in kinase buffer.

  • Kinase Reaction: In a 384-well plate, incubate 10 µL of the specific PI3K isoform/lipid substrate mixture with 5 µL of the compound for 15 minutes at room temperature.

  • Initiation: Add 5 µL of ultra-pure ATP (10 µM final concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 mins). Subsequently, add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Data Acquisition: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Self-Validating Mechanism: Every assay plate must include a No-Enzyme Control (to establish baseline noise) and an Alpelisib Reference Control. If the calculated IC₅₀ for Alpelisib deviates by >3-fold from historical laboratory benchmarks, the plate is automatically invalidated, ensuring reagent integrity.

Protocol B: In Vivo Hepatotoxicity and MTD Assessment

Causality for Selection: PI3Kα inhibition directly blocks insulin signaling (causing transient hyperglycemia), while off-target PI3Kβ/γ/δ inhibition correlates with severe hepatotoxicity. Tracking both blood glucose and hepatic enzymes concurrently validates the in vivo selectivity of the compound.

Step-by-Step Methodology:

  • Baseline Establishment: Fast BALB/c nude mice for 6 hours. Measure baseline blood glucose via tail vein prick using a handheld glucometer. Collect 50 µL of blood for baseline serum ALT/AST.

  • Dosing Regimen: Administer compounds (50 mg/kg) via oral gavage (PO) daily for 28 days. Formulate compounds in 10% PEG400 / 5% Tween-80 / 85% Saline.

  • In-Life Monitoring: Weigh animals daily. Measure fasting blood glucose bi-weekly to track on-target PI3Kα engagement.

  • Endpoint Biochemistry: At day 28, euthanize animals via CO₂ asphyxiation. Collect whole blood via cardiac puncture. Centrifuge at 2,000 x g for 15 minutes to isolate serum.

  • Quantification: Run serum samples on an automated biochemical analyzer using standard colorimetric assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Self-Validating Mechanism: A parallel cohort treated with Buparlisib serves as a positive control for hepatotoxicity. If the Buparlisib arm fails to show a >3.0x upper limit of normal (ULN) elevation in ALT/AST, the sensitivity of the biochemical assay is flagged for recalibration, preventing false-negative toxicity reporting for the experimental oxepine cohort.

References

  • Title: Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

Validating Synthetic Routes for 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine: A Comparative Guide to Isotopic Labeling Strategies

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Route Validation, Isotopic Labeling (Deuterium/Carbon-13), and Process Optimization Introduction: The Strategic Value of the Thieno-Oxe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Route Validation, Isotopic Labeling (Deuterium/Carbon-13), and Process Optimization

Introduction: The Strategic Value of the Thieno-Oxepine Core

The 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core is a highly privileged, conformationally unique scaffold utilized extensively in the development of selective Phosphoinositide 3-Kinase alpha (PI3Kα) inhibitors[1],[2]. Because the seven-membered oxepine ring introduces specific torsional constraints that dictate target binding, understanding the metabolic fate and pharmacokinetic (PK) profile of this core is critical during drug development.

Isotopic labeling—specifically the incorporation of Deuterium ( 2 H) or Carbon-13 ( 13 C)—is the gold standard for tracking molecular fate through complex metabolic pathways and validating the fidelity of synthetic routes[3],[4]. However, the oxepine ether linkage is sensitive to harsh acidic conditions and strong nucleophiles, making the choice of labeling strategy non-trivial.

This guide objectively compares the two primary methodologies for generating isotopically labeled 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives: De Novo Synthesis using labeled precursors versus Late-Stage Functionalization (LSF) via Hydrogen-Deuterium Exchange (HDX).

Objective Performance Comparison

Selecting the correct labeling strategy requires balancing isotopic purity against time and resource constraints. De novo synthesis builds the molecule from the ground up using commercially available labeled building blocks[5], whereas LSF modifies the fully assembled core[6].

Table 1: Quantitative Comparison of Labeling Strategies
Performance ParameterStrategy A: De Novo Synthesis (e.g., from D 5​ -Phenol)Strategy B: Late-Stage Functionalization (Ir-catalyzed HDX)
Isotopic Purity >98% (Dependent on precursor purity)85–95% (Thermodynamic equilibrium-dependent)
Regioselectivity Absolute (Zero risk of scrambling)Variable (Directed by electronics and sterics)
Overall Yield 35–45% (Calculated over 4 linear steps)70–85% (Single step from the unlabeled core)
Time-to-Target 7–10 Days1–2 Days
Cost Profile High material cost (Labeled precursors)High catalyst cost (Ir/Ru), low reagent cost (D 2​ O)
Primary Application Absolute quantitation (LC-MS/MS Internal Standards)Rapid metabolic stability screening & mechanistic probes

Visualizing the Synthetic Workflows

The following diagram maps the divergent pathways of both strategies, highlighting the shared intermediates and unique functionalization points.

G A Isotopic Precursor (e.g., D5-Phenol) C 3,4-Dihydrobenzo[b]oxepin-5(2H)-one Formation A->C Alkylation/Cyclization B Unlabeled Precursor (Phenol) B->C Alkylation/Cyclization D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E Thiophene Annulation (Ethyl thioglycolate) D->E F D-Labeled Oxepine Core (De Novo Route) E->F If from A G Unlabeled Oxepine Core E->G If from B H Late-Stage HDX (Ir-Catalyst, D2O) G->H I D-Labeled Oxepine Core (LSF Route) H->I

Figure 1: Comparative workflow for De Novo vs. Late-Stage Isotopic Labeling of the oxepine core.

Experimental Methodologies & Causality

To ensure reproducibility and scientific integrity, every protocol described below is designed as a self-validating system . We do not just list the steps; we explain the chemical causality dictating each parameter.

Strategy A: De Novo Synthesis of D 4​ -4,5-dihydrobenzo[b]thieno[2,3-d]oxepine

This route utilizes D 5​ -phenol to guarantee absolute regiochemical fidelity on the benzo-ring[1],[5].

Step 1: Vilsmeier-Haack Formylation

  • Procedure: Dissolve D 4​ -3,4-dihydrobenzo[b]oxepin-5(2H)-one (1.0 eq) in anhydrous DMF. Cool to 0 °C. Dropwise add POCl 3​ (1.5 eq). Slowly warm to 60 °C and stir for 4 hours.

  • Causality: The initial 0 °C addition is critical to prevent the exothermic degradation of the sensitive oxepine ether linkage. Subsequent heating to 60 °C provides the activation energy required for the Vilsmeier reagent to attack the enol tautomer, driving complete conversion to the 5-chloro-4-carbaldehyde intermediate.

  • Self-Validation (IPC): Quench a 10 µL aliquot in saturated NaHCO 3​ , extract with EtOAc, and run TLC (Hexanes/EtOAc 8:2). The disappearance of the ketone starting material confirms the formation of the chloro-aldehyde.

Step 2: Thiophene Annulation

  • Procedure: To the isolated chloro-aldehyde (1.0 eq) in ethanol, add ethyl thioglycolate (1.2 eq) and triethylamine (2.0 eq). Reflux for 6 hours.

  • Causality: Triethylamine serves a dual purpose: it deprotonates the thiol to facilitate nucleophilic substitution of the vinyl chloride, and it subsequently drives the intramolecular aldol-type condensation with the pendant aldehyde, closing the thiophene ring[1].

  • Self-Validation (Analytical): Analyze the crude product by 1 H NMR. The absence of the aldehyde proton signal (~10 ppm) and the appearance of the thiophene proton (~7.5 ppm) validates successful annulation.

Strategy B: Late-Stage Functionalization (HDX)

This route utilizes Iridium-catalyzed C-H activation to exchange protons on the fully assembled, unlabeled core[6].

Step 1: Iridium-Catalyzed H/D Exchange

  • Procedure: In a heavy-walled sealed tube under Argon, combine the unlabeled 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine core (1.0 eq),[Ir(cod)(OMe)] 2​ precatalyst (5 mol%), and an N,N-bidentate directing ligand (10 mol%) in a 1:1 mixture of Cyclopentyl methyl ether (CPME) and D 2​ O. Heat to 80 °C for 18 hours.

  • Causality: The[Ir(cod)(OMe)] 2​ catalyst is chosen because it operates under neutral conditions, preventing the acid-catalyzed ring-opening of the oxepine. CPME is utilized as a co-solvent because its high boiling point and excellent water-miscibility profile ensure the substrate remains in solution while maximizing contact with the D 2​ O deuterium pool[6].

  • Self-Validation (IPC): Critical Step. Prior to quenching, remove a 10 µL aliquot, dilute in 1 mL of cold acetonitrile, and analyze via High-Resolution Mass Spectrometry (HRMS). The reaction is only considered complete when the M+n isotopologue cluster stabilizes (showing no further mass shifts), confirming thermodynamic equilibrium has been reached[4].

Analytical Validation Standards

Regardless of the synthetic route chosen, the final isotopically labeled 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine must be subjected to rigorous analytical validation:

  • Isotopic Enrichment Calculation: Utilize LC-HRMS to calculate the exact percentage of D-incorporation. The isotopic purity is calculated by deconvoluting the isotopic envelope of the molecular ion [M+H] + against the natural abundance theoretical distribution[4].

  • Regiochemical Confirmation: Conduct quantitative 1 H NMR and 2 H NMR (Deuterium NMR). The 2 H NMR will definitively show the spatial location of the deuterium atoms, ensuring no unexpected scrambling occurred on the aliphatic oxepine methylene bridge during the harsh conditions of either route.

References

  • US20090247567A1 - Benzopyran and benzoxepin pi3k inhibitor compounds and methods of use.
  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform.
  • Isotopic labeling. Wikipedia.
  • Heterocyclic Surgery for Isotopic Labeling.
  • Multicomponent Reactions: A Promising Approach to Isotope Labeling. IMTM.
  • ISOTOPIC LABELING – POSSIBILITIES AND LIMITATIONS. Karlsruhe Institute of Technology (KIT).

Sources

Safety & Regulatory Compliance

Safety

4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine: Advanced Disposal and Operational Safety Protocol

As a central heterocyclic core in the development of Phosphoinositide 3-Kinase (PI3K) inhibitors [1] and pan-genotypic HCV NS5A inhibitors [2], 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine and its derivatives are increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a central heterocyclic core in the development of Phosphoinositide 3-Kinase (PI3K) inhibitors [1] and pan-genotypic HCV NS5A inhibitors [2], 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine and its derivatives are increasingly prevalent in drug discovery workflows.

Handling the disposal of this fused tricyclic system (comprising a benzene, thiophene, and oxepine ring) requires moving beyond generic organic waste protocols. As a Senior Application Scientist, I have designed this self-validating disposal framework to address the specific chemical vulnerabilities of this scaffold—namely, its sulfur content, potential for autooxidation, and frequent functionalization with halogens [3].

Structural Hazard Analysis: The Causality of Disposal

To implement a fail-safe disposal strategy, we must first understand the molecular behavior of the 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine scaffold under degradation conditions:

  • The Thiophene Moiety (Sulfur Content): The presence of the thiophene ring dictates that any thermal destruction will generate sulfur dioxide ( SO2​ ) and sulfur trioxide ( SO3​ ). Standard open-air burning or low-temperature incineration is strictly prohibited, as it leads to toxic, corrosive SOx​ emissions.

  • The Oxepine Ring (Cyclic Ether): As a 7-membered cyclic ether with aliphatic alpha-hydrogens at the 4 and 5 positions, this molecule carries a theoretical risk of autooxidation to form explosive hydroperoxides upon prolonged exposure to light and oxygen. While sterically stabilized compared to THF, aging waste streams must be treated as potential peroxide-formers.

  • Halogenated Derivatives: In synthetic workflows, this core is frequently utilized as an 8-bromo (e.g., CAS 1189815-77-7) or chloro-derivative [4]. Mixing these halogenated intermediates with non-halogenated waste alters the required incineration temperature to prevent the formation of polychlorinated dibenzodioxins (PCDDs).

Step-by-Step Disposal Methodology

This protocol ensures regulatory compliance and operational safety from the benchtop to the final destruction facility.

Phase 1: Benchtop Segregation & Self-Validation
  • Determine Halogen Content: Review the synthetic route. If the workflow involves 8-bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid or similar halogenated precursors, route all associated washings and reaction matrices to the Halogenated Waste Stream .

  • Peroxide Screening (Self-Validating Step): For any liquid waste containing the oxepine core that has been stored for >3 months, test for peroxides using standard KI-starch indicator strips.

    • Action: If peroxide concentration exceeds 20 ppm, quench the waste immediately with an acidic solution of ferrous sulfate ( FeSO4​ ) before transport.

  • Primary Containment: Transfer waste into High-Density Polyethylene (HDPE) or PTFE-lined amber carboys. Do not use standard transparent glass, as UV exposure accelerates oxepine ring degradation and autooxidation.

Phase 2: Storage & Logistics
  • Ventilation & Secondary Containment: Store sealed carboys in a dedicated, continuously exhausted hazardous waste cabinet. Place carboys in secondary containment trays capable of holding 110% of the largest container's volume.

  • Manifesting: Label the waste clearly. Do not use generic labels like "Organic Waste." Specify: “Contains Sulfur-Heterocycles (Thiophene/Oxepine derivatives). Route to Alkaline Scrubber.”

Phase 3: Thermal Destruction (Facility Level)
  • High-Temperature Incineration: The waste must be routed to a commercial rotary kiln incinerator. The furnace must operate at a minimum of 1100°C (2012°F) with a residence time of at least 2 seconds to ensure complete cleavage of the stable tricyclic aromatic system.

  • Flue-Gas Desulfurization (FGD): Ensure the facility utilizes an alkaline wet scrubber (typically utilizing NaOH or Ca(OH)2​ ) to neutralize the SOx​ gases generated by the thiophene ring combustion, converting them into benign sulfate salts for landfill disposal.

Quantitative Waste Management Parameters

To streamline lab logistics, adhere to the following validated storage and containment parameters for thieno-oxepine waste streams:

Waste Stream ProfilePrimary Core DerivativeCompatible ContainerMax Storage TimeIncineration Requirement
Non-Halogenated Base scaffold, Carboxylic acidsAmber HDPE6 Months>900°C, Alkaline Scrubber
Halogenated 8-Bromo / Chloro-derivativesPTFE-lined steel / HDPE3 Months>1100°C, Alkaline Scrubber
Aqueous Washings Hydrolyzed intermediatesStandard HDPE12 MonthsWastewater treatment (if pH 6-8)
Solid Residue Filter cakes, TLC silicaSealed Poly-drums12 MonthsDirect Kiln Injection

Destruction Pathway Visualization

The following workflow illustrates the logical segregation and thermal destruction pathway required to safely mineralize 4,5-dihydrobenzo[b]thieno[2,3-d]oxepine derivatives without environmental contamination.

DisposalWorkflow Source 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine Waste Generation Test Peroxide & Halogen Screening Source->Test Benchtop transfer Halogenated Halogenated Waste (e.g., Bromo-derivatives) Test->Halogenated Positive for Halogens NonHalogenated Non-Halogenated Waste (Base Scaffold) Test->NonHalogenated Negative for Halogens Incinerator Rotary Kiln Incinerator (>1100°C, 2 sec retention) Halogenated->Incinerator Manifest: Halogen/Sulfur NonHalogenated->Incinerator Manifest: Sulfur Organic Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)₂) Incinerator->Scrubber Flue Gas (CO₂, H₂O, SOx, HX) Release Safe Environmental Release (Neutralized SOx / HX) Scrubber->Release pH Neutralization

Workflow for the segregation and thermal destruction of thieno-oxepine derivatives.

References

  • Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Benzoxepin PI3K inhibitor compounds and methods of use.
Handling

Personal protective equipment for handling 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of integrating novel, highly potent heterocyclic scaffolds into high-throughput synthesis pipelines. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of integrating novel, highly potent heterocyclic scaffolds into high-throughput synthesis pipelines. The compound 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine is a rigid, tricyclic central core utilized extensively in the synthesis of pan-genotypic HCV NS5A inhibitors (exhibiting low picomolar antiviral activity)[1] and phosphoinositide 3-kinase (PI3K) inhibitors[2].

Because its downstream derivatives possess such extreme biological potency, the parent scaffold and its functionalized intermediates—such as[3]—must be handled with the rigorous safety protocols reserved for highly active pharmaceutical ingredients (APIs).

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this tricyclic scaffold.

Causality-Driven Hazard Assessment

Before selecting PPE, we must understand why this specific chemical architecture poses a threat:

  • Lipophilicity & Dermal Penetration: The fused aromatic and heteroaromatic rings (benzene, thiophene, oxepine) create a highly lipophilic molecule. If dissolved in organic solvents (e.g., DMSO, DMF) during synthesis, the solvent acts as a carrier, dragging the compound directly through the stratum corneum.

  • Aerosolization of Powders: This tricyclic intermediate requires a near-planar conformation[1], making it highly crystalline. Mechanical manipulation of these dry, statically charged powders creates an invisible micro-plume of active dust, presenting a severe inhalation hazard.

  • Biological Off-Target Effects: Given its role as a structural backbone for PI3K/Akt pathway inhibitors[4], accidental systemic exposure could theoretically disrupt cellular signal transduction, leading to immunosuppression or metabolic dysregulation.

Personal Protective Equipment (PPE) Matrix

To mitigate the physical and biological hazards of the thieno-oxepine ring system, your PPE must act as a multi-layered, self-validating barrier.

PPE CategorySpecificationCausality & Operational Justification
Hand Protection Double-layered Nitrile (≥8 mil outer, ≥4 mil inner)The lipophilic core easily permeates thin latex. Double gloving ensures the inner glove remains pristine if the outer glove is compromised by carrier solvents.
Respiratory N99/FFP3 Respirator or PAPRPrevents inhalation of statically charged micro-plumes generated when opening vials of the dry powder outside of a containment isolator.
Eye Protection Splash-resistant chemical gogglesProtects ocular mucosa from both powder aerosolization and solvent splashes during in-situ solubilization. Safety glasses are insufficient.
Body Protection Disposable, impermeable Tyvek sleeves & Lab CoatPrevents accumulation of microscopic powder on reusable woven fabrics, eliminating secondary exposure risks outside the laboratory.

Containment & Experimental Workflow

The following diagram outlines the logical decision matrix and operational workflow for handling 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine safely.

Workflow A Hazard Assessment (Review Potency) B Don PPE (Double Nitrile, N99) A->B C Containment Setup (Vented Enclosure) B->C D Material Transfer & Weighing C->D E In-Situ Solubilization (Minimize Aerosol) D->E F Contamination Detected? E->F G Decontamination (IPA -> Detergent) F->G Yes H Proceed to Reaction Setup F->H No I Hazardous Waste Disposal G->I H->I Post-Reaction

Operational workflow and decision matrix for safe handling and disposal of the tricyclic scaffold.

Standard Operating Procedure (SOP): Self-Validating Transfer

Do not merely execute steps; verify them. This protocol ensures that every action is cross-checked against a physical validation metric.

Step 1: Containment Preparation & Static Neutralization

  • Action: Conduct all weighing inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Place an anti-static ionizer bar next to the analytical balance.

  • Causality: The ionizer neutralizes the electrostatic charge on the crystalline powder, preventing it from repelling off the spatula and aerosolizing.

  • Self-Validation Check: Weigh a known 100 mg calibration weight. If the balance drifts by >0.5 mg, suspect static interference, halt operations, and re-apply the anti-static ionizer.

Step 2: PPE Integrity Verification

  • Action: Don the PPE matrix specified above.

  • Self-Validation Check: Perform a positive/negative pressure seal check on your N99 respirator. Visually inspect the outer nitrile gloves for micro-tears by inflating them slightly before donning.

Step 3: Weighing and In-Situ Solubilization

  • Action: Tare a vial with a PTFE-lined septum cap. Transfer the required mass of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine into the vial. Do not transport the dry powder across the lab. Instead, inject your reaction solvent (e.g., DCM or DMF) directly into the vial while still inside the containment hood.

  • Causality: Solubilizing the compound in-situ traps the powder in the liquid phase, completely eliminating the risk of inhalation during transport to the fume hood for reaction setup.

Spill Response & Logistical Disposal Plan

If a breach in containment occurs, immediate, chemically logical action is required. Because this compound is highly lipophilic, standard aqueous cleaning will only smear the powder, increasing the surface area of contamination.

Immediate Spill Response:

  • Isolate & Alert: Evacuate non-essential personnel from the immediate area.

  • Solvent Solubilization: Cover the spilled powder with absorbent pads. Gently pour Isopropanol (IPA) or Ethanol over the pads. Causality: The alcohol dissolves the lipophilic oxepine/thiophene rings, pulling the active compound into the absorbent matrix.

  • Aqueous Wash: Once the organic layer is absorbed, wash the surface with a high-pH laboratory detergent (e.g., Alconox) and water to break down any residual organic film.

  • Validation: Wipe the area with a dry cleanroom swab and inspect under UV light (if applicable to the specific derivative's fluorescence) to ensure no residue remains.

Waste Disposal Logistics:

  • Solid Waste: All contaminated PPE, absorbent pads, and empty reagent vials must be double-bagged in 6-mil polyethylene bags, sealed, and labeled as "Toxic Organic Solid Waste" for high-temperature incineration.

  • Liquid Waste: Reaction filtrates and IPA washings must be collected in compatible high-density polyethylene (HDPE) carboys. Crucial: Keep this waste strictly segregated from aqueous acidic waste to prevent exothermic reactions or the sudden precipitation of the lipophilic API out of solution.

References

  • Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US8263633B2 - Benzoxepin PI3K inhibitor compounds and methods of use Source: Google Patents URL

Sources

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